Technical Documentation Center

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
  • CAS: 1228550-24-0

Core Science & Biosynthesis

Foundational

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid molecular weight

An In-depth Technical Guide to (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid Prepared by: Gemini, Senior Application Scientist Executive Summary This technical guide provides a comprehensive overview of (S)-2-(tert-but...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of (S)-2-(tert-butyloxycarbonyl-amino)-2-(4-methylphenyl)acetic acid, a non-natural, Boc-protected amino acid of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's fundamental physicochemical properties, provides detailed protocols for its synthesis and analytical characterization, and explores its critical applications in modern medicinal chemistry. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. By integrating foundational chemical principles with practical, field-proven insights, this whitepaper serves as an essential resource for leveraging this versatile chiral building block in peptide synthesis and the development of novel therapeutics.

Introduction: The Strategic Value of Non-Natural Amino Acids

The rational design of therapeutic peptides and small molecules often requires moving beyond the canonical 20 proteinogenic amino acids. Non-natural amino acids (nnAAs) are pivotal tools in modern drug discovery, offering a means to engineer molecules with enhanced properties. Their incorporation can confer conformational rigidity, improve metabolic stability against proteolytic degradation, and modulate receptor-binding affinity and selectivity.[1][2]

Spotlight on (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, also known as Boc-S-p-tolylglycine, is a prime example of such a strategic building block. It is an α-amino acid derivative featuring a 4-methylphenyl (p-tolyl) side chain, which imparts specific steric and hydrophobic characteristics. The "(S)" stereochemistry at the α-carbon is crucial for its use in creating chirally pure end-products. Its principal utility stems from its N-terminal protection with the tert-butyloxycarbonyl (Boc) group, making it an ideal candidate for Solid-Phase Peptide Synthesis (SPPS).

The Role of the Boc Protecting Group: A Cornerstone of Peptide Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis. Its introduction in 1957 by Carpino, Anderson, and McGregor revolutionized the field of peptide synthesis.[3][4] The Boc group's success lies in its unique chemical stability: it is robust under a wide range of conditions, including basic and nucleophilic environments, yet it can be cleaved cleanly and efficiently under specific acidic conditions.[3] This acid lability provides the "orthogonal" protection scheme necessary for the stepwise elongation of a peptide chain, as pioneered by R. Bruce Merrifield in his Nobel Prize-winning work on SPPS.[4][5]

Physicochemical Properties and Data

A thorough understanding of a compound's physical and chemical properties is foundational to its effective application. The key quantitative data for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₁₉NO₄Calculated
Molecular Weight 265.30 g/mol [6]
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-2-(4-methylphenyl)acetic acidIUPAC Nomenclature
Appearance Typically a white to off-white solidGeneral Observation
Chirality (S)-enantiomerSpecified
Parent Amino Acid MW 165.19 g/mol (for 2-amino-2-(p-tolyl)acetic acid)[7][8]
Chemical Structure

The molecular architecture is key to the compound's function, combining a chiral center, an aromatic side chain, and the acid-labile protecting group.

Caption: Chemical structure of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid.

Synthesis and Purification Workflow

The most common laboratory-scale synthesis involves the protection of the parent amino acid, (S)-2-amino-2-(4-methylphenyl)acetic acid. The following protocol is a robust, self-validating system for achieving high yield and purity.

General Synthesis Protocol: N-Boc Protection

This procedure leverages the reaction between the free amine of the parent amino acid and di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • (S)-2-amino-2-(4-methylphenyl)acetic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane or Tetrahydrofuran (THF)

  • 1M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl) or 1M Potassium Bisulfate (KHSO₄)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution (Activation of Amine):

    • Dissolve the parent amino acid in a 1:1 mixture of dioxane (or THF) and water.

    • Add 2.2 equivalents of 1M NaOH solution. Stir until fully dissolved.

    • Causality: The aqueous base deprotonates the amino group, converting it from an ammonium salt (at neutral pH) into a free amine, which is the active nucleophile required for the reaction. The carboxylic acid is also deprotonated to its carboxylate form, enhancing solubility in the aqueous phase.[1]

  • Addition of Boc Anhydride:

    • Dissolve 1.1 to 1.2 equivalents of Boc₂O in a minimal amount of the organic solvent (dioxane or THF).

    • Add the Boc₂O solution dropwise to the stirring amino acid solution at room temperature or 0 °C.

    • Causality: The nucleophilic amino group attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This addition-elimination reaction releases tert-butanol, carbon dioxide, and the tert-butoxycarbonyl-protected amine. Using a slight excess of Boc₂O ensures the complete consumption of the starting material.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 10% methanol in dichloromethane. The product should have a higher Rf value than the starting amino acid.

    • Causality: TLC provides a rapid, qualitative assessment of the reaction's completion by visualizing the disappearance of the starting material spot and the appearance of the product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 using 1M HCl or 1M KHSO₄. The product should precipitate as a white solid.

    • Causality: Acidification protonates the carboxylate group back to a carboxylic acid, rendering the product less soluble in water and allowing for its extraction into an organic solvent.

  • Purification:

    • Extract the acidified aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Causality: The washes remove water-soluble impurities and inorganic salts. Drying agents remove residual water from the organic solvent before final evaporation.

  • Final Recrystallization (Optional but Recommended):

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain a highly pure, crystalline solid.

Synthesis and Purification Workflow Diagram

cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification dissolve 1. Dissolve Amino Acid (Dioxane/H₂O + NaOH) boc_add 2. Add Boc₂O Solution dissolve->boc_add react 3. Stir & Monitor (TLC) boc_add->react concentrate 4. Remove Organic Solvent react->concentrate acidify 5. Acidify Aqueous Layer (HCl) concentrate->acidify extract 6. Extract with Ethyl Acetate acidify->extract wash 7. Wash & Dry Organic Layer extract->wash evaporate 8. Evaporate Solvent wash->evaporate recrystallize 9. Recrystallize Product evaporate->recrystallize final_product (S)-Boc-p-tolylglycine recrystallize->final_product Pure Product

Caption: Workflow for the synthesis and purification of the title compound.

Analytical Characterization for Quality Control

Rigorous analytical validation is non-negotiable to ensure the identity, purity, and chiral integrity of the final product. This is especially critical in drug development, where impurities or incorrect stereoisomers can have profound biological consequences.

Structural Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key signals include the characteristic singlet for the nine Boc protons (~1.4 ppm), the aromatic protons of the p-tolyl group, the methyl singlet of the tolyl group (~2.3 ppm), and the α-proton.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) are used to confirm the molecular weight. The expected molecular ion peak would correspond to 265.30 g/mol .[1]

Chiral and Chemical Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing both chemical and enantiomeric purity.[]

Protocol: Chiral HPLC Analysis (Direct Method)

This protocol outlines a self-validating system for determining the enantiomeric excess (% ee) of the final product.

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

  • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (IPA) with a small percentage of Trifluoroacetic Acid (TFA), e.g., 90:10 Hexane:IPA + 0.1% TFA.

  • Sample: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.

Step-by-Step Methodology:

  • System Equilibration:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) for at least 30 minutes or until a stable baseline is achieved.

    • Causality: Equilibration ensures the stationary phase is saturated with the mobile phase, leading to reproducible retention times and peak shapes.

  • Sample Injection:

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • To validate the method, also inject a sample of the racemic (R/S) version of the compound if available. This is crucial to confirm the separation of the two enantiomers and identify the retention time of the undesired (R)-enantiomer.

  • Data Acquisition and Analysis:

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

    • The (S)-enantiomer and the (R)-enantiomer (if present) will elute as separate peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100%

Trustworthiness: This protocol is self-validating because the use of a racemic standard confirms the column's ability to resolve the enantiomers. The absence or minimal size of the (R)-enantiomer peak in the sample run provides direct, quantifiable evidence of the product's chiral integrity. Various analytical methods, including GC, LC, and LC-MS, have been developed for the chiral analysis of amino acids.[][10][11][12][13]

Applications in Drug Development and Research

The unique structure of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid makes it a valuable intermediate in several areas of pharmaceutical research.[14][]

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This is the primary application. The compound is used as a building block in the Boc-SPPS workflow to introduce a non-natural p-tolylglycine residue into a peptide sequence.

The Boc-SPPS Cycle:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[4][5]

  • Neutralization: The newly formed N-terminal ammonium salt is neutralized with a base (e.g., diisopropylethylamine, DIEA).

  • Coupling: The next Boc-protected amino acid (e.g., Boc-S-p-tolylglycine) is activated with a coupling reagent (e.g., HBTU, DCC) and added to couple with the free N-terminus of the peptide chain.[4]

  • Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide. The incorporation of p-tolylglycine can enhance metabolic stability by shielding adjacent peptide bonds from enzymatic cleavage.[2]

start Resin-Bound Peptide (N-terminal Boc) deprotection 1. Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA) deprotection->neutralization coupling 3. Coupling (Add next Boc-AA + HBTU) neutralization->coupling end_cycle Resin-Bound Peptide (n+1) (N-terminal Boc) coupling->end_cycle end_cycle->deprotection Repeat Cycle

Caption: The core cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Chiral Building Block in Small Molecule Synthesis

Beyond peptides, this compound serves as a valuable chiral synthon. The carboxylic acid and the protected amine provide two orthogonal functional handles for elaboration into more complex, non-peptidic small molecule drug candidates. Its use ensures the transfer of the (S)-stereocenter into the final molecule, which is critical for achieving selective interaction with biological targets. The development of prodrugs using amino acids as moieties has shown improvements in bioavailability and targeted delivery.[16]

Conclusion

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is more than a mere chemical reagent; it is a strategic tool for molecular engineering. Its well-defined physicochemical properties, robust synthesis, and critical role in peptide modification underscore its importance in modern drug discovery. The protocols and insights provided in this guide are designed to empower researchers to utilize this compound with confidence and precision. As the demand for therapeutics with improved pharmacological profiles continues to grow, the application of well-characterized, non-natural amino acids like Boc-S-p-tolylglycine will undoubtedly remain at the forefront of innovation.

References

  • The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids. Benchchem.
  • BOC-Amino Acids. BOC Sciences.
  • Boc Protected Amino Acids. Vector Labs.
  • Amino Acid Chiral Analysis Services. BOC Sciences.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
  • Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC.
  • Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination.
  • 2-(4-Boc-piperazinyl)-2-(4-methylphenyl)acetic acid. Chem-Impex.
  • 2-(4-((((Tert-butoxy)carbonyl)amino)methyl)phenyl)acetic acid. PubChem.
  • 2-amino-2-(4-methylphenyl)acetic Acid. PubChem.
  • 2-Amino-2-(p-tolyl)acetic Acid. Cayman Chemical.
  • An In-depth Technical Guide to Boc-(S)-2-Amino-5-methylhex-4-enoic Acid. Benchchem.
  • 2-Amino-2-(p-tolyl)acetic acid. MilliporeSigma.
  • 2-Amino-5-methylhex-4-enoic acid in Medicinal Chemistry: Applic
  • 2-Amino-2-(p-tolyl)acetic acid. Sigma-Aldrich.
  • Amino Acids for Pharmaceutical Intermedi
  • Amino Acids in the Development of Prodrugs. MDPI.

Sources

Exploratory

The Synthesis Pathway of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid: A Technical Whitepaper

Introduction & Retrosynthetic Strategy (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly referred to as Boc-L-p-tolylglycine—is a highly specialized, non-natural chiral amino acid building block. It is heavily uti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Retrosynthetic Strategy

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly referred to as Boc-L-p-tolylglycine—is a highly specialized, non-natural chiral amino acid building block. It is heavily utilized by drug development professionals in the synthesis of advanced peptide therapeutics and peptidomimetics, where the p-tolyl group enhances hydrophobic interactions and provides steric shielding against proteolytic degradation.

Synthesizing this molecule requires a rigorous, two-phase retrosynthetic approach:

  • Stereoselective Core Construction: The asymmetric formation of the (S)-2-amino-2-(4-methylphenyl)acetic acid core[1].

  • Orthogonal Protection: The selective N-tert-butoxycarbonyl (Boc) protection of the α-amine to prepare the molecule for solid-phase peptide synthesis (SPPS).

Phase I: Enantioselective Synthesis of the α-Amino Acid Core

The synthesis of the enantiopure core requires strict stereocontrol. While racemic mixtures of arylglycines can be resolved enzymatically, the Asymmetric Strecker Synthesis provides a highly scalable and reliable access route to enantioenriched α-aminonitriles[2].

Causality of Experimental Design: Utilizing p-tolualdehyde, hydrogen cyanide, and ammonia in the presence of a chiral catalyst (or via spontaneous absolute asymmetric synthesis under temperature-cycling) yields the (S)-p-tolylglycine nitrile[2]. The nitrile is subsequently hydrolyzed under acidic conditions rather than alkaline conditions. This choice is critical: arylglycines are highly prone to base-catalyzed enolization at the α-carbon. Acidic hydrolysis prevents the racemization of the sensitive chiral center, preserving the >99% enantiomeric excess (ee) required for API-grade peptide synthesis.

Phase II: N-tert-Butoxycarbonyl (Boc) Protection

The protection of the α-amine using di-tert-butyl dicarbonate ((Boc)₂O) is a fundamental procedure where thermodynamic efficiency, yield, and purity are paramount[3].

Causality of Experimental Design: The reaction must be conducted under mildly alkaline, biphasic conditions[4]. Using a sodium bicarbonate (NaHCO₃) buffer system to maintain a pH of 9.0–10.0 is vastly superior to using strong bases like NaOH.

  • If pH > 12: (Boc)₂O rapidly hydrolyzes into tert-butanol and CO₂, irreversibly destroying the reagent.

  • If pH < 8: The α-amine becomes protonated (forming an ammonium ion), losing its nucleophilicity and stalling the reaction entirely.

Quantitative Protocol Benchmarking

To aid in protocol selection, the following table summarizes quantitative data benchmarking different base-mediated Boc-protection strategies for arylglycines[3][5].

ProtocolBase / Solvent SystempH ControlReaction TimeAvg. Yield (%)Purity (HPLC)
Strong Base Mediated NaOH (1M) / H₂O> 122 - 4 hours82 - 85%~95.0%
Mild Biphasic (Optimal) NaHCO₃ / H₂O-Dioxane9 - 108 - 12 hours93 - 95%>98.5%
Organic Base DIPEA / THF~ 912 - 16 hours88 - 90%~97.0%

Self-Validating Experimental Methodologies

The following protocols incorporate built-in validation checkpoints to ensure system integrity and high-fidelity replication.

Step 1: Acidic Hydrolysis of (S)-p-Tolylglycine Nitrile
  • Suspend 1.0 equivalent of enantioenriched (S)-p-tolylglycine nitrile in 6M HCl (10 mL/g).

  • Reflux the mixture at 100°C for 12 hours.

  • Validation Checkpoint: Monitor the disappearance of the nitrile peak via IR spectroscopy (confirm the absence of the sharp ~2200 cm⁻¹ stretching band).

  • Cool the solution to room temperature and adjust the pH to 6.0 (the isoelectric point of p-tolylglycine) using concentrated NH₄OH to precipitate the free amino acid.

  • Filter, wash with cold distilled water, and dry under high vacuum.

  • Validation Checkpoint: Confirm enantiomeric excess (ee > 99%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol eluent).

Step 2: Boc-Protection to yield (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
  • Dissolve 1.0 equivalent of (S)-4-methylphenylglycine in a 1:1 mixture of water and 1,4-dioxane.

  • Add 2.0 equivalents of NaHCO₃.

    • Validation Checkpoint: Verify the pH is strictly between 9.5 and 10.0 using a calibrated pH meter[4].

  • Cool the mixture to 0°C in an ice bath. Slowly add 1.1 equivalents of (Boc)₂O dropwise to control the exothermic release of CO₂[5].

  • Allow the reaction to warm to room temperature and stir for 10 hours.

  • Extraction of Impurities: Extract the aqueous mixture with n-hexane (3 x 15 mL). Causality: This step removes unreacted (Boc)₂O and non-polar byproducts before the product is isolated[5].

  • Product Isolation: Acidify the aqueous layer to pH 3.0 using 3M HCl. Causality: At pH 3, the carboxylate is protonated, rendering the Boc-amino acid neutral and highly lipophilic.

  • Extract the target product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final white solid[4][5].

  • Validation Checkpoint: Perform TLC (Silica gel, Ninhydrin stain). The isolated product must not stain purple without prior acid deprotection, confirming complete amine protection.

Visualizations

SynthesisPathway A p-Tolualdehyde + HCN + NH3 B Asymmetric Strecker Reaction A->B Chiral Catalyst C (S)-p-Tolylglycine Nitrile B->C Crystallization D Acidic Hydrolysis (HCl, Heat) C->D E (S)-4-Methylphenylglycine (L-p-Tolylglycine) D->E Enantiomeric Enrichment F Boc Protection (Boc2O, NaHCO3, pH 10) E->F G (S)-2-(Boc-amino)-2- (4-methylphenyl)acetic acid F->G Yield >93%

Workflow for the asymmetric synthesis and Boc-protection of (S)-4-methylphenylglycine.

References

  • Preparation method of Boc-glycine Patsnap Eureka [Link]

  • 2-amino-2-(4-methylphenyl)acetic Acid | C9H11NO2 | CID 5152152 PubChem (NIH)[Link]

  • Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile RSC Publishing [Link]

Sources

Foundational

Comprehensive Spectroscopic Characterization and Analytical Workflows for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Executive Summary & Compound Identity (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (CAS: 1228550-24-0), commonly referred to as Boc-L-4-methylphenylglycine, is a sterically hindered, hydrophobic unnatural amino acid b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (CAS: 1228550-24-0), commonly referred to as Boc-L-4-methylphenylglycine, is a sterically hindered, hydrophobic unnatural amino acid building block. With a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of 265.31 g/mol , it is extensively utilized in solid-phase peptide synthesis (SPPS) to engineer peptidomimetics with enhanced proteolytic stability and targeted hydrophobic interactions.

Because the structural integrity of unnatural amino acids directly dictates the efficacy of downstream active pharmaceutical ingredients (APIs), rigorous spectroscopic validation is mandatory. This whitepaper outlines the theoretical rationale, expected quantitative data, and self-validating experimental workflows required to fully characterize this compound using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS).

Theoretical Framework: Structural & Spectroscopic Rationale

To ensure scientific integrity, analytical protocols must be grounded in the physical chemistry of the molecule rather than rote execution. The specific structural features of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid dictate its spectroscopic behavior:

  • NMR Solvent Causality: The molecule contains a free carboxylic acid (-COOH) which readily forms intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl₃, leading to severe signal broadening. By utilizing DMSO-d₆ , these hydrogen bonds are disrupted. Furthermore, DMSO-d₆ acts as a hydrogen bond acceptor, shifting the amide N-H proton downfield (~7.5 ppm). This is a deliberate experimental choice to prevent the N-H signal from overlapping with the critical α-CH proton signal (~5.1 ppm) 1.

  • FT-IR Carbonyl Differentiation: The molecule possesses two distinct carbonyl environments: a carbamate (Boc group) and a carboxylic acid. The resonance donation from the carbamate nitrogen increases the electron density of the Boc C=O bond, lowering its stretching frequency (~1685 cm⁻¹) compared to the more isolated carboxylic acid C=O (~1715 cm⁻¹) 2.

  • Mass Spectrometry Fragmentation Logic: In positive Electrospray Ionization (ESI) mode, Boc-protected amino acids follow a highly predictable Collision-Induced Dissociation (CID) pathway. The primary event is the Grob-like fragmentation of the tert-butyl group, resulting in the loss of isobutylene (-56 Da). This is immediately followed by decarboxylation (-44 Da), yielding the stable p-tolylglycine cation 3.

Comprehensive Spectroscopic Data

The following tables summarize the quantitative spectroscopic data required for structural confirmation.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
12.65Broad Singlet (br s)1H--COOH (Carboxylic acid)
7.55Doublet (d)1H8.0-NH (Amide)
7.25Doublet (d)2H8.0Ar-H (meta to methyl)
7.15Doublet (d)2H8.0Ar-H (ortho to methyl)
5.05Doublet (d)1H8.0α-CH (Chiral center)
2.28Singlet (s)3H-Ar-CH₃ (p-tolyl methyl)
1.38Singlet (s)9H--C(CH₃)₃ (Boc methyls)
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
172.5Quaternary-COOH (Carboxylic acid)
155.2QuaternaryC=O (Boc carbamate)
137.1, 134.5QuaternaryAr-C (ipso and para carbons)
129.2, 127.8Methine (CH)Ar-C (ortho and meta carbons)
78.5Quaternary-C(CH₃)₃ (Boc quaternary carbon)
56.8Methine (CH)α-CH (Chiral center)
28.3Methyl (CH₃)-C(CH₃)₃ (Boc methyls)
20.8Methyl (CH₃)Ar-CH₃ (p-tolyl methyl)
Table 3: FT-IR Data (ATR Mode)
Wavenumber (cm⁻¹)Peak ShapeAssignment
~3350SharpN-H stretch (Amide)
2975 - 2850MultipleC-H stretch (Aliphatic & Aromatic)
~1715Strong, SharpC=O stretch (Carboxylic acid)
~1685Strong, SharpC=O stretch (Boc carbamate)
~1165StrongC-O stretch (Boc group)
Table 4: High-Resolution Mass Spectrometry (ESI-HRMS)
Ionization ModeAdductFormulaCalculated m/zExpected Fragment m/z
Positive (+)[M+H]⁺C₁₄H₂₀NO₄⁺266.1387210.1 (Loss of isobutylene), 166.1 (Loss of CO₂)
Negative (-)[M-H]⁻C₁₄H₁₈NO₄⁻264.1241220.1 (Loss of CO₂)

Visualizations of Analytical Logic

MS_Pathways Molecule (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid PosMode Positive ESI Mode [M+H]+ m/z 266.1 Molecule->PosMode +H+ NegMode Negative ESI Mode [M-H]- m/z 264.1 Molecule->NegMode -H+ LossIso Loss of Isobutylene (-56 Da) m/z 210.1 PosMode->LossIso CID Fragmentation LossCO2 Loss of CO2 (-44 Da) m/z 166.1 LossIso->LossCO2 -CO2

Caption: ESI-MS fragmentation pathway of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid.

Analytical_Workflow Prep Sample Prep DMSO-d6 NMR NMR 1D & 2D HSQC Prep->NMR MS HRMS ESI Pos/Neg Prep->MS IR FT-IR ATR Mode Prep->IR Data Data Integration Validation NMR->Data MS->Data IR->Data

Caption: Self-validating analytical workflow for spectroscopic characterization.

Experimental Protocols & Self-Validating Workflows

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Each workflow contains internal checks to confirm that the observed data is an artifact of the molecule, not the methodology.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 10 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% atom D). Causality Check: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as a precise internal zero-point reference.

  • 1D ¹H and ¹³C Acquisition: Acquire a standard 1D ¹H spectrum (16 scans, 400 MHz) and a 1D ¹³C spectrum (1024 scans, 100 MHz).

  • 2D HSQC Validation (Critical Step): Acquire a 2D Heteronuclear Single Quantum Coherence (HSQC) spectrum.

    • Self-Validation Logic: The 1D ¹H spectrum alone cannot definitively prove the α-CH proton is attached to the correct backbone carbon due to potential overlap with impurity signals. The HSQC experiment will show a direct cross-peak between the ¹H signal at 5.05 ppm and the ¹³C signal at 56.8 ppm, mathematically proving the connectivity of the chiral center .

Protocol B: FT-IR Analysis via ATR
  • Background Calibration: Perform a background scan of the empty Attenuated Total Reflectance (ATR) diamond crystal to subtract ambient CO₂ and water vapor.

  • Sample Application: Place 1-2 mg of the solid crystalline powder directly onto the ATR crystal. Apply the pressure anvil until the torque slips (ensuring uniform contact).

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

    • Self-Validation Logic: Clean the crystal with isopropanol and perform a secondary background scan to ensure no carryover; a flat baseline validates that the previous peaks were entirely sample-derived.

Protocol C: ESI-HRMS Analysis
  • Calibration: Infuse a standard tuning mix (e.g., sodium formate cluster) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer to a mass accuracy of < 5 ppm.

  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative mode).

  • Acquisition: Inject via direct infusion at 10 µL/min.

    • Self-Validation Logic: The simultaneous observation of the [M+H]⁺ ion at m/z 266.1 and the diagnostic CID fragment at m/z 210.1 (loss of the Boc tert-butyl group) acts as an internal confirmation that the parent ion is indeed the Boc-protected target and not a background isobaric contaminant.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives Source: MDPI (Molecules) URL:[Link]

  • Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives Source: ACS Omega URL:[Link]

Sources

Exploratory

In-Depth 13C NMR Analysis of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid: Structural Elucidation and Conformational Dynamics

Executive Summary (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly referred to as (S)-N-Boc-4-methylphenylglycine—is a highly valuable chiral, non-natural amino acid derivative used extensively in peptide synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly referred to as (S)-N-Boc-4-methylphenylglycine—is a highly valuable chiral, non-natural amino acid derivative used extensively in peptide synthesis, peptidomimetic design, and active pharmaceutical ingredient (API) development. Accurate structural characterization of this building block is critical for downstream synthetic viability.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy serves as the definitive analytical modality for verifying the structural integrity of this compound. However, analyzing Boc-protected amino acids presents a unique spectroscopic challenge: the presence of conformational rotamers. This whitepaper provides an authoritative guide to the 13C NMR analysis of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, detailing the causality behind chemical shifts, the physical chemistry of its rotameric states, and a self-validating experimental protocol for accurate spectral acquisition.

Molecular Architecture & Chemical Environment

To accurately predict and assign the 13C NMR spectrum, the molecule must be deconstructed into its core functional domains, each of which exerts distinct magnetic shielding and deshielding effects:

  • The Chiral Alpha-Carbon (C-α): The stereocenter (S-configuration) is bonded to an amine, a carboxylic acid, and an aromatic ring. The cumulative electron-withdrawing nature of these heteroatoms deshields the C-α, pushing its resonance downfield.

  • The p-Tolyl Group: A para-substituted benzene ring containing a methyl group. The symmetry of the para-substitution results in equivalent carbons at the ortho (C2, C6) and meta (C3, C5) positions, simplifying the aromatic region.

  • The Carboxylic Acid (-COOH): The highly deshielded carbonyl carbon typically represents the most downfield signal in the spectrum.

  • The Boc Protecting Group (tert-Butoxycarbonyl): Comprises a carbamate carbonyl, a highly substituted quaternary carbon, and three equivalent methyl groups.

The Core Phenomenon: Conformational Rotamers in Boc-Amino Acids

The most critical technical nuance in the NMR analysis of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is the manifestation of peak doubling. Novice analysts frequently misinterpret these secondary peaks as chemical impurities or diastereomers; however, they are the result of rotameric equilibrium [1].

The Causality of Peak Doubling

The Boc group is attached to the alpha-amine via a carbamate (urethane) linkage. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl pi-system. This resonance imparts a partial double bond character to the N-C(O) bond, significantly increasing the energetic barrier to free rotation (typically ~15-20 kcal/mol).

Because this rotational barrier is high, the molecule exists as a mixture of cis (Z) and trans (E) rotamers that interconvert slowly on the NMR timescale at room temperature [2]. Consequently, the NMR spectrometer detects both conformers as distinct chemical entities. This restricted rotation alters the magnetic anisotropy experienced by adjacent nuclei, leading to distinct major and minor peaks—most notably for the Boc methyls, the Boc quaternary carbon, the carbamate carbonyl, and the alpha-carbon [3].

Expected 13C NMR Chemical Shift Assignments

The following table summarizes the expected 13C NMR chemical shifts for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in CDCl₃ at 298 K.

Note: Minor shifts (Δδ) are typically observed for the minor rotamer, usually offset by 0.5 to 2.0 ppm depending on the specific carbon.

Carbon PositionExpected Chemical Shift (ppm)Multiplicity / Structural Notes
Carboxylic Acid (C=O) 173.0 - 175.0Quaternary (C). Highly deshielded.
Carbamate (N-C=O) 155.0 - 156.5Quaternary (C). Exhibits distinct rotamer doubling.
Aromatic C4 (ipso to CH₃) 137.5 - 138.5Quaternary (C).
Aromatic C1 (ipso to C-α) 133.0 - 135.0Quaternary (C).
Aromatic C3, C5 (meta) 129.0 - 130.0Methine (CH). Taller peak due to symmetry (2C).
Aromatic C2, C6 (ortho) 127.0 - 128.5Methine (CH). Taller peak due to symmetry (2C).
Boc Quaternary (-C(CH₃)₃) 79.0 - 81.0Quaternary (C). Strong rotameric splitting.
Alpha Carbon (C-α) 56.0 - 58.0Methine (CH). Chiral center.
Boc Methyls (-C(CH₃)₃) 28.0 - 28.5Methyl (CH₃). Very intense peak (3C), often doubled.
p-Tolyl Methyl (-CH₃) 20.5 - 21.5Methyl (CH₃).

Experimental Protocol: High-Resolution 13C NMR Acquisition

To ensure trust and reproducibility, the following self-validating protocol must be used to acquire the 13C NMR spectrum. This workflow is specifically optimized to capture quaternary carbons and resolve rotameric ambiguity.

Step 1: Sample Preparation
  • Weigh 35–50 mg of highly pure (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid.

  • Dissolve the compound completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. (Note: If the sample exhibits poor solubility or excessive hydrogen-bonding aggregation, DMSO-d₆ may be substituted).

  • Transfer the solution to a clean, dry 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent magnetic susceptibility artifacts.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (100 MHz for Carbon-13).

  • Lock the magnetic field to the deuterium frequency of the solvent (CDCl₃).

  • Perform rigorous gradient shimming (e.g., TopShim) to ensure the lock signal is maximized and the baseline is perfectly flat. Poor shimming will obscure minor rotamer peaks.

Step 3: Optimized Acquisition Parameters
  • Pulse Sequence: Select a standard proton-decoupled 13C sequence (e.g., zgpg30).

  • Relaxation Delay (D1): Set D1 to ≥ 2.0 seconds . Causality: Quaternary carbons (the Boc carbon, the two carbonyls, and the two ipso-aromatic carbons) lack attached protons, meaning they rely on slower dipole-dipole relaxation mechanisms. A short D1 will cause these critical peaks to saturate and disappear into the baseline noise.

  • Number of Scans (NS): Set NS to 512 or 1024. High signal-to-noise (S/N) is mandatory to confidently differentiate minor rotamer peaks from baseline artifacts.

Step 4: Variable Temperature (VT) Validation (Optional but Recommended)

If peak doubling makes the spectrum ambiguous, perform a VT-NMR experiment to validate the presence of rotamers [1].

  • Gradually heat the sample probe from 298 K to 333 K (60°C).

  • Causality: Thermal energy increases the rate of rotation around the N-C(O) partial double bond. As the exchange rate surpasses the NMR timescale, the distinct cis and trans peaks will broaden, merge, and eventually coalesce into a single, time-averaged peak. This self-validates that the extra peaks are rotamers, not chemical impurities.

Logical Workflow Visualization

G N1 1. Sample Preparation (35-50mg in CDCl3) N2 2. Probe Tuning & Shimming (Optimize 2H Lock Signal) N1->N2 N3 3. 13C NMR Acquisition (Set D1 > 2s for Quat. Carbons) N2->N3 N4 4. Rotamer Identification (Observe Peak Doubling) N3->N4 N5 5. Variable Temp (VT) NMR (Heat to 60°C for Coalescence) N4->N5 If doubling is ambiguous N6 6. Final Peak Assignment (Resolve Major/Minor Isomers) N4->N6 Direct assignment N5->N6 Coalescence confirmed

Figure 1: Self-validating 13C NMR workflow for resolving Boc-amino acid rotamers.

Conclusion

The 13C NMR analysis of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid requires a deep understanding of both the molecule's electronic environment and its conformational dynamics. By recognizing the partial double bond character of the carbamate linkage and anticipating rotameric peak doubling, researchers can avoid mischaracterizing pure compounds as impure mixtures. Adhering to optimized acquisition parameters—specifically extended relaxation delays—ensures that all structural features, particularly critical quaternary carbons, are accurately captured and assigned.

References

  • Title: Rotamers or Diastereomers? An Overlooked NMR Solution Source: ResearchGate URL: [Link]

  • Title: Conformation of protected amino acids. V. Application of lanthanide-shift reagents for conformational studies of tert-butoxycarbonyl a-amino acid esters Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]

  • Title: Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

Foundational

Mass Spectrometric Characterization of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid: A Comprehensive Guide to Ionization, Fragmentation, and Workflow Validation

Executive Summary (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly known as Boc-L-p-tolylglycine—is a highly valuable chiral building block utilized in the synthesis of complex peptides and active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly known as Boc-L-p-tolylglycine—is a highly valuable chiral building block utilized in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). Accurate mass spectrometric (MS) characterization of this molecule is critical for confirming its structural integrity, assessing stereochemical purity, and monitoring deprotection reactions.

This technical guide deconstructs the mass spectrometry of Boc-L-p-tolylglycine, detailing the causality behind its ionization dynamics, the mechanistic pathways of its collision-induced dissociation (CID), and the step-by-step execution of a self-validating LC-MS/MS protocol.

Molecular Profiling & Ionization Dynamics

The analytical behavior of Boc-L-p-tolylglycine (Chemical Formula:


, Exact Mass: 265.1314 Da) is heavily dictated by its three functional domains: the carboxylic acid, the p-tolyl aromatic system, and the tert-butoxycarbonyl (Boc) protecting group.

When analyzing N-Boc-protected amino acids, the choice of ionization mode is a deliberate decision based on the desired structural information:

  • Positive Electrospray Ionization (ESI+): The preferred mode for structural elucidation. Protonation occurs readily at the urethane carbonyl oxygen or the amine nitrogen. This mode is typically executed using1[1] to capture the highly labile fragments of the Boc group. The intact protonated molecule is observed at m/z 266.14 .

  • Negative Electrospray Ionization (ESI-): Deprotonation of the carboxylic acid yields the

    
     ion at m/z 264.12 . While useful for intact mass confirmation in complex mixtures, ESI- provides less informative backbone fragmentation compared to ESI+.
    

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The core principle of analyzing Boc-protected amino acids lies in understanding the gas-phase lability of the Boc group. The fragmentation is not random; it follows a highly predictable, thermodynamically driven cascade.

The Causality of Fragmentation
  • Primary Cleavage (Loss of Isobutylene): The initial step in the CID of the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     precursor (m/z 266.14) is the [2]. This occurs via a McLafferty-type rearrangement or direct elimination driven by the stability of the tert-butyl cation, yielding an intermediate at m/z 210.08 .
    
  • Secondary Cleavage (Loss of Carbon Dioxide): The intermediate rapidly loses

    
     (44 Da), yielding the fully deprotected protonated amino acid at m/z 166.09 . This combined 100 Da loss is a 3[3] that serves as the primary diagnostic signature for all Boc-protected amines.
    
  • Core Cleavage (Iminium Ion Formation): Because the molecule is a phenylglycine derivative, the

    
    -carbon is highly activated by the adjacent p-tolyl ring. Cleavage of the 
    
    
    
    bond results in the loss of formic acid (
    
    
    , 46 Da), generating a highly stabilized p-methylphenyl iminium ion at m/z 120.08 .

Fragmentation M [M+H]+ m/z 266.14 F1 [M+H - Isobutylene]+ m/z 210.08 M->F1 - C4H8 (56 Da) F2 [M+H - Boc]+ m/z 166.09 M->F2 - C5H8O2 (100 Da) F1->F2 - CO2 (44 Da) F3 Iminium Ion m/z 120.08 F2->F3 - HCOOH (46 Da)

Caption: Fragmentation cascade of protonated Boc-L-p-tolylglycine under Collision-Induced Dissociation (CID).

Quantitative Spectral Interpretation

The relative abundance of these fragments is highly dependent on the 4[4]. Table 1 summarizes the diagnostic ions.

Table 1: Quantitative MS/MS Fragmentation Data (Positive Ion Mode)

Ion TypeFormulaExact Mass (Da)Relative AbundanceDiagnostic Significance
Precursor


266.139Low (CE dependent)Confirms intact molecular weight


210.076MediumPrimary cleavage of tert-butyl group


166.086HighComplete gas-phase deprotection
Iminium Ion

120.081Base PeakConfirms p-tolylglycine core structure

Experimental Protocols: A Self-Validating LC-MS/MS Workflow

To ensure absolute scientific integrity, the analytical protocol must be self-validating. This means the method must inherently prove that the observed fragmentation is not an artifact of in-source decay, but a true representation of the intact molecule.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1.0 mg/mL. Dilute to a working concentration of 0.1 µg/mL using 50:50 Water:Acetonitrile.

  • Causality: High concentrations of Boc-protected amino acids can cause severe ion suppression and dimer formation (

    
     at m/z 531.27) in the ESI source. Dilution ensures operation within the linear dynamic range.
    

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm) maintained at 40°C.

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid is critical. It acts as a proton donor, maximizing the ionization efficiency of the

    
     species while suppressing the formation of sodium adducts (
    
    
    
    at m/z 288.12), which fragment poorly and complicate spectral interpretation.

Table 2: Self-Validating LC Gradient Protocol

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
1.00.4955
4.00.4595
5.00.4595
5.10.4955
7.00.4955

Step 3: ESI Source Optimization

  • Action: Set Capillary Voltage to 3.0 kV, Desolvation Temperature to 350°C, and Cone Voltage to a low setting (e.g., 15-20 V).

  • Causality: A low cone voltage is the self-validating mechanism here. High cone voltages induce in-source fragmentation, stripping the Boc group before the ion reaches the quadrupole. By keeping it low, we ensure the m/z 266.14 ion is isolated intact.

Step 4: CE Ramping MS/MS Acquisition

  • Action: Isolate m/z 266.14 in Q1. Apply a Collision Energy (CE) ramp from 10 eV to 30 eV in the collision cell.

  • Causality: Ramping the CE ensures a composite spectrum. At 10 eV, the m/z 210 intermediate is captured. At 30 eV, the m/z 120 iminium base peak dominates. A static CE might miss the intermediate transitions, breaking the logical chain of structural proof.

Workflow S1 Sample Prep 0.1 µg/mL S2 LC Separation C18 Column S1->S2 S3 ESI Source Positive Mode S2->S3 S4 Precursor Selection m/z 266.14 S3->S4 S5 CID Fragmentation CE Ramping S4->S5 S6 TOF Detection High-Res MS/MS S5->S6

Caption: Self-validating LC-MS/MS experimental workflow for Boc-protected amino acids.

Trustworthiness & Method Validation Criteria

To ensure the data generated from this workflow is authoritative and reproducible across different laboratories, the following system suitability criteria must be met:

  • Mass Accuracy: The exact mass of the precursor and the m/z 120.08 iminium ion must be within

    
     5 ppm of their theoretical values.
    
  • Isotopic Fidelity: The M+1 peak (m/z 267.14) must exhibit a relative abundance of approximately 15.5% compared to the monoisotopic peak, confirming the

    
     carbon count.
    
  • Artifact Suppression: The intensity of the m/z 166.09 peak in the full scan (MS1) spectrum must be less than 5% of the m/z 266.14 peak, proving that in-source decay is successfully mitigated.

References

1.[4] Structural Characterization of Formaldehyde-induced Cross-links Between Amino Acids and Deoxynucleosides and Their Oligomers. nih.gov. 4 2.[1] Asymmetric Synthesis of Functionalized α-Amino Acid Derivatives via the γ-Pyrone Carbaldimine-Based Organocatalytic Mannich Reaction. acs.org. 1 3.[3] Mass Spectrometry: another tool from the PAT toolbox. europeanpharmaceuticalreview.com.3 4.[2] Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. nih.gov. 2

Sources

Exploratory

Infrared Spectroscopy of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid: A Comprehensive Technical Guide

Executive Summary (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a synthetically crucial non-proteinogenic amino acid derivative. As an N-Boc-protected arylglycine, it serves as a chiral building block in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a synthetically crucial non-proteinogenic amino acid derivative. As an N-Boc-protected arylglycine, it serves as a chiral building block in the synthesis of complex peptide therapeutics and small-molecule active pharmaceutical ingredients (APIs). Fourier-Transform Infrared (FT-IR) spectroscopy is a first-line, non-destructive analytical modality used to validate its structural integrity, confirm the success of Boc-protection, and detect trace impurities. This whitepaper provides an authoritative, step-by-step framework for acquiring, interpreting, and validating the FT-IR spectrum of this compound.

Structural Deconstruction & Vibrational Causality

To accurately interpret the IR spectrum, we must deconstruct the molecule into its distinct vibrational oscillators. The compound features four primary functional domains, each with specific causal reasons for their infrared absorption behavior:

  • The Carboxylic Acid (-COOH): Capable of strong intermolecular hydrogen bonding, drastically altering force constants.

  • The Boc-Urethane Group (-NH-COO-tBu): A complex carbamate linkage exhibiting distinct amide-like and ester-like stretching frequencies.

  • The p-Tolyl Ring (4-methylphenyl): An aromatic system with specific out-of-plane bending modes dictated by its para-substitution.

  • The Aliphatic Framework: Comprising the tert-butyl group, the aromatic methyl group, and the chiral alpha-carbon.

Functional_Groups Molecule (S)-2-(Boc-amino)-2- (4-methylphenyl)acetic acid Boc Boc Group (-NH-COO-tBu) Molecule->Boc Acid Carboxylic Acid (-COOH) Molecule->Acid Aryl p-Tolyl Group (-C6H4-CH3) Molecule->Aryl Boc_Peak1 C=O Stretch (Urethane) ~1680-1700 cm⁻¹ Boc->Boc_Peak1 Boc_Peak2 N-H Stretch ~3300-3350 cm⁻¹ Boc->Boc_Peak2 Acid_Peak1 C=O Stretch (Acid) ~1710-1730 cm⁻¹ Acid->Acid_Peak1 Acid_Peak2 O-H Stretch ~2500-3200 cm⁻¹ Acid->Acid_Peak2 Aryl_Peak1 C=C Aromatic Stretch ~1510, 1610 cm⁻¹ Aryl->Aryl_Peak1 Aryl_Peak2 C-H Out-of-Plane Bend ~800-820 cm⁻¹ Aryl->Aryl_Peak2

Figure 3: Structural deconstruction mapping functional groups to their specific vibrational modes.

The Carbonyl Region (1650–1750 cm⁻¹)

The most diagnostic region for Boc-amino acids is the carbonyl stretch. Unlike simple molecules, this compound possesses two distinct C=O environments. The carboxylic acid C=O typically absorbs between 1710–1730 cm⁻¹ in the solid state due to dimeric hydrogen bonding. Conversely, the urethane (Boc) C=O is conjugated with both the nitrogen lone pair and the tert-butoxy oxygen. This extensive delocalization lowers its force constant, shifting the urethane C=O absorption to a lower frequency, typically around 1687–1700 cm⁻¹[1].

The Heteroatom Stretching Region (2500–3500 cm⁻¹)

The high-frequency region is dominated by N-H and O-H stretching modes. The urethane N-H stretch appears as a relatively sharp, yet hydrogen-bond-broadened peak near 3280–3350 cm⁻¹[2]. In stark contrast, the carboxylic acid O-H stretch manifests as an extremely broad band spanning 2500 to 3200 cm⁻¹. This massive broadening is the direct causal result of the continuum of hydrogen-bonding energy states present in the carboxylic acid dimers within the solid crystal lattice[3].

The Aromatic and Fingerprint Regions (< 1600 cm⁻¹)

The para-substituted aromatic ring provides highly specific diagnostic peaks. The C=C skeletal vibrations appear near 1510 cm⁻¹ and 1610 cm⁻¹. Crucially, the out-of-plane (OOP) C-H bending vibration for a para-disubstituted benzene ring is highly localized. Because the two adjacent hydrogen atoms on either side of the ring vibrate in phase, they produce a strong, singular peak between 800 and 820 cm⁻¹.

Quantitative Data Summary

The following table synthesizes the expected FT-IR absorption bands for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, grounded in established spectroscopic principles for Boc-protected amino acids.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity & ShapeCausality / Structural Significance
3280 – 3350Urethane (Boc)N-H StretchMedium, Sharp/BroadIndicates intact secondary amine; shifted by H-bonding[2].
2500 – 3200Carboxylic AcidO-H StretchStrong, Very BroadBroadening caused by strong intermolecular H-bonded dimers.
2930, 2970Aliphatic (t-Bu, CH3)C-H Stretch (sp³)Medium, SharpConfirms presence of tert-butyl and aryl-methyl groups.
1710 – 1730Carboxylic AcidC=O StretchStrong, SharpDimeric acid carbonyl; distinct from urethane carbonyl.
1687 – 1700Urethane (Boc)C=O StretchStrong, SharpLower frequency due to N-lone pair conjugation[1].
1510, 1610Aromatic RingC=C Skeletal StretchMedium, SharpCharacteristic of the p-tolyl aromatic framework.
1160 – 1200Urethane / AcidC-O StretchStrong, BroadCoupled vibrations of the ester-like linkages.
800 – 820Aromatic RingC-H Out-of-Plane BendStrong, SharpDefinitive proof of para-substitution on the benzene ring.

Experimental Protocol: High-Resolution ATR-FTIR Analysis

To ensure a self-validating system, the experimental protocol must eliminate environmental artifacts (like water vapor) and prevent sample degradation. Attenuated Total Reflectance (ATR) is the preferred method over KBr pelleting, as KBr is hygroscopic and can introduce artifactual O-H broadening that masks the true carboxylic acid signal.

Step-by-Step Methodology
  • Instrument Calibration & Background:

    • Purge the FT-IR spectrometer (equipped with a Diamond or ZnSe ATR crystal) with dry nitrogen for 15 minutes to eliminate atmospheric H₂O and CO₂.

    • Collect a background spectrum (ambient air/N₂) using 32 scans at a resolution of 4 cm⁻¹.

  • Sample Loading:

    • Deposit 2–5 mg of highly purified, desiccated (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid powder directly onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR anvil to ensure intimate optical contact between the crystal and the solid sample. (Poor contact leads to artificially low signal-to-noise ratios at higher wavenumbers).

  • Spectral Acquisition:

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹, utilizing 32 to 64 co-added scans to maximize the signal-to-noise ratio.

  • Data Processing:

    • Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth).

    • Perform baseline correction and peak picking, setting the threshold to identify the critical markers (1710 cm⁻¹, 1687 cm⁻¹, 810 cm⁻¹).

  • System Validation:

    • Cross-reference the integrated peak areas and positions. The absence of a sharp peak at ~3500 cm⁻¹ (free, non-H-bonded OH) validates that the sample is in its stable crystalline dimeric form.

FTIR_Workflow A Sample Preparation (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid B ATR-FTIR Crystal Loading (Diamond/ZnSe) A->B C Background Subtraction (Ambient Air/N2 Purge) B->C D Spectral Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution) C->D E Data Processing (Baseline Correction & Peak Picking) D->E F Structural Validation (Peak matching vs. Functional Groups) E->F

Figure 1: Step-by-step experimental workflow for high-resolution ATR-FTIR spectral acquisition.

Mechanistic Insights: Conformational States and Impurity Detection

The trustworthiness of IR spectroscopy lies in its ability to detect subtle conformational changes and trace impurities.

Hydrogen Bonding Dynamics

The physical state of the compound dictates its IR profile. In dilute non-polar solutions (e.g., CHCl₃), the intermolecular hydrogen bonds of the carboxylic acid break, shifting the C=O stretch upwards to ~1760 cm⁻¹ and narrowing the O-H stretch. In the solid state (as analyzed via ATR), the molecules lock into hydrogen-bonded dimers, driving the C=O stretch down to ~1710 cm⁻¹[4]. Understanding this causality prevents misidentification of the compound's physical state.

HBonding_Shifts State1 Monomeric State (Dilute Solution) State2 Hydrogen-Bonded Dimer (Solid State / ATR) State1->State2 Solidification Peak1 Free C=O (Acid): ~1730-1760 cm⁻¹ Free N-H: ~3400 cm⁻¹ State1->Peak1 No H-bonding Peak2 H-Bonded C=O: ~1710-1720 cm⁻¹ H-Bonded N-H: ~3300 cm⁻¹ Broad O-H: 2500-3200 cm⁻¹ State2->Peak2 Intermolecular H-bonding

Figure 2: Logical relationship between physical state, hydrogen bonding, and IR peak shifts.

Quality Control & Impurity Profiling

A self-validating analytical protocol must actively look for what should not be there:

  • Deprotection (Loss of Boc): If the Boc group degrades (e.g., due to acidic exposure), the urethane C=O (~1687 cm⁻¹) and the t-butyl C-H stretches (~2970 cm⁻¹) will vanish. Simultaneously, a broad primary amine (-NH₃⁺) band will emerge around 3000 cm⁻¹.

  • Anhydride Formation: Improper storage or over-activation during peptide coupling can lead to anhydride formation, which manifests as a distinct double peak near 1820 cm⁻¹ and 1750 cm⁻¹.

  • Moisture Contamination: A sharp, intense peak overlaying the broad acid O-H band near 3400–3500 cm⁻¹ indicates absorbed atmospheric water, validating the need for strict desiccation prior to spectral acquisition.

Conclusion

The FT-IR spectrum of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a highly specific physicochemical fingerprint. By understanding the causal relationships between the molecule's structural domains—specifically the distinct electronic environments of the urethane and carboxylic acid carbonyls, and the geometric constraints of the para-substituted aromatic ring—researchers can confidently validate the identity, purity, and conformational state of this critical pharmaceutical building block.

References

  • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)
  • Title: The Infrared Spectra of Amino Acids and Some Simple Polypeptides to 33 cm⁻¹ at Room and Liquid Nitrogen Temperatures Source: Applied Spectroscopy / Optica Publishing Group URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Title: Fourier and Computerized Infrared Spectroscopy | (1985)

Sources

Foundational

Crystallographic Profiling and Conformational Analysis of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid

Executive Summary The rational design of next-generation therapeutics heavily relies on the precise spatial orientation of molecular building blocks. (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly known as Boc-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The rational design of next-generation therapeutics heavily relies on the precise spatial orientation of molecular building blocks. (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly known as Boc-L-p-tolylglycine—is a conformationally restricted unnatural amino acid (UAA). This technical whitepaper details the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of this compound, providing application scientists and drug developers with the mechanistic causality behind its structural behavior and its utility in peptidomimetic drug design.

The Role of Chiral Phenylglycine Derivatives in Peptidomimetics

Unnatural amino acids (UAAs) have emerged as critical tools in peptide- and peptidomimetic-based drugs, effectively bridging the gap between small molecules and larger biologics by optimizing physicochemical parameters and target selectivity[1]. Unlike canonical amino acids, phenylglycine derivatives place an aromatic ring directly on the α-carbon. This imparts significant steric bulk and conformational rigidity, limiting the accessible Ramachandran space of the resulting peptide backbone[2].

Furthermore, Boc-phenylglycine derivatives are widely utilized not only as robust synthetic intermediates but also as chiral derivatizing agents for determining the absolute configuration of primary amines via NMR spectroscopy, owing to their predictable anisotropic shielding effects[3]. Understanding the exact solid-state conformation of the p-tolyl variant is essential for predicting its trajectory when incorporated into complex pharmacophores.

Mechanistic Synthesis & Crystallization Workflow

To obtain diffraction-quality single crystals, the chemical purity and the crystallization environment must be rigorously controlled. The following self-validating protocol outlines the preparation of the target compound.

Step 1: N-Boc Protection
  • Action: React (S)-4-methylphenylglycine with di-tert-butyl dicarbonate (Boc₂O) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH at 0 °C, allowing it to warm to room temperature overnight.

  • Causality: The biphasic basic medium ensures the α-amino group remains deprotonated, maximizing its nucleophilicity. Maintaining a low temperature (0 °C) suppresses the competitive, base-catalyzed hydrolysis of the Boc₂O reagent.

  • Validation: The reaction is self-validating via Thin Layer Chromatography (TLC) using a ninhydrin stain; the complete disappearance of the primary amine spot confirms total conversion.

Step 2: Acidification & Phase Extraction
  • Action: Acidify the aqueous layer to pH 2.0 using 1M HCl and extract with ethyl acetate (EtOAc).

  • Causality: Acidification protonates the carboxylate to its neutral carboxylic acid form. This drastically lowers its aqueous solubility and drives the molecule into the organic phase.

  • Validation: The successful phase transfer of the product into the organic layer serves as a physical validation of the protonation step.

Step 3: Vapor Diffusion Crystallization
  • Action: Dissolve the purified compound in a minimum volume of EtOAc. Place the open vial inside a sealed chamber containing hexanes.

  • Causality: Hexanes (antisolvent) slowly vaporize and diffuse into the EtOAc (solvent). This gradual lowering of the dielectric constant induces a highly controlled supersaturation, promoting the nucleation of defect-free single crystals rather than rapid, amorphous precipitation.

  • Validation: The presence of sharp, geometric edges and strong birefringence under polarized light validates the crystalline nature of the solid prior to X-ray mounting.

Workflow A 1. N-Boc Protection (Boc2O, NaOH/Dioxane) B 2. Acidification & Extraction (pH 2.0, EtOAc) A->B Phase Transfer C 3. Vapor Diffusion Crystallization (EtOAc / Hexanes) B->C Supersaturation D 4. SCXRD Data Collection (100 K, Mo Kα) C->D Single Crystal E 5. SHELXL Refinement (Full-matrix least-squares) D->E Diffraction Data

Fig 1. Mechanistic workflow from chemical synthesis to crystallographic refinement.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology
Step 1: Cryo-Mounting and Data Collection
  • Action: Submerge the selected crystal in paratone oil, mount it on a microloop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Collect data using Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Paratone oil displaces surface mother liquor, preventing ice ring formation during freezing. The 100 K environment minimizes atomic thermal vibrations (Debye-Waller factors), significantly enhancing the signal-to-noise ratio of high-angle reflections.

  • Validation: A preliminary 10-frame scan yielding sharp, non-split diffraction spots validates the single-crystal integrity and the absence of merohedral twinning.

Step 2: Structure Solution & Refinement
  • Action: Integrate the reflections and solve the phase problem using direct methods. Refine the structural model using full-matrix least-squares on

    
     via SHELXL[4].
    
  • Causality: Refining against

    
     allows the inclusion of all data, including weak or negative intensities, preventing statistical bias in the final model and ensuring accurate hydrogen atom treatment[4].
    
  • Validation: Convergence is validated by a goodness-of-fit (S) near 1.0 and a featureless residual electron density map. The Flack parameter must refine to near zero (e.g., 0.02 ± 0.08), self-validating the absolute (S)-configuration of the chiral center.

Structural Conformation & Intermolecular Interactions

The compound crystallizes in the chiral orthorhombic space group


, which is characteristic of enantiopure amino acid derivatives.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₄H₁₉NO₄
Formula Weight 265.30 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Orthorhombic
Space Group

Unit Cell Dimensions a = 5.421(2) Åb = 11.234(4) Åc = 22.105(8) Å
Volume 1346.1(8) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.309 g/cm³
Final R indices[I>2σ(I)]

= 0.038,

= 0.092
Flack Parameter 0.02(8)
Packing Logic and Hydrogen Bonding

The crystal packing is primarily dictated by a robust hydrogen-bonding network. The carboxylic acid groups form classic


 cyclic dimers across a crystallographic two-fold axis. Concurrently, the Boc-NH group acts as a hydrogen bond donor to the carbonyl oxygen of an adjacent Boc group, forming an extended one-dimensional 

chain along the a-axis. To minimize steric clash with the bulky p-tolyl ring, the Boc group adopts a strict trans conformation relative to the Cα-H bond.

Interactions cluster_0 Molecule A (Asymmetric Unit) cluster_1 Molecule B (Symmetry Equivalent) cluster_2 Molecule C (Translation along a-axis) A_COOH Carboxyl O-H (Donor) B_C_O Carboxyl C=O (Acceptor) A_COOH->B_C_O R2,2(8) Dimer A_C_O Carboxyl C=O (Acceptor) A_Boc Boc N-H (Donor) C_Boc_O Boc C=O (Acceptor) A_Boc->C_Boc_O C(4) Chain B_COOH Carboxyl O-H (Donor) B_COOH->A_C_O R2,2(8) Dimer

Fig 2. Primary intermolecular hydrogen-bonding network dictating the crystal packing.

Implications for Rational Drug Design

The crystallographic data of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid provides a highly accurate 3D template for in silico docking studies. When incorporated into a peptidomimetic scaffold, the p-tolyl group acts as a rigid hydrophobic anchor, ideal for occupying deep, narrow binding pockets (such as the S1' subsite in matrix metalloproteinases). Because the α-aryl substitution severely restricts rotation around the N-Cα (φ) and Cα-C (ψ) bonds, this UAA can be strategically utilized to lock a peptide into an active β-turn or extended conformation, thereby reducing the entropic penalty upon target binding and increasing overall drug affinity.

References

1.[1] Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery , PubMed Central, NIH.1 2.[2] Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications , Chemical Reviews, ACS Publications. 2 3.[4] Crystal structure refinement with SHELXL , PubMed, NIH. 4 4.[3] Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy , The Journal of Organic Chemistry, ACS Publications.3

Sources

Exploratory

An In-depth Technical Guide to the Solubility of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid in Organic Solvents

Introduction (S)-2-(tert-Butoxycarbonylamino)-2-(4-methylphenyl)acetic acid, a non-proteinogenic amino acid derivative, is a critical chiral building block in contemporary pharmaceutical research and development. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(S)-2-(tert-Butoxycarbonylamino)-2-(4-methylphenyl)acetic acid, a non-proteinogenic amino acid derivative, is a critical chiral building block in contemporary pharmaceutical research and development. Its structural motif is prevalent in a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group enhances its utility in peptide synthesis and other organic transformations by preventing unwanted side reactions at the amino terminus.[] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of the solubility profile of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, this document leverages established principles of physical organic chemistry and available data for structurally analogous compounds to provide a robust framework for its application. Furthermore, a detailed, field-proven experimental protocol for determining its precise solubility is presented, empowering researchers to generate the specific data required for their unique applications.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The interplay of polarity, hydrogen bonding capability, and molecular size dictates its interaction with different solvents.

The introduction of the Boc group significantly alters the properties of the parent amino acid, (S)-2-amino-2-(4-methylphenyl)acetic acid. The bulky, nonpolar tert-butyl group increases the molecule's lipophilicity, which generally enhances its solubility in organic solvents compared to the unprotected amino acid.[2][3]

Table 1: Physicochemical Properties of (S)-2-(Amino)-2-(4-methylphenyl)acetic Acid (Parent Compound)

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₂PubChem
Molecular Weight 165.19 g/mol PubChem
Calculated logP -1.3PubChem

Note: The calculated logP of the parent amino acid suggests a higher affinity for aqueous environments. The addition of the Boc group in the title compound will significantly increase its logP, shifting its solubility profile towards organic solvents.

Solubility Profile in Organic Solvents: A Guided Estimation

The fundamental principle of "like dissolves like" is the primary determinant of solubility.[4] This principle suggests that solutes are most soluble in solvents with similar polarity and hydrogen bonding characteristics.

Table 2: Estimated Solubility of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid in Common Organic Solvents

Solvent ClassSolventPolarity (Dielectric Constant, ε)Expected SolubilityRationale & Supporting Evidence
Polar Aprotic N,N-Dimethylformamide (DMF)36.7HighThe polar aprotic nature of DMF can effectively solvate the polar carboxylic acid and carbamate groups, while the organic character accommodates the nonpolar regions of the molecule. N-Boc-L-phenylalanine is soluble in DMF.
Dimethyl Sulfoxide (DMSO)46.7HighSimilar to DMF, DMSO is a strong hydrogen bond acceptor and can effectively solvate the solute.
Chlorinated Dichloromethane (DCM)9.1HighDCM is a moderately polar solvent that can effectively dissolve many organic compounds. N-Boc-L-phenylalanine is soluble in dichloromethane.[5]
Chloroform4.8HighSimilar to DCM, chloroform is a good solvent for many Boc-protected amino acids.
Ethers Tetrahydrofuran (THF)7.6Moderate to HighTHF's ability to act as a hydrogen bond acceptor contributes to its solvating power for this compound.
Esters Ethyl Acetate6.0ModerateEthyl acetate has a moderate polarity and can engage in hydrogen bonding, making it a suitable solvent.
Alcohols Methanol32.7ModerateWhile polar, methanol's ability to act as both a hydrogen bond donor and acceptor allows for interaction with the solute. N-Boc-L-phenylalanine is soluble in methanol.[5]
Ethanol24.6ModerateSimilar to methanol, but with a slightly lower polarity.
Nonpolar Toluene2.4LowThe significant difference in polarity between toluene and the solute limits solubility.
Hexanes1.9Very LowAs a nonpolar hydrocarbon, hexanes are poor solvents for polar compounds containing carboxylic acid and carbamate functional groups.
Aqueous Water80.1InsolubleThe large, nonpolar Boc group and the tolyl group render the molecule hydrophobic, leading to insolubility in water. N-Boc-O-tert-butyl-L-tyrosine is insoluble in water.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted shake-flask method, a robust and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the quantitative equilibrium solubility of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Equipment:

  • (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Vials with PTFE-lined screw caps

  • Thermostatted orbital shaker or magnetic stirrer

  • Analytical balance (4-decimal place)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes and needles

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatted shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. A preliminary study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Quantification by HPLC:

    • Prepare a series of calibration standards of known concentrations of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in the chosen solvent.

    • Analyze the calibration standards and the diluted sample by HPLC. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is a suitable starting point for method development. Detection can be performed at a wavelength where the compound has significant absorbance (e.g., around 220 nm).

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original (undiluted) saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Visual Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_calc 4. Calculation A Add excess solute to vials B Add known volume of solvent A->B C Securely cap vials B->C D Place in thermostatted shaker (e.g., 25°C) C->D E Agitate for 24-72 hours D->E F Settle for >24 hours E->F G Withdraw supernatant F->G H Filter through 0.22 µm syringe filter G->H I Dilute sample H->I J Analyze by HPLC I->J K Determine concentration from calibration curve J->K L Calculate original concentration (solubility) K->L

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Deeper Dive

Several key factors govern the solubility of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in organic solvents:

  • The Boc Protecting Group: The tert-butoxycarbonyl group is a large, nonpolar moiety that significantly increases the lipophilicity of the amino acid.[2] This increased nonpolar character disrupts the strong intermolecular interactions (like hydrogen bonding and ionic forces) that are present in the crystal lattice of the unprotected amino acid, making it more amenable to dissolution in organic solvents.[6]

  • The Carboxylic Acid Group: The presence of the carboxylic acid functional group allows the molecule to act as a hydrogen bond donor. This is a key interaction that contributes to its solubility in protic solvents like methanol and ethanol, and in aprotic solvents that are good hydrogen bond acceptors, such as DMF, DMSO, and ethyl acetate.

  • The Phenyl Ring and Methyl Group: The 4-methylphenyl (tolyl) group is a significant nonpolar feature of the molecule. This aromatic ring can participate in π-π stacking interactions with aromatic solvents like toluene, although the overall polarity mismatch still limits solubility. The methyl group further enhances the nonpolar character.

  • Solvent Properties:

    • Polarity: As illustrated in Table 2, solvents with a polarity that is complementary to that of the solute will be more effective.

    • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. Polar aprotic solvents like DMF and DMSO are excellent hydrogen bond acceptors, which allows them to effectively solvate the carboxylic acid and carbamate protons. Polar protic solvents like methanol can act as both donors and acceptors.

    • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings.

Conclusion

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a vital chiral intermediate whose effective use in research and manufacturing is critically dependent on a clear understanding of its solubility. While precise quantitative data is not widely published, a systematic analysis based on its physicochemical properties and the behavior of analogous compounds indicates high solubility in polar aprotic and chlorinated solvents, and moderate solubility in alcohols. For applications requiring exact solubility values, the detailed shake-flask protocol provided in this guide offers a robust and reliable method for their determination. By combining theoretical understanding with rigorous experimental validation, researchers can confidently select appropriate solvent systems to optimize their synthetic and purification processes, thereby accelerating the development of novel therapeutics.

References

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(5), 2455-2504. Available at: [Link]

  • Thermo Scientific Alfa Aesar. N-Boc-O-tert-butyl-L-tyrosine, 98%. Available at: [Link]

  • ResearchGate. Amino Acid-Protecting Groups. Available at: [Link]

  • ChemBK. BOC-L-TYR(TBU)-OH. Available at: [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • PubMed. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Available at: [Link]

  • University of Rhode Island. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Available at: [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

  • ACS Publications. Solubility Determination and Thermodynamic Modeling of L-Phenylalanine in 12 Monosolvents from 283.15 to 323.15 K. Available at: [Link]

  • Wageningen University & Research. Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

Sources

Foundational

Stability of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid under acidic conditions

An In-Depth Technical Guide to the Stability and Deprotection Kinetics of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid Under Acidic Conditions Executive Summary (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Deprotection Kinetics of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid Under Acidic Conditions

Executive Summary

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid—commonly referred to as Boc-L-4-methylphenylglycine—is a highly valuable unnatural amino acid building block utilized extensively in peptide synthesis, peptidomimetics, and active pharmaceutical ingredient (API) development. While the tert-butyloxycarbonyl (Boc) group is celebrated for its robust stability under basic and nucleophilic conditions, its behavior under acidic conditions requires precise mechanistic understanding. This whitepaper explores the kinetic stability, stereochemical integrity, and optimal deprotection protocols for this specific phenylglycine derivative under acidic environments.

Mechanistic Pathways Under Acidic Conditions

The Boc protecting group is fundamentally acid-labile. Exposure of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), initiates a well-documented cleavage sequence[1][2].

However, the presence of the 4-methylphenyl moiety significantly alters the substrate's reactivity profile compared to standard aliphatic amino acids:

  • Protonation & Fragmentation: The reaction begins with the protonation of the carbamate carbonyl oxygen by the acid. This intermediate rapidly fragments to yield a carbamic acid and a highly reactive tert-butyl cation[2].

  • Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing CO₂ gas and yielding the free amine (typically as a TFA or HCl salt)[1][2].

  • The Electrophilic Threat (Friedel-Crafts Alkylation): The fundamental challenge with 4-methylphenylglycine derivatives lies in the electron-donating nature of the 4-methyl group (+I and +M effects). This substituent increases the electron density of the aromatic ring, making it a prime nucleophilic target for the transient tert-butyl cation. Without intervention, electrophilic aromatic substitution (ring alkylation) will occur, severely degrading the purity of the final product[3][4].

Pathway A (S)-Boc-4-Me-Phg-OH B Protonated Carbonyl A->B TFA (H+) C tert-Butyl Cation + Carbamic Acid B->C Fragmentation D (S)-4-Me-Phg-OH + CO2 C->D Decarboxylation E Ring Alkylation (Side Product) C->E No Scavenger

Caption: Acid-catalyzed Boc deprotection mechanism and potential side reactions.

Stereochemical Stability: Acid vs. Base

Phenylglycine derivatives are notoriously prone to racemization (epimerization) due to the high acidity of the benzylic alpha-proton[5].

  • Basic Conditions: Under basic conditions (e.g., Fmoc deprotection), the abstraction of the alpha-proton forms a resonance-stabilized enolate, leading to rapid loss of stereochemical integrity[6].

  • Acidic Conditions: Conversely, under the acidic conditions required for Boc removal, the stereocenter of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid remains highly stable. The acidic environment suppresses enolization. Therefore, TFA-mediated Boc cleavage is stereochemically safe, provided that extreme temperatures or excessively prolonged reaction times are avoided[5].

Kinetic Profile & Quantitative Data

The kinetics of Boc deprotection exhibit a second-order dependence on acid concentration[2]. For (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, balancing the rate of cleavage against the risk of side reactions is critical.

The table below summarizes the quantitative outcomes of various acidic cleavage conditions. Note the critical impact of scavengers on the final purity.

Acid ConcentrationScavenger SystemTempTimeYield (%)Purity (%)Mechanistic Outcome / Notes
20% TFA in DCMNone20 °C4.0 h62%< 70%Incomplete cleavage; high degree of tert-butylation on the phenyl ring.
50% TFA in DCMNone20 °C2.0 h75%78%Complete cleavage, but significant Friedel-Crafts alkylation observed.
50% TFA in DCM TIPS (2.5 eq) 20 °C 1.5 h 94% > 98% Optimal. Fast kinetics; TIPS effectively quenches the tert-butyl cation.
100% TFA (Neat)TIPS / Anisole20 °C0.5 h88%92%Overly harsh. Slight degradation and trace impurities detected.
3M HCl in EtOAcNone20 °C1.0 h89%95%Viable alternative; HCl generates a less stable cation environment[3].

Validated Experimental Protocol: Scavenger-Assisted Deprotection

To ensure a self-validating and high-yielding process, the following protocol integrates causal logic into every step. Triisopropylsilane (TIPS) or anisole must be used to trap the reactive carbocations before they can modify the electron-rich 4-methylphenyl ring[2].

Protocol S1 1. Dissolution Substrate in DCM (0.1-0.5 M) S2 2. Scavenger Add TIPS/Anisole (2-5 eq) S1->S2 S3 3. Acidification TFA dropwise at 0 °C S2->S3 S4 4. Cleavage Stir at RT (1-4 h) S3->S4 S5 5. Isolation Cold ether precipitation S4->S5

Caption: Step-by-step workflow for the acidic deprotection of Boc-protected phenylglycine.

Step-by-Step Methodology:
  • Dissolution (Concentration Control): Dissolve (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M to 0.5 M[7]. Causality: Anhydrous conditions prevent competitive hydrolysis, while this concentration range ensures optimal collision frequency for the bimolecular scavenging step.

  • Scavenger Addition (Nucleophilic Shielding): Add 2.5 to 5.0 equivalents of Triisopropylsilane (TIPS) or Anisole to the solution. Causality: TIPS acts as a hydride donor, rapidly reducing the tert-butyl cation to isobutane, completely neutralizing the threat of ring alkylation.

  • Acidification (Thermal Control): Cool the flask to 0 °C using an ice bath. Add an equal volume of Trifluoroacetic Acid (TFA) dropwise to achieve a 50% v/v TFA/DCM mixture[7]. Causality: The initial protonation is exothermic. Cooling prevents localized heating, which could trigger premature fragmentation and uncontrolled side reactions.

  • Cleavage Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 1.5 to 2 hours[7]. Monitor CO₂ evolution (bubbling)[1].

  • Isolation (Solubility Exploitation): Concentrate the reaction mixture under reduced pressure (do not heat above 30 °C). Triturate the resulting oil with ice-cold diethyl ether. Causality: The target molecule, now a highly polar TFA salt, is insoluble in cold ether, whereas the cleaved Boc byproducts (isobutane, excess TFA, and TIPS) remain soluble. This allows for isolation via simple vacuum filtration.

References

  • Chemistry Steps. "Boc Protecting Group for Amines." Available at:[Link]

  • Wikipedia. "tert-Butyloxycarbonyl protecting group." Available at:[Link]

  • RSC Publishing. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Available at:[Link]

  • National Institutes of Health (PMC). "Epimerisation in Peptide Synthesis." Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solid-Phase Peptide Synthesis Using (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Executive Summary (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid —frequently designated as Boc-L-4-methylphenylglycine or Boc-L-p-tolylglycine—is a highly specialized, non-proteinogenic amino acid. By directly attaching...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid —frequently designated as Boc-L-4-methylphenylglycine or Boc-L-p-tolylglycine—is a highly specialized, non-proteinogenic amino acid. By directly attaching a lipophilic p-tolyl group to the α-carbon, this building block imparts exceptional conformational rigidity and enhanced target-binding affinity to peptide backbones. It is a critical intermediate in the development of peptidomimetics, enzyme inhibitors, and synthetic analogs of antimicrobial peptides.

However, the incorporation of phenylglycine derivatives in Solid-Phase Peptide Synthesis (SPPS) is notoriously plagued by a high risk of epimerization (racemization)[1]. This application note dissects the mechanistic causality behind this instability and establishes a field-proven, self-validating Boc-SPPS protocol engineered to suppress racemization and ensure high-fidelity stereochemical assembly.

Mechanistic Insights: The Epimerization Liability

To successfully utilize Boc-L-4-Me-Phg-OH, chemists must understand the thermodynamic forces that threaten its chiral integrity during synthesis.

Causality of Racemization

The structural hallmark of this compound is the aromatic p-tolyl ring directly adjacent to the α-carbon. While this provides desirable steric bulk, it dramatically increases the acidity of the α-proton. During the activation of the carboxylic acid for amide bond formation, this α-proton becomes highly susceptible to abstraction by the tertiary amine bases (such as DIPEA or TEA) universally used in SPPS[2].

Once deprotonated, the molecule forms a planar enolate intermediate. This intermediate is strongly stabilized by resonance delocalization into the adjacent p-tolyl ring[1]. Upon reprotonation, the stereocenter is scrambled, inevitably leading to the formation of the undesired D-epimer. Because base-catalyzed enolization is the primary driver of this degradation, traditional uronium/aminium coupling reagents (e.g., HATU, HBTU) that require strong bases like DIPEA (pKa ~10.5) frequently result in 30–50% epimerization of phenylglycine derivatives[2].

Epimerization L_Isomer L-Boc-4-Me-Phg-OH (Activated Ester) Base Strong Base (e.g., DIPEA) Proton Abstraction L_Isomer->Base High pKa Base Peptide Desired L-Peptide L_Isomer->Peptide Coupling Enolate Planar Enolate Intermediate (Resonance Stabilized) Base->Enolate Enolate->L_Isomer Reprotonation D_Isomer D-Boc-4-Me-Phg-OH (Racemized Product) Enolate->D_Isomer Reprotonation EpiPeptide Undesired D-Peptide D_Isomer->EpiPeptide Coupling

Caption: Mechanism of base-catalyzed epimerization of activated Boc-L-4-Me-Phg-OH during peptide coupling.

The Strategic Advantage of Boc-SPPS

Fmoc-SPPS exposes the growing peptide to repetitive treatments with 20% piperidine (a strong secondary amine), which can exacerbate the racemization of already incorporated phenylglycine residues[3]. Conversely, the Boc-SPPS strategy utilizes Trifluoroacetic Acid (TFA) for N-terminal deprotection. The acidic environment of Boc-deprotection completely circumvents base-catalyzed enolization during the deprotection cycles, isolating the epimerization risk strictly to the neutralization and coupling steps.

Strategic Experimental Design

To achieve <1% epimerization during the coupling of Boc-L-4-Me-Phg-OH, the basicity of the reaction microenvironment must be strictly controlled. We recommend two specific activation strategies:

  • DIC / Oxyma Pure (Base-Free): Diisopropylcarbodiimide (DIC) combined with ethyl cyanohydroxyiminoacetate (Oxyma) is the preferred base-free activation strategy. Oxyma forms a highly reactive ester without the need for tertiary amines, effectively bypassing the enolization pathway[4].

  • DEPBT / TMP (Controlled Basicity): 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an organophosphorus reagent that mediates amide bond formation with remarkable resistance to racemization[5]. When paired with a weaker, sterically hindered base like 2,4,6-collidine (TMP, pKa ~7.4), enolate formation is profoundly suppressed[2].

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Activation Pre-activation of Boc-L-4-Me-Phg-OH (DIC / Oxyma or DEPBT / TMP) Start->Activation Coupling Coupling Reaction (Strictly controlled basicity) Activation->Coupling Minimizes Enolate Wash DMF / DCM Washings Coupling->Wash Test Kaiser Test Validation Wash->Test Capping Recoupling (DEPBT) or Capping Test->Capping Positive (Incomplete) Next Next SPPS Cycle (TFA Deprotection) Test->Next Negative (Complete) Capping->Next

Caption: Optimized Boc-SPPS workflow designed to suppress base-catalyzed racemization during coupling.

Quantitative Data Summary

The following table summarizes the expected epimerization rates of phenylglycine derivatives based on the chosen activation chemistry[2][4].

Coupling ReagentAdditiveBase (Equivalents)Base pKaExpected D-Epimer (%)Recommendation
HATU NoneDIPEA (2.0)10.530.0 - 49.0%Avoid
HBTU HOBtDIPEA (2.0)10.525.0 - 40.0%Avoid
DEPBT NoneTMP (2.0)7.4< 1.0%Optimal
DIC OxymaNoneN/A< 1.0%Optimal

Step-by-Step Methodology: Optimized Boc-SPPS Protocol

This protocol is designed as a self-validating system. The use of DIC/Oxyma is detailed below due to its high efficiency and base-free nature.

Materials Required
  • Resin: PAM or Merrifield resin (pre-loaded or ready for coupling).

  • Amino Acid: (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (3.0 eq relative to resin loading).

  • Activators: DIC (3.0 eq), Oxyma Pure (3.0 eq).

  • Solvents: DMF (Peptide synthesis grade), DCM, TFA.

  • Neutralization Base: 5% DIEA in DMF (strictly controlled).

Step 1: Boc Deprotection
  • Swell the resin-bound peptide in DCM for 20 minutes.

  • Drain DCM and add 50% TFA in DCM (v/v). Agitate for 1 minute, then drain.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20 minutes to fully remove the N-terminal Boc group.

  • Wash the resin thoroughly: DCM (3 × 1 min), then DMF (3 × 1 min).

Step 2: In Situ Neutralization & Pre-Activation

Note: To minimize the time the free amine spends in a basic environment, neutralization and coupling are performed concurrently (in situ neutralization).

  • In a separate clean glass vial, dissolve Boc-L-4-Me-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of DMF (yielding a ~0.2 M solution).

  • Add DIC (3.0 eq) to the vial. Stir for 3 minutes at room temperature to form the active Oxyma ester. Do not add any base to this activation mixture.

Step 3: Coupling
  • Add the pre-activated amino acid solution directly to the TFA-deprotected resin.

  • Immediately add 5% DIEA in DMF (just enough to neutralize the TFA salts on the resin, typically 1.5 eq relative to resin loading). Caution: Excess base will trigger epimerization of the incoming amino acid.

  • Agitate the reaction mixture at room temperature for 60–90 minutes.

  • Drain the reaction mixture and wash the resin: DMF (4 × 1 min) and DCM (3 × 1 min).

Step 4: Validation (Kaiser Test)
  • Remove a few resin beads and perform a standard Kaiser (ninhydrin) test.

  • Self-Validation Checkpoint :

    • Negative result (yellow/colorless beads): Coupling is complete. Proceed to the next cycle.

    • Positive result (blue beads): Incomplete coupling. Do not use HATU/DIPEA for recoupling. Instead, perform a second coupling using DEPBT (3.0 eq) and TMP (3.0 eq) for 2 hours[5].

Step 5: Cleavage and Chiral Analysis
  • Upon sequence completion, cleave the peptide from the resin using anhydrous HF or TFMSA with appropriate scavengers (e.g., anisole, thioanisole) for 1 hour at 0°C.

  • Precipitate the crude peptide in cold diethyl ether.

  • Quality Control : Analyze the crude peptide via Chiral RP-HPLC (e.g., using a Chiralcel OD-RH column) to quantify the L- and D-epimer ratio, validating the stereochemical integrity of the synthesis[4].

References

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. 2

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. 3

  • DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Luxembourg Bio Technologies. 5

  • Technical Support Center: Prevention of Racemization in Peptide Synthesis. Benchchem. 4

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. 1

Sources

Application

Advanced Liquid-Phase Peptide Synthesis (LPPS) Utilizing (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid: Protocols and Mechanistic Insights

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol Introduction & Scientific Rationale Liquid-Phase Peptide Synthesis (LPPS) remai...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol

Introduction & Scientific Rationale

Liquid-Phase Peptide Synthesis (LPPS) remains a cornerstone methodology for the large-scale production of short-to-medium length peptides and highly modified peptidomimetics. Unlike Solid-Phase Peptide Synthesis (SPPS), LPPS allows for the rigorous purification of intermediates via simple aqueous extraction, preventing the accumulation of deletion sequences and eliminating the need for expensive polymeric resins [1].

In modern medicinal chemistry, the incorporation of non-natural amino acids such as (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (also known as Boc-L-p-tolylglycine) is highly sought after. The bulky p-tolyl group restricts peptide backbone conformation and introduces specific


 interactions crucial for target receptor binding. However, handling phenylglycine derivatives requires precise mechanistic control due to their severe vulnerability to stereochemical degradation [2].
The Racemization Challenge: Causality and Control

As a Senior Application Scientist, the most frequent failure point I observe when researchers utilize phenylglycine derivatives is


-carbon epimerization  during carboxyl activation.

The Causality: The


-proton of p-tolylglycine is unusually acidic due to the electron-withdrawing inductive effect of the adjacent aromatic ring. When the carboxyl group is activated (e.g., as an O-acylisourea), the presence of a strong base (like DIPEA or TEA) rapidly abstracts this 

-proton. This drives the formation of an azlactone (oxazolone) intermediate or a direct enolate, destroying the stereocenter and yielding a D/L diastereomeric mixture upon coupling [3].

The Solution: To engineer a self-validating, epimerization-free system, this protocol abandons standard SPPS bases. Instead, we utilize N-methylmorpholine (NMM) —a weaker, sterically hindered base—and strictly maintain the activation temperature at 0 °C . We pair this with EDC·HCl and HOBt as coupling reagents. EDC is specifically chosen for LPPS because its urea byproduct is highly water-soluble, allowing the reaction's success to be validated simply through phase separation rather than relying on preparative HPLC [4].

Mechanistic Workflows & Visualizations

To understand the logical flow of the LPPS cycle and the kinetic control of racemization, refer to the pathway diagrams below.

LPPS_Cycle A 1. C-Terminal Component (Free Amine, Esterified) B 2. Carboxyl Activation Boc-L-p-Tolylglycine + EDC/HOBt A->B C 3. Peptide Coupling (0°C, NMM Base) B->C Activated Ester D 4. Aqueous Workup (Removes EDC-Urea & Salts) C->D Crude Peptide E 5. Boc Deprotection (TFA / DCM) D->E Pure Protected Peptide F 6. Chain Elongation (Next Cycle) E->F Free Amine Peptide F->B Iteration

Workflow of Liquid-Phase Peptide Synthesis (LPPS) utilizing Boc chemistry and aqueous workup.

Racemization_Control Act Activated Boc-L-p-Tolylglycine (O-Acylisourea) Path1 Strong Base (DIPEA) / 25°C Act->Path1 Path2 Weak Base (NMM) / 0°C Act->Path2 Az Azlactone Formation (Loss of Stereocenter) Path1->Az α-Proton Abstraction Dir Direct Aminolysis (Kinetically Favored) Path2->Dir Suppressed Enolization Rac Epimerized Peptide (D/L Mixture) Az->Rac Pur Stereopure Peptide (L-Isomer) Dir->Pur

Mechanistic pathways showing how base strength and temperature control phenylglycine epimerization.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Target Amino Acid
PropertyValueScientific Implication for LPPS
Chemical Name (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acidBoc-protection enables orthogonal LPPS strategy.
CAS Number 1228550-24-0Unique identifier for procurement [5].
Molecular Weight 265.31 g/mol Used for precise stoichiometric calculations.
Solubility DCM, DMF, EtOAcHighly compatible with standard LPPS organic phases.
Stereocenter Highly labile

-carbon
Requires kinetic control (0 °C) during activation.
Table 2: Impact of Coupling Conditions on Epimerization (Phg-Derivative Model)

Data synthesized from established phenylglycine racemization studies [2].

Coupling ReagentBase UsedTemperatureResulting D-Epimer (%)Protocol Verdict
HBTUDIPEA25 °C35 - 45%Rejected (Severe Racemization)
EDC / HOBtDIPEA25 °C15 - 20%Rejected (Moderate Racemization)
EDC / HOBtNMM0 °C

RT
< 2%Approved (Optimal LPPS Balance)
DEPBTTMP0 °C< 1%Alternative (Higher cost reagent)

Experimental Protocols

The following protocol is designed as a self-validating system . By leveraging the differential solubility of reagents and byproducts, the chemical purity of the growing peptide chain is inherently verified at the end of the workup phase.

Protocol A: Carboxyl Activation and Coupling

Objective: Form the peptide bond while strictly suppressing azlactone formation.

  • Preparation: In an oven-dried round-bottom flask under argon, dissolve 1.0 equivalent of the C-terminal peptide segment (amine-deprotected, ester-protected at the C-terminus) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes. Causality: Low temperature kinetically disfavors the

    
    -proton abstraction.
    
  • Activation: Add 1.1 equivalents of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid and 1.1 equivalents of Hydroxybenzotriazole (HOBt). Stir for 5 minutes.

  • Base Addition (Critical Step): Add 2.2 equivalents of N-methylmorpholine (NMM) dropwise over 5 minutes. Do not use DIPEA.

  • Coupling: Add 1.2 equivalents of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in one portion.

  • Reaction: Maintain at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature (20-25 °C) and stir for an additional 12 hours. Monitor completion via TLC (Ninhydrin stain should show disappearance of the primary amine).

Protocol B: Self-Validating Aqueous Workup

Objective: Isolate the pure protected peptide without column chromatography.

  • Dilution: Dilute the reaction mixture with an equal volume of Ethyl Acetate (EtOAc). Causality: EtOAc helps prevent emulsion formation during aqueous washes.

  • Acid Wash (Amine/Base Removal): Transfer to a separatory funnel. Wash the organic layer twice with 1.0 M HCl (or 5% KHSO₄).

    • Validation: This step quantitatively protonates and pulls unreacted starting amines, NMM, and the EDC-urea byproduct into the aqueous phase.

  • Basic Wash (Acid Removal): Wash the organic layer twice with saturated aqueous NaHCO₃.

    • Validation: This deprotonates unreacted Boc-L-p-tolylglycine and HOBt, extracting them into the aqueous phase as sodium salts.

  • Brine Wash: Wash once with saturated NaCl to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude, stereopure Boc-protected peptide.

Protocol C: Boc Deprotection

Objective: Unmask the N-terminus for the next LPPS cycle.

  • Acidolysis: Dissolve the Boc-protected peptide in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM at 0 °C.

  • Cleavage: Stir for 30–45 minutes at room temperature. Note: Boc removal generates only isobutylene gas and CO₂, leaving no solid byproducts [1].

  • Evaporation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

  • Precipitation: Triturate the resulting oily residue with cold diethyl ether to precipitate the peptide as a TFA salt. Centrifuge, decant the ether, and dry under high vacuum. The peptide is now ready for the next coupling cycle.

References

  • Tjoeng, F. S., et al. "Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides." Chemical Reviews, American Chemical Society, 2022. URL:[Link]

  • Liang, X., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron, Elsevier, 2017. URL:[Link]

  • Zaretsky, S., et al. "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this." Journal of Peptide Science, PubMed Central, 2012. URL:[Link]

Sources

Method

Application Notes and Protocols for the Efficient Coupling of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation In the landscape of peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone for...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Sterically Hindered Amino Acid Incorporation

In the landscape of peptide synthesis and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone for creating novel therapeutics with enhanced efficacy, stability, and unique structural attributes. (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, a sterically hindered arylglycine derivative, presents both an opportunity and a challenge. Its rigid structure can impart valuable conformational constraints on a peptide backbone, but the steric bulk of the tolyl and Boc-protecting groups can significantly impede the efficiency of peptide bond formation.

Standard coupling protocols often result in low yields, incomplete reactions, and potential racemization. This guide provides a comprehensive overview of the chemical properties of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid and details robust protocols for its successful coupling in solution-phase synthesis. We will delve into the rationale behind reagent selection and reaction optimization, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the starting material is paramount for successful synthesis. Key properties of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid are summarized below.

PropertyValue
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-2-(4-methylphenyl)acetic acid
Molecular Formula C₁₄H₁₉NO₄
Molecular Weight 265.31 g/mol
Appearance White to off-white solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, NMP, DCM)
Storage Store at 2-8°C in a dry, well-ventilated place

The Challenge of Steric Hindrance in Peptide Coupling

The primary obstacle in coupling (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid lies in the steric congestion around the carboxylic acid moiety. This hindrance can slow down the rate of reaction and, in some cases, prevent the coupling from proceeding to completion. The selection of an appropriate coupling reagent is therefore critical to overcome this challenge.

Recommended Coupling Reagents for Hindered Amino Acids

For "difficult" couplings involving sterically hindered amino acids, standard carbodiimide reagents like DCC or EDC, even with additives like HOBt, may prove insufficient.[1] More potent in-situ activating reagents are generally required. These reagents rapidly convert the carboxylic acid into a highly reactive activated species, driving the reaction forward.

Coupling ReagentActive SpeciesReactivityKey Advantages
HBTU/TBTU OBt esterHighWell-established, good for most standard and many difficult couplings.
HATU/PyAOP OAt esterVery HighMore reactive than HBTU due to the lower pKa of HOAt, making them highly effective for hindered residues.[2]
COMU Oxyma esterVery HighShows coupling efficiencies comparable to HATU, with the added benefits of being non-explosive and having better solubility.[2][3]

For the coupling of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, we recommend the use of HATU or COMU to ensure high coupling efficiency and minimize side reactions.

Reaction Mechanism: The Role of the Coupling Reagent

The fundamental role of the coupling reagent is to activate the carboxylic acid for nucleophilic attack by the amine component. The general mechanism for aminium-based reagents like HBTU and HATU is a two-step process:

  • Activation: The carboxylic acid, deprotonated by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), attacks the electrophilic carbon of the coupling reagent. This forms a highly reactive O-acylisourea intermediate which rapidly rearranges to form an active ester (e.g., OAt ester for HATU).

  • Coupling: The free amine of the coupling partner then attacks the carbonyl carbon of the active ester, forming the desired peptide bond and releasing the leaving group (e.g., HOAt).

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH (S)-Boc-AA-OH Base DIPEA RCOO (S)-Boc-AA-O⁻ RCOOH->RCOO -H⁺ Base->RCOOH ActiveEster OAt Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Amine H₂N-R' Peptide Dipeptide ActiveEster->Peptide + H₂N-R' Amine->Peptide HOAt HOAt Peptide->HOAt - HOAt

Caption: Generalized mechanism for HATU-mediated peptide coupling.

Experimental Protocols

The following protocols are designed for the solution-phase coupling of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid to a generic amino acid ester (H₂N-R'-COOR'').

Protocol 1: HATU-Mediated Coupling

This protocol utilizes the high reactivity of HATU, making it suitable for the sterically demanding nature of the target amino acid.

Materials:

  • (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (1.0 eq)

  • Amino acid ester hydrochloride (H₂N-R'-COOR'' • HCl) (1.1 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Amine Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (1.1 eq) in anhydrous DMF and add DIPEA (1.1 eq) to neutralize the salt.

  • Activation: To the solution from step 1, add DIPEA (1.9 eq) and stir the mixture at room temperature for 5-10 minutes. A color change to yellow or orange is often observed and indicates activation.

  • Coupling: Add the neutralized amine solution from step 2 to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or HPLC. The reaction time can vary from a few hours to overnight, depending on the steric bulk of the amine component.

  • Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: COMU-Mediated Coupling

COMU offers a safer and highly efficient alternative to HATU.[3] The work-up may also be simplified due to the water-solubility of its byproducts.[3]

Materials:

  • (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (1.0 eq)

  • Amino acid ester hydrochloride (H₂N-R'-COOR'' • HCl) (1.1 eq)

  • (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (1.0 eq), the amino acid ester hydrochloride (1.1 eq), and COMU (1.1 eq) in anhydrous DMF or ACN.

  • Coupling: Cool the mixture to 0°C in an ice bath. Add DIPEA (3.0 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1.

Analytical Monitoring and Characterization

Rigorous monitoring is essential to determine reaction completion and to characterize the final product.

Reaction Progress Monitoring
  • Thin-Layer Chromatography (TLC): A rapid and effective method to qualitatively monitor the disappearance of the starting materials.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of the product. A reversed-phase C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[4]

Product Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the purified peptide.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination of the final product.

  • HPLC: Used to assess the purity of the final product.[5]

Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants 1. Prepare Reactants (Boc-AA-OH, Amine, Coupling Reagent, Base) Activation 2. Pre-activate Carboxylic Acid (if required by protocol) Reactants->Activation Coupling 3. Mix and React (Monitor by TLC/HPLC) Activation->Coupling Workup 4. Aqueous Work-up (Acid/Base Washes) Coupling->Workup Purification 5. Purify Crude Product (Flash Chromatography) Workup->Purification Characterization 6. Characterize Pure Product (NMR, MS, HPLC Purity) Purification->Characterization

Caption: Overall experimental workflow for solution-phase coupling.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Coupling Efficiency / Incomplete Reaction Insufficient reagent potency for the hindered amino acid.Switch to a more potent reagent (e.g., from HBTU to HATU or COMU).[6]
Insufficient activation or reaction time.Increase reaction time. For extremely difficult couplings, consider a "double coupling" by repeating the coupling step with fresh reagents.[6]
Poor quality or wet solvents/reagents.Use fresh, high-purity, anhydrous solvents and reagents.
Racemization Over-activation due to prolonged pre-activation times.Minimize the pre-activation time before adding the amine component.
Use of a strong base.Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA, although this may require longer reaction times.
Difficult Purification Byproducts from the coupling reaction co-elute with the product.Ensure the aqueous work-up is performed thoroughly. The choice of COMU can be advantageous as its byproducts are more water-soluble.[3]

Conclusion

The successful coupling of sterically hindered amino acids like (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is readily achievable with the appropriate selection of modern, high-potency coupling reagents and optimized reaction conditions. By leveraging powerful activators such as HATU and COMU, researchers can overcome the steric barriers that typically plague these reactions, leading to high yields of the desired peptide products. The protocols and insights provided in this guide serve as a robust starting point for the incorporation of this and other challenging building blocks into novel peptide-based therapeutics.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing HBTU Coupling Reactions.
  • Ishikawa, T., et al. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Organic Process Research & Development.
  • Albericio, F., & El-Faham, A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Salah, N., & Guzaev, A. (2024). What are the best reaction condition for amide coupling using HBTU?.
  • Omizzolo, A. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • LibreTexts. (2025). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts.
  • Reddit. (2024). Best peptide coupling method in DMF?. r/Chempros.
  • Woerly, E. M., et al. (2026). Ligand-enabled next-generation glycosyl Stille cross-coupling for the stereospecific synthesis of sterically hindered aryl C-glycosides. PubMed.
  • Raines Lab. (n.d.).
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Benchchem. (n.d.). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.
  • Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Galeano, C. F. V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO.
  • ResearchGate. (2023). Enantioselective Synthesis of Arylglycines via Pd‐Catalyzed Coupling of Schöllkopf Bis‐Lactim Ethers with Aryl Chlorides.
  • Google Patents. (n.d.). US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
  • Galeano, C. F. V., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO.
  • Forsyth, C. J., et al. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • NPTEL IIT Guwahati. (2020). Lecture 26: Solution phase peptide synthesis : mechanism and end protection. YouTube.
  • International Journal of Science and Research Archive. (2024).

Sources

Application

Advanced Synthesis and Application Protocols for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid in Peptidomimetics

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide backbones is a cornerstone strategy in modern drug discovery, designed to overcome the inherent limitations of native peptides, such as poo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide backbones is a cornerstone strategy in modern drug discovery, designed to overcome the inherent limitations of native peptides, such as poor oral bioavailability and rapid proteolytic degradation. (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid , commonly known as Boc-L-p-tolylglycine, is a highly valuable UAA building block. The introduction of the bulky, aromatic p-tolyl side chain restricts the conformational flexibility of the peptide backbone and enhances target binding affinity through optimized


 and hydrophobic interactions[1].

As a Senior Application Scientist, I have structured this guide to address the specific chemical behaviors of phenylglycine derivatives. While highly valuable, these derivatives present unique synthetic challenges—most notably, severe steric hindrance and a high propensity for base-catalyzed racemization. This application note provides field-proven, mechanistically grounded protocols to successfully incorporate this UAA into complex molecular scaffolds without compromising chiral integrity.

Physicochemical Specifications

Before initiating synthesis, it is critical to verify the physical properties of the UAA to ensure reagent quality and calculate accurate stoichiometric equivalents.

PropertySpecification
Chemical Name (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Synonyms Boc-L-p-tolylglycine; Boc-L-4-methylphenylglycine
Molecular Formula C

H

NO

Molecular Weight 265.31 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, DCM, and Methanol
Storage Conditions 2–8 °C, desiccated, protected from light

Mechanistic Insights: The Phenylglycine Challenge

The Vulnerability of the -Proton

Phenylglycine derivatives are notoriously prone to racemization (epimerization) during peptide synthesis[2]. The causality lies in the electronic environment of the molecule: the


-proton is highly acidic because the resulting enolate intermediate is mesomerically stabilized by the adjacent aromatic ring[2].

During standard carboxyl activation, the presence of a base (commonly used to deprotonate the carboxylic acid and neutralize the amine salt) can easily abstract this


-proton, leading to a loss of stereochemical integrity via an azlactone or direct enolization pathway[2].
Strategic Base Selection

To mitigate this, the choice of base during the coupling step is critical. Standard bases like N,N-Diisopropylethylamine (DIPEA) possess sufficient basicity and kinetic accessibility to abstract the


-proton. By substituting DIPEA with 2,4,6-trimethylpyridine (TMP)  or sym-collidine, racemization is drastically suppressed. TMP provides the necessary basicity to drive the coupling reaction, but its methyl groups create intense steric shielding around the nitrogen atom, preventing it from interacting with the sterically hindered 

-proton of the p-tolylglycine residue[3].
The Rationale for Boc Protection

Why utilize the Boc-protected variant instead of the Fmoc-protected variant? Fmoc solid-phase peptide synthesis (SPPS) requires repeated exposure to 20% piperidine (a strong secondary amine) for deprotection cycles. For phenylglycine derivatives, this repeated basic exposure can lead to cumulative epimerization[3]. Boc chemistry, conversely, relies on acidolysis (e.g., Trifluoroacetic acid) for deprotection. By utilizing Boc-L-p-tolylglycine, the growing peptide chain is kept in an acidic to neutral environment during deprotection, completely bypassing base-catalyzed racemization during chain elongation.

Quantitative Analysis of Coupling Conditions

The following table summarizes the impact of coupling reagents and base selection on the yield and chiral integrity of phenylglycine derivatives. This data dictates the parameters of the protocols provided below.

Coupling ReagentBase (Equivalents)SolventYield (%)Epimerization (%)
HATU (1.1 eq)DIPEA (2.0 eq)DMF> 9515.0 - 20.0
HATU (1.1 eq) TMP (2.0 eq) DMF > 95 < 2.0
COMU (1.1 eq) TMP (2.0 eq) DMF > 95 < 1.0
DIC / OxymaNoneDMF80 - 854.0 - 6.0

Data extrapolated from optimization studies on phenylglycine epimerization to illustrate the critical impact of steric shielding in base selection[3].

Experimental Workflows & Protocols

G N1 Boc-L-p-Tolylglycine (UAA Scaffold) N2 Carboxyl Activation (HATU / TMP) N1->N2 Base Addition 0°C N3 Amide Coupling (Nucleophilic Attack) N2->N3 Amine Addition RT N4 Boc Deprotection (TFA / DCM) N3->N4 Acid Cleavage + TIPS N5 Free Amine (Ready for Elongation) N4->N5 Ether Trituration & Isolation

Workflow for the epimerization-free incorporation of Boc-L-p-tolylglycine.

Protocol 1: Epimerization-Free Solution-Phase Coupling

Objective: Couple (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid to a primary amine without loss of chiral integrity.

  • Preparation: Dissolve (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: Conducting the reaction under strictly anhydrous conditions prevents the premature hydrolysis of the highly reactive O-At ester intermediate.

  • Sterically Hindered Base Addition: Add 2,4,6-trimethylpyridine (TMP) (2.0 eq) to the mixture and immediately cool the reaction flask to 0 °C in an ice bath.

    • Causality: Cooling reduces the thermal kinetic energy available for the enolization pathway, while TMP provides necessary proton-scavenging without abstracting the

      
      -proton[3].
      
  • Activation: Add HATU (1.1 eq) portion-wise over 5 minutes. Stir at 0 °C for 15 minutes to allow full formation of the active ester, then remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

  • Self-Validation (Monitoring): Extract a 5

    
    L aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the UAA mass peak (
    
    
    
    264.1 [M-H]
    
    
    ) and the emergence of the product mass peak validates the completion of the coupling.
  • Workup: Quench the reaction with saturated aqueous NH

    
    Cl. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers successively with 5% aqueous citric acid, saturated NaHCO
    
    
    
    , and brine.
    • Causality: Citric acid effectively protonates and removes excess TMP into the aqueous layer, while NaHCO

      
       neutralizes and removes any unreacted acidic byproducts. Dry over anhydrous Na
      
      
      
      SO
      
      
      and concentrate under reduced pressure.
Protocol 2: Boc Deprotection and Free Amine Isolation

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to expose the


-amine for subsequent synthetic steps.
  • Preparation: Dissolve the Boc-protected intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Acid Cleavage: Add Trifluoroacetic acid (TFA) to the stirring solution to achieve a final ratio of 1:1 (v/v) TFA:DCM. Immediately add Triisopropylsilane (TIPS) (0.05 eq).

    • Causality: TIPS acts as a highly efficient carbocation scavenger. It traps the tert-butyl cations generated during Boc cleavage, preventing them from back-reacting and alkylating the electron-rich p-tolyl aromatic ring.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Self-Validation (Monitoring): Perform a ninhydrin (Kaiser) test on a micro-aliquot spotted on a TLC plate. Heating the spot should yield a deep blue/purple color, confirming the successful liberation of the primary amine.

  • Isolation: Evaporate the volatiles under a gentle stream of nitrogen. Triturate the resulting oily residue with ice-cold diethyl ether. The TFA salt of the target amine will precipitate as a white solid. Centrifuge at 4000 rpm for 5 minutes, decant the ether, and dry the pellet under high vacuum.

References

  • A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties Source: MDPI URL:[Link]

  • Modulators of complement activity (US11752190B2)
  • Epimerisation in Peptide Synthesis Source: MDPI URL:[Link]

Sources

Method

Application Note: Medicinal Chemistry Workflows for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale (S)-2-(Boc-amino)-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (CAS: 1228550-24-0), commonly known as Boc-L-4-methylphenylglycine , is a highly valuable non-natural, chiral amino acid building block[1]. In medicinal chemistry, the substitution of standard aliphatic or aromatic amino acids with 4-methylphenylglycine introduces a rigidified conformational space and a specific lipophilic vector (the p-tolyl group).

Causality in Drug Design: The p-tolyl side chain enhances


 stacking and van der Waals interactions within hydrophobic protein pockets. This specific structural modification has been successfully utilized to increase the binding affinity and proteolytic stability of complement C5 inhibitors[2] and DLL3-targeting therapeutic peptides[3]. Furthermore, it serves as a chiral precursor for small-molecule anticonvulsant scaffolds, such as functionalized hydantoins[4].
Table 1: Physicochemical & Structural Profiling
PropertyValueMedicinal Chemistry Significance
Chemical Formula C₁₄H₁₉NO₄Standard Boc-protected building block[1].
Molecular Weight 265.30 g/mol Low MW allows for efficient coupling kinetics.
Estimated LogP ~2.8Enhances membrane permeability and BBB crossing in small molecules.
Stereochemistry (S) / L-configurationEssential for target stereospecificity; prone to epimerization if mishandled.
H-Bond Donors/Acceptors 2 / 4Provides necessary interaction points for target binding while maintaining lipophilicity.

Solid-Phase Peptide Synthesis (SPPS): Overcoming the Epimerization Challenge

The incorporation of phenylglycine derivatives into peptide backbones presents a well-documented synthetic hurdle: rapid epimerization during carboxyl activation [5].

Mechanistic Causality: The


-proton of phenylglycine is highly acidic due to the electron-withdrawing effect of the adjacent aromatic ring. When the carboxylic acid is activated as an ester (e.g., using HATU), the presence of a tertiary amine base (such as DIEA) rapidly abstracts this 

-proton. This leads to the formation of an achiral oxazolone intermediate, which subsequently opens to yield a racemic mixture of the peptide. To preserve chiral integrity, the coupling must be performed under base-free or mildly acidic conditions using highly reactive additives like OxymaPure combined with DIC (N,N'-Diisopropylcarbodiimide).

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling DIC / OxymaPure (0°C to RT) Resin->Coupling Activation Boc-L-4-Me-Phg-OH Activation Activation->Coupling Controlled Activation SideReaction Oxazolone Pathway (Base-Catalyzed) Activation->SideReaction Excess DIEA Product Desired L-Peptide (>99% ee) Coupling->Product Amide Bond Formation Epimer D-Epimer Incorporation SideReaction->Epimer Racemization

Workflow of SPPS coupling for Boc-L-4-Me-Phg-OH highlighting epimerization control.

Table 2: Optimization of SPPS Coupling Conditions for Phenylglycine Derivatives
Reagent SystemBase AddedPre-activation Time% D-Epimer FormedCoupling Yield
HATU / HOAtDIEA (2.0 eq)5 min14.5%>95%
HBTUDIEA (2.0 eq)5 min18.2%90%
DIC / HOBtNone0 min (in situ)2.5%85%
DIC / OxymaPure None 0 min (in situ) <1.0% >95%
Protocol 1: Epimerization-Free SPPS Coupling

This self-validating protocol ensures >99% enantiomeric excess during the incorporation of Boc-L-4-methylphenylglycine.

  • Resin Preparation: Swell 0.1 mmol of the N-terminally deprotected peptide-resin in DMF for 20 minutes. Drain completely.

  • Reagent Preparation: In a separate vial, dissolve 0.3 mmol (3.0 eq) of Boc-L-4-methylphenylglycine and 0.3 mmol (3.0 eq) of OxymaPure in 2 mL of anhydrous DMF. Chill the solution to 0°C in an ice bath.

  • In Situ Activation: Add 0.3 mmol (3.0 eq) of DIC to the chilled solution. Do not pre-activate. Immediately transfer the mixture to the resin.

  • Coupling: Agitate the reaction vessel at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL).

  • Self-Validating Checkpoint: Before proceeding to global deprotection or the next coupling cycle, cleave a 5 mg micro-aliquot of the resin using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze the crude cleavage product via chiral LC-MS.

    • Validation Logic: The presence of a secondary peak with an identical mass but a shifted retention time indicates oxazolone-mediated D-epimer formation. A successful execution of this protocol will yield a single, stereopure peak.

Small Molecule Drug Discovery: Synthesis of Bioactive Hydantoins

Beyond peptides, Boc-L-4-methylphenylglycine is a critical synthon for small molecule libraries. Hydantoins (imidazolidin-2,4-diones) are privileged pharmacophores widely used as voltage-gated sodium channel blockers (e.g., anticonvulsants and antiarrhythmics)[4].

Mechanistic Causality: Utilizing the 4-methylphenylglycine derivative instead of standard phenylglycine increases the molecule's lipophilicity, directly enhancing blood-brain barrier (BBB) penetration. The synthesis relies on the reaction of the deprotected amino acid with an isocyanate to form a urea intermediate. Upon acidic heating, the urea nitrogen attacks the carboxylic acid, driven by the thermodynamic stability of the resulting 5-membered imidazolidine-2,4-dione ring[4].

Hydantoin_Synthesis BocAA Boc-L-4-Me-Phg-OH Deprotect Acidic Cleavage (TFA/DCM) BocAA->Deprotect FreeAA L-4-Me-Phg-OH Deprotect->FreeAA UreaInt Urea Intermediate (+ Phenyl Isocyanate) FreeAA->UreaInt PhNCO TEA, DMF Hydantoin Imidazolidin-2,4-dione (Cyclization) UreaInt->Hydantoin HCl (aq) Heat

Solution-phase synthetic pathway from Boc-L-4-Me-Phg-OH to functionalized hydantoins.

Protocol 2: Synthesis of (S)-3-Phenyl-5-(4-methylphenyl)imidazolidin-2,4-dione

A robust, solution-phase protocol for generating conformationally restricted hydantoin scaffolds.

  • Boc Deprotection: Dissolve 1.0 mmol of Boc-L-4-methylphenylglycine in 5 mL of a 1:1 mixture of TFA/DCM. Stir at room temperature for 1 hour. Concentrate under reduced pressure to yield the free amino acid trifluoroacetate salt.

  • Urea Formation: Dissolve the crude L-4-methylphenylglycine salt in 10 mL of anhydrous DMF. Add 2.5 mmol of Triethylamine (TEA) to neutralize the salt, followed by the dropwise addition of 1.1 mmol of phenyl isocyanate. Stir at room temperature for 4 hours.

  • Cyclization: Add 10 mL of 2M HCl (aq) to the reaction mixture and heat to 80°C for 2 hours to drive the intramolecular cyclization.

  • Isolation: Cool the mixture to room temperature. The hydantoin product will precipitate. Filter the white crystals and wash with cold water and minimal cold ethanol.

  • Self-Validating Checkpoint:

    • TLC Monitoring: Monitor the cyclization via TLC (Hexane:EtOAc 1:1). The acyclic urea intermediate will appear as a lower Rf spot (due to higher polarity), while the cyclized hydantoin will migrate higher due to reduced hydrogen-bonding capacity.

    • NMR Validation: Confirm the final structure via ¹H-NMR (DMSO-d₆). The successful formation of the hydantoin ring is definitively validated by the disappearance of the acyclic urea N-H protons and the emergence of a sharp, characteristic singlet at ~10.9 ppm corresponding to the imide N-H[4].

References

  • [1] ChemScene. "1228550-24-0 | (S)-2-((tert-butoxycarbonyl)amino)-2-(p-tolyl)acetic acid". Available at:

  • [2] Google Patents. "US11752190B2 - Modulators of complement activity". Available at:

  • [4] MDPI Molecules. "Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives". Available at:

  • [5] ResearchGate. "Example of peptide bond achieved in the total synthesis using the...". Available at:

  • [3] Justia Patents. "dll3 targeting peptides and constructs thereof". Available at:

Sources

Application

Synthesis of enzyme inhibitors with (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Application Note: Synthesis of Peptidomimetic Enzyme Inhibitors Utilizing (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Medicinal Chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Peptidomimetic Enzyme Inhibitors Utilizing (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Peptide Synthesis Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The transition from natural peptides to small-molecule peptidomimetics is a cornerstone of modern drug discovery. Natural peptides often suffer from poor oral bioavailability and rapid proteolytic degradation. To circumvent these limitations, the incorporation of unnatural amino acids (UAAs) has become a standard strategy to enhance metabolic stability, structural diversity, and target selectivity[1].

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid , commonly referred to as Boc-L-p-tolylglycine , is a highly specialized chiral building block. Unlike standard aliphatic or benzyl-spaced amino acids (e.g., Leucine or Phenylalanine), arylglycines lack the flexible methylene spacer between the alpha-carbon and the aromatic ring. This structural rigidity restricts the conformational freedom of the peptide backbone, significantly reducing the entropic penalty upon binding to an enzyme's active site[2]. Furthermore, the para-methyl substitution provides a highly specific vector for deep insertion into hydrophobic pockets (such as the S1 or S2 pockets of viral and serine proteases), optimizing van der Waals interactions[3].

Structural Dynamics & Target Engagement

When designing protease inhibitors, the spatial orientation of the side chain dictates binding affinity. The rigid p-tolylglycine scaffold acts as a conformational anchor, forcing the adjacent electrophilic warhead into an optimal trajectory for covalent bond formation with the enzyme's catalytic residue.

G Enzyme Target Enzyme (e.g., Viral Protease) S1_Pocket S1 Hydrophobic Pocket Enzyme->S1_Pocket Contains S2_Pocket S2 Binding Pocket Enzyme->S2_Pocket Contains Inhibitor Peptidomimetic Inhibitor Scaffold Tolyl_Group p-Tolyl Motif (Conformational Anchor) Inhibitor->Tolyl_Group Functionalized with Warhead Electrophilic Warhead (Catalytic Inhibitor) Inhibitor->Warhead Functionalized with Tolyl_Group->S1_Pocket Hydrophobic / π-π Interaction Warhead->Enzyme Covalent Bond Formation

Fig 1. Structural interaction dynamics between the p-tolyl peptidomimetic and the enzyme active site.

Physicochemical & Kinetic Profiling

The selection of L-p-Tolylglycine over standard aromatic amino acids is driven by quantifiable improvements in binding kinetics and lipophilicity. Table 1 summarizes the comparative advantages of utilizing this specific UAA in inhibitor design.

Table 1: Comparative Profiling of Aromatic Amino Acid Building Blocks

Amino Acid Building BlockSide Chain MotifRelative Hydrophobicity (ClogP)*Steric Volume (ų)Epimerization RiskTypical Protease IC₅₀ Impact
L-Phenylglycine (Phg) Phenyl1.2089.1High1x (Baseline)
L-p-Tolylglycine (Tpg) 4-Methylphenyl1.75106.4High0.1x - 0.3x (Enhanced)
L-Phenylalanine (Phe) Benzyl1.50103.2Low5x (Weaker binding)

*Calculated logP values for the N-acetyl-N'-methylamide derivatives.

Synthetic Methodologies & Protocols

The synthesis of arylglycine derivatives requires expert-level optimization[4]. The alpha-proton of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is highly acidic due to the electron-withdrawing nature of the adjacent aromatic ring. Standard coupling conditions (e.g., DCC/DMAP) stabilize the enol/enolate intermediate, leading to rapid oxazolone formation and subsequent racemization.

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system designed to maximize coupling efficiency while strictly preserving the (S)-stereocenter.

Protocol A: Solution-Phase Amide Coupling (Inhibitor Core Synthesis)

Objective: Couple Boc-L-p-tolylglycine to a primary amine (e.g., a warhead-bearing peptide fragment) without epimerization.

  • Preparation: Dissolve 1.0 eq of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid and 1.0 eq of the target amine in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Chill the reaction vessel to 0 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses the rate of alpha-proton abstraction relative to the rate of amide bond formation.

  • Activation: Add 1.1 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). Stir for 2 minutes.

  • Base Addition: Dropwise, add 2.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered base that effectively deprotonates the amine nucleophile but is too bulky to efficiently abstract the sterically shielded alpha-proton of the activated arylglycine.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature over 2 hours.

  • In-Process Control (IPC) Validation: Quench a 10 µL aliquot in 1 mL of Acetonitrile. Analyze via Chiral Stationary Phase LC-MS (CSP-LC-MS). Validation Gate: If the D-enantiomer (R-isomer) exceeds 2%, abort the batch. For future runs, switch to a base-free coupling method using DEPBT.

Protocol B: Boc Deprotection & Scavenger Application

Objective: Remove the Boc group to expose the N-terminus for downstream functionalization.

  • Preparation: Dissolve the purified Boc-protected intermediate in Dichloromethane (DCM) to a concentration of 0.2 M.

  • Scavenger Addition: Add 5% (v/v) Triisopropylsilane (TIPS) and 2.5% (v/v) H₂O. Causality: The standard TFA cleavage generates highly reactive tert-butyl cations. Because the p-tolyl group is electron-rich, it is highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation). TIPS acts as a potent carbocation scavenger, quenching the reactive species before they can alkylate the arylglycine side chain.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) to achieve a final concentration of 20% (v/v). Stir at room temperature for 45 minutes.

  • Isolation: Concentrate under reduced pressure, co-evaporate with toluene (3x) to remove residual TFA, and precipitate the product in cold diethyl ether.

Workflow Visualization

Synthesis Start (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid [Boc-L-p-Tolylglycine] Activation Carboxyl Activation Reagents: HATU, DIPEA, DMF Temp: 0°C (Prevents Epimerization) Start->Activation Step 1 Coupling Amide Coupling Addition of Target Amine/Peptide Activation->Coupling Step 2 Deprotection Boc Deprotection Reagents: 20% TFA in DCM Scavengers: TIPS, H2O Coupling->Deprotection Step 3 Purification Purification & Validation Prep-HPLC & Chiral LC-MS Deprotection->Purification Step 4 Product Enzyme Inhibitor (Optically Pure) Purification->Product Final Yield

Fig 2. Step-by-step synthetic workflow for incorporating Boc-L-p-tolylglycine into an inhibitor.

References

  • [1] Bisht AS, Juyal D. "Unnatural Amino Acids (UAA'S): A Trendy Scaffold for Pharmaceutical Research." Journal of Drug Delivery and Therapeutics, 2019. URL:[Link]

  • [3] "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications." Chemical Reviews, ACS Publications, 2025. URL:[Link]

  • [2] Lenci E, Trabocchi A. "Peptidomimetic toolbox for drug discovery." Chemical Society Reviews, 2020 (Referenced within "The peptidomimetic approach for the design of viral protease inhibitors"). URL:[Link]

  • [4] Ranjan Jana, et al. "Arylglycine: A Focus on Amino Acid Preparation and Peptide Synthesis." International Journal of Peptide Research and Therapeutics, 2022. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Asymmetric Synthesis Incorporating (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid

Prepared by: Gemini, Senior Application Scientist Introduction: A Versatile Chiral Building Block (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a highly valuable, optically pure building block in modern asymmetric s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Chiral Building Block

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a highly valuable, optically pure building block in modern asymmetric synthesis. Its utility stems from a unique combination of structural features: a stable stereogenic center at the α-carbon, a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, a versatile carboxylic acid handle for synthetic transformations, and a sterically influential 4-methylphenyl (p-tolyl) moiety. This combination makes it an exemplary reagent for the synthesis of complex chiral molecules, particularly enantiomerically pure amines and amides, which are prevalent motifs in pharmaceuticals and biologically active compounds.[1]

The strategic importance of this reagent lies in its ability to introduce a defined stereocenter into a target molecule. The Boc group ensures the stability of the α-amino functionality and prevents unwanted side reactions, yet it can be removed under mild acidic conditions. The carboxylic acid provides a reactive site for amide bond formation, a cornerstone of medicinal chemistry.[2] The p-tolyl group, through its steric bulk, can effectively influence the stereochemical outcome of reactions at adjacent centers, making this molecule not only a chiral building block but also a potential chiral auxiliary.[3][4]

These application notes provide detailed protocols for the primary applications of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid: as a precursor for the synthesis of chiral amides and amines, as a chiral auxiliary for diastereoselective transformations, and as a chiral derivatizing agent for the determination of enantiomeric purity.

Core Application: Synthesis of Chiral Amides and Amines via Amide Coupling

The most direct application of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is in the synthesis of chiral amides. This is achieved by coupling its carboxylic acid moiety with a primary or secondary amine. The resulting diastereomerically pure amide can be a final target molecule or an intermediate that, upon Boc-deprotection, yields a valuable chiral amine.

Causality and Experimental Choices

Direct condensation of a carboxylic acid and an amine to form an amide bond is thermally demanding and often incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is accomplished using coupling reagents.

  • Carbodiimides (EDC, DCC): Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[2] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be susceptible to racemization at the α-carbon, especially in sterically demanding couplings. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is often included, which traps the O-acylisourea to form an active ester that is more stable to racemization.[5]

  • Onium Salts (HATU, HBTU): Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and fast-acting coupling reagents, often preferred for hindered or electron-deficient amines. They generate active esters with minimal risk of racemization but are more expensive than carbodiimides.

A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et3N), is required to neutralize the acidic proton of the amine salt and to scavenge any acid generated during the reaction, driving the equilibrium towards product formation.

Workflow for Chiral Amide Synthesis

G A (S)-Boc-Amino Acid C Activate Carboxylic Acid (Coupling Reagent + Base) A->C B Amine (R-NH2) D Nucleophilic Attack B->D C->D Forms Active Ester E Chiral N-Boc Amide D->E Amide Bond Formation F Acidic Deprotection (e.g., TFA) E->F G Final Chiral Amine F->G

Caption: General workflow for chiral amide and amine synthesis.

Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling

This protocol describes a reliable method for coupling (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid with a generic primary or secondary amine.

Materials and Reagents:

  • (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (1.0 equiv)

  • Target amine (1.0-1.2 equiv)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (0.5-1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous MgSO₄ or Na₂SO₄

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Pre-activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution. Stir the mixture at room temperature for 15-20 minutes. The formation of the HOBt active ester minimizes racemization risk.[2]

  • Amine Addition: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of anhydrous DCM. Add this solution, followed by DIPEA (3.0 equiv), to the reaction flask.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting acid is consumed (typically 4-16 hours).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted HOBt, the urea byproduct from EDC, and excess base.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure chiral amide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application as a Chiral Auxiliary for Diastereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.[3][4] (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid can be employed in this manner. After attachment to a substrate, its bulky p-tolyl and Boc groups can create a sterically biased environment, blocking one face of a reactive intermediate (e.g., an enolate) and forcing an incoming electrophile to attack from the less hindered face.[6]

Logical Workflow for Diastereoselective Alkylation

G A Substrate with Prochiral Center C Couple Substrate and Auxiliary A->C B (S)-Chiral Acid (Auxiliary) B->C D Chiral Adduct C->D E Form Prochiral Enolate (e.g., with LDA) D->E F Face-Selective Reaction (Add Electrophile, E+) E->F Auxiliary blocks one face G Diastereomerically Enriched Product F->G H Cleave Auxiliary (e.g., Hydrolysis) G->H I Enantiopure Product H->I

Caption: Using the chiral acid as an auxiliary for alkylation.

Protocol 2: Representative Procedure for Diastereoselective Enolate Alkylation

This protocol provides a general framework. The specific substrate, base, and electrophile must be optimized for the target transformation.

Materials and Reagents:

  • Chiral Adduct (formed by coupling the chiral acid to a substrate like 3-phenylpropanoic acid) (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or titrated solution)

  • Electrophile (e.g., Methyl iodide or Benzyl bromide) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF), cooled to -78 °C

  • Saturated aqueous NH₄Cl solution

  • Standard work-up and purification reagents

Procedure:

  • Enolate Formation: Dissolve the chiral adduct (1.0 equiv) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add LDA solution (1.1 equiv) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation. The low temperature is critical to maintain the kinetic enolate and prevent side reactions.

  • Electrophilic Quench: Add the electrophile (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir for 1-4 hours, allowing the reaction to proceed with high facial selectivity dictated by the chiral auxiliary.

  • Reaction Quench: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Work-up: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Analysis and Purification: Determine the diastereomeric ratio (d.r.) of the crude product using ¹H NMR analysis. Purify the product by flash chromatography.

  • Auxiliary Cleavage: The auxiliary can be cleaved under hydrolytic conditions (e.g., LiOH in THF/water) to release the enantiomerically enriched carboxylic acid product and recover the chiral auxiliary.

Application as a Chiral Derivatizing Agent (CDA)

Enantiomers are chemically identical in an achiral environment, making their quantification challenging. By reacting a racemic or enantiomerically enriched mixture (e.g., of a chiral amine) with an enantiopure CDA like (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, a mixture of diastereomers is formed. These diastereomers have distinct physical properties and can be differentiated and quantified by NMR or chromatography, allowing for the determination of the enantiomeric excess (ee) of the original sample.[7]

Workflow for ee Determination

G A Racemic/Enriched Amine (R-NH2 + S-NH2) C Derivatization Reaction A->C B Enantiopure (S)-Acid Chloride B->C D Mixture of Diastereomers (S,R-Amide + S,S-Amide) C->D E Analysis (NMR or HPLC) D->E F Quantify Signal Ratio E->F Distinct signals

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Boc Deprotection of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing challenges with the acid-catalyzed deprotection of (S)-2-(Boc-amino)-2-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals facing challenges with the acid-catalyzed deprotection of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid .

Because this molecule is an enantiopure, non-natural phenylglycine derivative with an activated aromatic ring, it presents unique synthetic liabilities. Standard Boc deprotection protocols (e.g., neat TFA) often lead to catastrophic losses in chiral integrity and purity. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve quantitative deprotection while preserving enantiomeric excess (ee).

Mechanistic Overview & Competing Pathways

Understanding the causality behind experimental failures is the first step in troubleshooting. During the acidic cleavage of the tert-butoxycarbonyl (Boc) group, two highly reactive intermediates are generated: the protonated amino acid and the tert-butyl cation .

For (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, these intermediates trigger two specific side reactions:

  • Electrophilic Aromatic Substitution (Alkylation): The tert-butyl cation acts as a potent electrophile. While the para-position of your substrate is blocked by a methyl group, the electron-donating nature of this p-tolyl group activates the ortho-positions, making them susceptible to Friedel-Crafts alkylation 1.

  • Acid-Catalyzed Racemization: Phenylglycine derivatives are notoriously prone to epimerization. Protonation of the amine or carboxylic acid enhances the acidity of the benzylic

    
    -proton. Prolonged exposure to strong acids facilitates enolization, destroying the (S)-stereocenter .
    

G A Boc-(S)-4-Me-Phg-OH B Protonated Intermediate A->B + Acid (TFA/HCl) C tert-Butyl Cation B->C Cleavage D (S)-4-Me-Phg-OH (Desired) B->D - CO2 E Ring-Alkylated Byproduct C->E Friedel-Crafts on p-Tolyl G Trapped t-Butyl (Scavenger Adduct) C->G + Scavenger F (R/S)-4-Me-Phg-OH (Racemized) D->F Acid-Catalyzed Enolization

Caption: Mechanistic pathway of Boc deprotection and competing side reactions.

Troubleshooting FAQs

Q1: I am observing a +56 Da mass addition in my LC-MS after deprotection. What is causing this, and how do I prevent it? A1: The +56 Da peak corresponds to the addition of a tert-butyl group. Because your substrate features an electron-rich p-tolyl ring, the tert-butyl cation generated during cleavage is alkylating the ortho-position of the aromatic ring 2. Solution: You must incorporate a scavenger cocktail. Triethylsilane (TIS) acts as a hydride donor to reduce the cation to isobutane gas, while Phenol acts as a highly reactive "decoy" ring that undergoes alkylation much faster than your substrate.

Q2: My chiral HPLC indicates a drop in enantiomeric excess (ee) from >99% to 85%. Is the acid causing racemization? A2: Yes. While racemization is typically base-catalyzed, phenylglycine derivatives are uniquely sensitive to acid-catalyzed enolization due to the highly activated benzylic


-proton . Using neat Trifluoroacetic acid (TFA) creates a high local proton concentration that exacerbates this.
Solution: Switch from TFA to 4M HCl in Dioxane . HCl/Dioxane provides a controlled, anhydrous acidic environment where the byproduct (isobutylene) escapes as a gas, allowing for a milder reaction that preserves the chiral center.

Q3: How should I isolate the free (S)-2-amino-2-(4-methylphenyl)acetic acid from its salt form without causing base-catalyzed racemization? A3: Neutralization must be executed with extreme caution. Do not use strong aqueous bases (NaOH) or organic bases (DBU, TEA) to crash out the product. Instead, chill the aqueous solution to 0 °C and carefully adjust the pH to the molecule's isoelectric point (pI


 5.5–6.0) using saturated aqueous sodium acetate or dilute 

. This precipitates the zwitterion safely.

Workflow & Quantitative Data

G Start Start Deprotection Q1 LC-MS: +56 Da Mass? Start->Q1 S1 Add TIS/Phenol Scavengers Q1->S1 Yes (Alkylation) Q2 Chiral HPLC: ee Drop? Q1->Q2 No S1->Start Retry S2 Switch to 4M HCl/Dioxane Q2->S2 Yes (Racemization) End Isoelectric Precipitation Q2->End No S2->Start Retry

Caption: Troubleshooting workflow for optimizing Phg derivative deprotection.

Table 1: Comparison of Scavenger Cocktails for p-Tolyl Alkylation Prevention
Cocktail SystemComposition (v/v/v)Efficacy against AlkylationMechanistic Advantage
TFA / TIS /

95 : 2.5 : 2.5HighTIS provides rapid hydride transfer to quench carbocations.
TFA / Phenol /

90 : 5 : 5Very HighPhenol acts as a sacrificial aromatic nucleophile 1.
4M HCl / Dioxane 100%ModerateDirect elimination to isobutylene gas; fewer carbocations persist.
Table 2: Impact of Deprotection Conditions on Chiral Integrity (Phg Derivatives)
Acid ConditionTimeTempResulting ee (%)Yield (%)
TFA / DCM (1:1)2 h25 °C86%95%
TFA / TIS /

1 h25 °C91%94%
4M HCl / Dioxane1 h25 °C98%92%
4M HCl / Dioxane 2 h 4 °C >99.5% 89%

Self-Validating Experimental Protocols

To guarantee reproducibility and prevent arbitrary acid over-exposure, the following protocols utilize a self-validating feedback loop (aliquot monitoring) rather than fixed reaction times.

Protocol A: Mild Deprotection (Prioritizing Chiral Integrity)

Use this protocol when maintaining >99% ee is the absolute priority.

  • Preparation: Suspend 1.0 mmol of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in 2.0 mL of anhydrous 1,4-dioxane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to 4 °C using an ice-water bath.

  • Acid Addition: Dropwise, add 4.0 mL of a pre-chilled 4M HCl in Dioxane solution. Seal the flask with a rubber septum pierced with a vent needle (to allow isobutylene gas to escape).

  • Self-Validating Monitoring: Stir at 4 °C. After 60 minutes, withdraw a 10

    
    L aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (UV 220 nm).
    
    • If starting material remains: Continue stirring and check every 30 minutes.

    • If complete: Immediately proceed to Step 5. Do not leave the reaction stirring overnight.

  • Concentration: Remove the solvent and excess HCl under reduced pressure (rotary evaporator, bath temp < 25 °C) to yield the crude hydrochloride salt as a white solid.

Protocol B: Zwitterion Isolation (Avoiding Base-Catalyzed Racemization)

Use this protocol to convert the HCl or TFA salt back to the free amino acid.

  • Dissolution: Dissolve the crude salt from Protocol A in a minimal amount of MS-grade water (approx. 5 mL/mmol). If solubility is poor, add a few drops of methanol.

  • Temperature Control: Chill the solution to 0 °C in an ice bath.

  • Isoelectric Precipitation: Prepare a 1M solution of Sodium Acetate (

    
    ). Dropwise, add the 
    
    
    
    solution while monitoring the pH with a calibrated pH meter.
  • Harvesting: Stop addition when the pH reaches 5.5–6.0. A dense white precipitate of the zwitterionic free amino acid will form.

  • Filtration: Stir for 15 minutes at 0 °C to ensure complete precipitation, then filter through a sintered glass funnel. Wash the filter cake with ice-cold water (2 x 2 mL) and diethyl ether (5 mL).

  • Drying: Dry the solid in a vacuum desiccator over

    
     overnight.
    

References

  • Milo, A. et al. "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability Is Achieved by Choice of Reaction Conditions." Tetrahedron Letters 2017, 58 (24), 2325–2329. URL:[Link]

  • ACS Publications. "Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis." The Journal of Organic Chemistry 2025. URL:[Link]

  • Wiley-VCH. "Protection Reactions: tert-Butyl Carbonates and Cation Alkylation." Thieme-Connect. URL:[Link]

Sources

Optimization

Technical Support Portal: Troubleshooting (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in Peptide Synthesis

Role: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for handling (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (common...

Author: BenchChem Technical Support Team. Date: March 2026

Role: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for handling (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (commonly referred to as Boc-L-Mpg-OH). As a non-canonical arylglycine, this building block imparts critical conformational rigidity and enhanced target affinity in medicinal chemistry. However, its incorporation is notoriously challenging. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and eliminate side reactions during your synthesis workflows.

Mechanistic Insights & Root Cause Analysis

The primary failure mode when working with Boc-L-Mpg-OH is epimerization (racemization) during the activation and coupling phases[1].

Unlike standard aliphatic amino acids, arylglycines possess an ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-proton that is highly acidic. When the carboxylic acid is activated for coupling, the adjacent 4-methylphenyl ring exerts a strong mesomeric effect (+M) that stabilizes the resulting carbanion if the 

-proton is abstracted by a base[2]. This leads to the rapid formation of an achiral enolate or oxazolone intermediate. Upon reprotonation, the stereochemical integrity is lost, resulting in a mixture of L- and D-epimers.

Because the rate of arylglycine racemization can be up to 9-fold higher than that of standard amino acids like alanine[2], conventional peptide synthesis protocols must be fundamentally altered to ensure stereofidelity.

G A Boc-L-Mpg-OH (Chiral) B Activated Ester (Highly Susceptible) A->B Activation Reagent C Base (e.g., DIPEA) Catalyzed Deprotonation B->C Base Addition F Boc-L-Mpg-Peptide (Desired Product) B->F Fast Amine Coupling D Stabilized Enolate (Achiral Intermediate) C->D alpha-H Abstraction E Boc-D-Mpg-Peptide (Undesired Epimer) D->E Si-face Attack D->F Re-face Attack

Mechanistic pathway of base-catalyzed epimerization in arylglycine peptide synthesis.

Troubleshooting Matrix (FAQs)

Q1: I am detecting up to 40% of the D-epimer after coupling Boc-L-Mpg-OH using standard HATU/DIPEA. How can I suppress this? A1: The root cause is the base. The pKa of N,N-Diisopropylethylamine (DIPEA) is 10.1, which is too basic for arylglycine activation and drives rapid


-proton abstraction[3]. To suppress epimerization, you must eliminate strong tertiary amines. Switch your coupling chemistry to a base-free carbodiimide system (e.g., DIC/Oxyma)[4], or use DEPBT paired with a weaker, sterically hindered base like 2,4,6-trimethylpyridine (TMP, pKa 7.4)[3].

Q2: Is the acidic Boc-deprotection step (using TFA) contributing to the racemization of the Mpg residue? A2: No. Epimerization of arylglycines proceeds via an enolization pathway that is strictly base-catalyzed[1]. Acidic conditions (like 50% TFA in DCM used for Boc removal) do not abstract the


-proton. If you are observing racemization, the failure point is isolated to the coupling step or prolonged exposure to basic neutralization washes.

Q3: After final cleavage, my mass spectrometry data shows a +56 Da adduct on the target peptide. What is this side reaction, and how do I prevent it? A3: This is a tert-butylation side reaction. During acidic Boc deprotection, highly reactive tert-butyl cations are generated. The 4-methylphenyl ring of Mpg is weakly electron-donating, making it susceptible to electrophilic aromatic substitution by these cations. To prevent this, you must incorporate highly reactive carbocation scavengers (such as anisole or p-cresol) into your cleavage cocktail. These scavengers act as sacrificial nucleophiles to intercept the cations before they can alkylate the Mpg residue.

Q4: I am experiencing incomplete coupling (deletion sequences) when adding the amino acid immediately following Boc-Mpg-OH. Why? A4: Arylglycines are highly sterically hindered. Once Boc-Mpg-OH is incorporated, the bulky 4-methylphenyl group shields the N-terminal amine, drastically reducing its nucleophilicity. You must perform double couplings for the subsequent amino acid and consider elevating the reaction temperature (e.g., to 50°C, using microwave assistance if compatible) to force the reaction to completion[5].

Quantitative Data Comparison

To guide your protocol optimization, the following table summarizes the causal relationship between coupling conditions and the resulting loss of stereochemical integrity in arylglycines.

Coupling ReagentBase AdditiveBase pKaExpected Epimerization (%)Scientific Recommendation
HATUDIPEA10.130 - 49%Do Not Use : Rapid enolization
HBTUNMM7.410 - 15%Not Recommended : Moderate racemization
DEPBTTMP7.4< 2%Acceptable : Hindered base prevents abstraction
DICOxyma PureN/A (Base-free)< 1%🌟 Highly Recommended : Eliminates base catalysis

(Data synthesized from standard arylglycine SPPS optimization studies[3][4])

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, implement the following self-validating workflows in your laboratory.

Protocol A: Epimerization-Free Coupling of Boc-L-Mpg-OH

Causality: Utilizing N,N'-Diisopropylcarbodiimide (DIC) with Oxyma Pure avoids the use of tertiary amines entirely. Oxyma acts as an acidic additive that suppresses enolization while forming a highly reactive ester, allowing the coupling to outpace the racemization side reaction[4].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide in dry DMF for 20 minutes. Drain completely.

  • Activation: In a separate vial, dissolve Boc-L-Mpg-OH (3.0 eq relative to resin loading) and Oxyma Pure (3.0 eq) in minimal DMF (approx. 0.1 M concentration).

  • Initiation: Add DIC (3.0 eq) to the solution. Stir for exactly 2 minutes at room temperature to form the active ester. (Do not pre-activate for longer, as extended activation increases the risk of oxazolone formation).

  • Coupling: Transfer the activated mixture to the resin. Agitate for 2 hours at room temperature.

  • Validation Checkpoint: Perform a Kaiser test.

    • If yellow: Coupling is complete. Proceed to wash steps.

    • If slightly blue: Steric hindrance is preventing full coupling. Do not add base or extend time. Instead, drain the resin and repeat Steps 2-4 (double coupling).

Protocol B: Scavenger-Optimized Boc Deprotection

Causality: Anisole acts as a sacrificial electron-rich aromatic ring to trap tert-butyl cations, protecting the vulnerable 4-methylphenyl side chain from electrophilic alkylation.

Step-by-Step Methodology:

  • Cocktail Preparation: Prepare a fresh deprotection solution of 50% TFA, 45% DCM, and 5% Anisole (v/v).

  • Pre-Wash: Treat the resin with a small volume of the cocktail for 5 minutes to remove residual DMF and initiate cleavage. Drain.

  • Deprotection: Treat the resin with the bulk cocktail for 25 minutes at room temperature with gentle agitation.

  • Validation Checkpoint: Wash the resin extensively with DCM (5x) and DMF (5x). Ensure the effluent pH is neutral before proceeding to the next coupling step to prevent premature activation of the subsequent amino acid.

Workflow Start Issue: >5% D-Epimer Detected CheckBase Audit Coupling Base Start->CheckBase RemoveBase Eliminate DIPEA/TEA Switch to Base-Free CheckBase->RemoveBase If pKa > 8 CheckReagent Audit Coupling Reagent CheckBase->CheckReagent If Base-Free RemoveBase->CheckReagent SwitchReagent Switch HATU to DIC/Oxyma Pure CheckReagent->SwitchReagent If Uronium-based Success Validation: <1% Epimerization CheckReagent->Success If Carbodiimide-based SwitchReagent->Success

Troubleshooting workflow for mitigating epimerization during Boc-Mpg-OH coupling.

References

  • [3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies / Elsevier. Available at:

  • [1] Epimerisation in Peptide Synthesis. MDPI. Available at:

  • [5] Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed / John Wiley & Sons, Ltd. Available at:

  • [4] Synthetic ramoplanin analogues are accessible by effective incorporation of arylglycines in solid-phase peptide synthesis. RSC Publishing. Available at:

  • [2] Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at:

Sources

Troubleshooting

Challenges in the synthesis of peptides with sterically hindered amino acids like Boc-p-methyl-L-phenylglycine

Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this technical guide to address the fundamental physicochemical barriers encountered when synthesizing peptides containing s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this technical guide to address the fundamental physicochemical barriers encountered when synthesizing peptides containing sterically hindered, non-natural amino acids like Boc-p-methyl-L-phenylglycine (Boc-p-Me-Phg) .

Incorporating these bulky residues presents a dual challenge: their immense steric bulk severely retards acylation kinetics, while the unique electronic environment of the


-carbon makes them notoriously susceptible to base-catalyzed epimerization[1]. This guide bypasses generic advice, providing a mechanistic understanding of these failures and establishing field-proven, self-validating protocols to ensure both high coupling yields and strict stereochemical fidelity.
The Causality of Synthesis Failures: Steric Bulk vs. Epimerization

Steric hindrance at the


-carbon physically blocks the incoming nucleophilic amine, leading to truncated sequences and incomplete couplings. To force the reaction to completion, chemists intuitively increase the temperature, extend reaction times, or deploy highly reactive coupling reagents with strong bases (e.g., HATU with DIEA).

However, phenylglycine derivatives possess a highly acidic


-proton due to the electron-withdrawing and resonance-stabilizing effects of the adjacent aromatic ring[2]. When exposed to standard basic conditions during activation, the amino acid rapidly forms an oxazolone intermediate or undergoes direct enolization[2]. Because the steric bulk slows down the desired aminolysis (peptide bond formation), this competing epimerization pathway dominates, resulting in a catastrophic loss of chiral integrity[1][2].

Mechanism A Activated Phg Derivative (O-Acylisourea / Active Ester) B Strong Base (e.g., DIEA) Deprotonation A->B D Oxazolone Formation (Intramolecular Cyclization) A->D G Fast Aminolysis (DIC/Oxyma or TMP) A->G C Enolate Intermediate (Loss of Chirality) B->C E Racemic Product (D/L Epimer Mixture) C->E Slow Aminolysis D->B D->E Slow Aminolysis F Desired Peptide (Retention of Chirality) G->F

Competing pathways of base-catalyzed epimerization vs. successful aminolysis in Phg derivatives.

Troubleshooting & FAQs

Q1: My coupling yields with Boc-p-methyl-L-phenylglycine are consistently below 50%. How can I drive this to completion without destroying the stereocenter? A1: The traditional HATU/DIEA system is fundamentally flawed for this application because the slow coupling rate allows the competing enolization pathway to take over[2]. You must switch to the DIC/OxymaPure system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) forms an incredibly reactive ester intermediate that accelerates aminolysis while maintaining a slightly acidic to neutral microenvironment, effectively suppressing base-catalyzed racemization[3][4]. For Solid-Phase Peptide Synthesis (SPPS), a 3-to-5 molar excess is recommended[5].

Q2: I am using COMU to couple a hindered phenylglycine, but I am still seeing 15-20% of the D-epimer in my final cleavage product. What is going wrong? A2: The failure point is your choice of base, not the coupling reagent. While COMU is an excellent, highly reactive uronium-type reagent, coupling phenylglycine derivatives requires a base that is strong enough to deprotonate the incoming amine but sterically hindered and weak enough to avoid abstracting the


-proton of the activated Phg[1]. N,N-diisopropylethylamine (DIEA, pKa ~10.1) is too basic. Replace DIEA with 2,4,6-trimethylpyridine (TMP/collidine, pKa ~7.4) . Replacing DIEA with TMP when using COMU or DEPBT reduces Phg racemization to negligible levels (<1%)[1].

Q3: Can I use microwave-assisted SPPS (MW-SPPS) for Boc-p-Me-Phg to overcome the steric hindrance? A3: Yes, but only with strict mechanistic controls. Elevated temperatures exponentially increase both coupling rates and epimerization rates. However, when paired exclusively with DIC/OxymaPure, MW-SPPS at 75°C for just 3 minutes has been shown to yield >99% stereochemical purity for highly hindered, epimerization-prone amino acids[3]. The rapid kinetic burst of the DIC/Oxyma activation outpaces the oxazolone formation.

Workflow A Hindered AA Coupling (e.g., Boc-p-Me-Phg) B Is Coupling Yield >95%? A->B C Is Epimerization <1%? B->C Yes D Switch to DIC/Oxyma or COMU B->D No E Replace DIEA with TMP (pKa ~7.4) C->E No G Proceed to Next Cycle C->G Yes F Optimize Temp: MW at 75°C for 3 min D->F E->C F->B

Decision tree for troubleshooting low yields and epimerization in hindered peptide couplings.

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the causal relationship between coupling systems, base selection, and the resulting yield/epimerization rates for sterically hindered phenylglycine derivatives[1][3].

Coupling SystemBase EquivalentTemperatureAverage Yield (%)D-Epimer Formation (%)
HATU DIEA (2.0 eq)25°C60 - 6515 - 28
COMU DIEA (2.0 eq)25°C80 - 8510 - 15
COMU TMP (2.0 eq)25°C> 95< 1
DIC / OxymaPure None required75°C (Microwave)> 98< 1
DEPBT TMP (2.0 eq)25°C88 - 92< 1
Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate mandatory in-process analytical checkpoints to prevent the propagation of errors (such as uncoupled sequences or epimerized intermediates) into subsequent synthesis cycles.

Protocol A: High-Temperature DIC/OxymaPure Coupling (Recommended for Maximum Yield)

Mechanism: Utilizes the highly reactive Oxyma ester intermediate under neutral conditions to kinetically outcompete epimerization[3][4].

  • Reagent Preparation: Prepare a solution of Boc-p-Me-Phg (5.0 eq) and OxymaPure (5.0 eq) in anhydrous DMF (0.2 M concentration).

  • Activation: Add N,N'-Diisopropylcarbodiimide (DIC, 5.0 eq) to the amino acid/Oxyma solution. Stir for 2 minutes at room temperature to pre-activate the amino acid.

  • Coupling: Transfer the activated mixture to the resin-bound peptide. If using a microwave synthesizer, heat to 75°C for exactly 3 minutes with vigorous agitation[3]. If synthesizing at room temperature, agitate for 2 to 4 hours.

  • Validation Checkpoint 1 (Yield): Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Pass: Beads remain colorless/yellow. Proceed to step 5.

    • Fail: Beads turn blue. Perform a second coupling using fresh reagents before any deprotection step.

  • Validation Checkpoint 2 (Stereopurity): Perform a micro-cleavage on 2-5 mg of resin. Analyze the crude intermediate via LC-MS. The presence of a single sharp peak at the target mass validates stereochemical retention. A doublet peak indicates epimerization occurred.

Protocol B: Base-Optimized COMU/TMP Coupling (Alternative for Room Temperature)

Mechanism: Utilizes the uronium salt COMU for powerful activation, while the sterically hindered, weaker base TMP (collidine) prevents


-proton abstraction[1].
  • Reagent Preparation: Dissolve Boc-p-Me-Phg (3.0 eq) and COMU (3.0 eq) in DMF.

  • Base Addition: Add 2,4,6-trimethylpyridine (TMP, 6.0 eq) to the mixture. Crucial: Do not substitute with DIEA or NMM.

  • Coupling: Immediately add the mixture to the resin. Agitate at 25°C for 2 hours.

  • Validation Checkpoint 1: Drain the reactor and wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of TMP, which can interfere with subsequent steps.

  • Validation Checkpoint 2: Perform a Kaiser test. If coupling is incomplete, repeat steps 1-3 using a 1.5 eq reagent ratio for 1 hour.

References
  • Epimerisation in Peptide Synthesis. PMC - NIH.[Link]

  • An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. ChemRxiv.[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.[Link]

Sources

Optimization

Technical Support Center: Coupling Optimization for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository to address the critical stereochemical challenges associated with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide and protocol repository to address the critical stereochemical challenges associated with arylglycine derivatives. (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid is a highly valuable, yet notoriously sensitive building block used in drug development. Due to the electron-withdrawing and resonance-stabilizing nature of the adjacent aryl ring, the α-proton is highly acidic. This makes the molecule exceptionally prone to base-catalyzed racemization (epimerization) during carboxylic acid activation[1].

This guide provides field-proven, self-validating methodologies to ensure high-yielding amide bond formation while strictly preserving chiral integrity.

Diagnostic Troubleshooting Guide

Issue A: High levels of the (R)-epimer detected in the final coupled product.
  • Causality: The use of strong tertiary bases (like DIPEA or TEA) combined with slow coupling kinetics allows the activated carboxylic acid to cyclize into an oxazolone intermediate. The α-proton of the oxazolone is highly acidic, leading to rapid base-catalyzed enolization and subsequent loss of stereochemical configuration[1][2].

  • Solution: Immediately replace DIPEA (pKₐ ~10.5) with a weaker, sterically shielded base such as TMP (2,4,6-collidine) (pKₐ ~7.4). Transition to a highly efficient racemization-suppressing additive like Oxyma Pure or Oxyma-B , which rapidly traps the reactive intermediate before oxazolone formation can occur[3][4].

Issue B: Incomplete coupling / Sluggish reaction kinetics.
  • Causality: Arylglycines possess significant steric bulk at the α-carbon. When coupling to a secondary or sterically hindered amine, standard carbodiimide chemistry (e.g., EDC/HOBt) may lack the electrophilic reactivity required to drive the reaction to completion, leading to stalled reactions and degraded reagents.

  • Solution: Upgrade the coupling reagent to a third-generation uronium salt such as COMU . COMU generates a highly reactive active ester, requires only one equivalent of base, and is specifically validated for maintaining >97% retention of configuration in easily racemized phenylglycine derivatives[3][5].

Issue C: Poor solubility of coupling complexes in standard solvents.
  • Causality: Certain active esters and urea byproducts (especially from DCC) have poor solubility in DMF or DCM, complicating automated synthesis and solution-phase workups.

  • Solution: Utilize DIC/Oxyma Pure . The byproducts of DIC (diisopropylurea) and Oxyma are highly soluble in DMF, preventing line blockages in automated synthesizers and simplifying liquid-phase extraction[4].

Mechanistic Pathways & Workflow Optimization

To understand how to prevent racemization, we must visualize the kinetic competition between desired aminolysis and undesired oxazolone formation.

Pathway A Activated (S)-Arylglycine B Oxazolone Intermediate (High Racemization Risk) A->B Strong Base (e.g., DIPEA) Slow Aminolysis D Oxyma Active Ester (Racemization Suppressed) A->D Oxyma Pure + TMP Rapid Trapping C (R/S)-Racemized Product (Stereocenter Lost) B->C Amine Addition E Pure (S)-Amide Product (Configuration Retained) D->E Amine Addition

Fig 1. Mechanistic divergence of arylglycine activation: Oxazolone formation vs. active ester trapping.

Workflow Start Assess Amine Nucleophile Primary Primary / Unhindered Amine Start->Primary Secondary Secondary / Hindered Amine Start->Secondary DIC Protocol A: DIC / Oxyma / TMP (Zero Pre-activation) Primary->DIC COMU Protocol B: COMU / TMP (Max 1.0 equiv base) Secondary->COMU HPLC Validation: Chiral HPLC (Calculate Δee vs Baseline) DIC->HPLC COMU->HPLC

Fig 2. Decision matrix for selecting coupling conditions based on nucleophile steric hindrance.

Quantitative Reagent Comparison

The choice of coupling reagent and base drastically alters the stereochemical outcome. The following table synthesizes quantitative data regarding the retention of configuration for arylglycine derivatives under various conditions[3][4][5].

Coupling ReagentAdditiveBase UsedPre-activation TimeExpected Retention of Configuration (%)
HATUNoneDIPEA5 min< 75% (High Racemization)
HBTUHOBtDIPEA5 min< 80% (High Racemization)
DEPBT NoneTMP (Collidine)0 min> 96% (Good)
DIC Oxyma Pure TMP (Collidine) 0 min > 98% (Excellent)
COMU NoneTMP / DMP 0 min > 98% (Excellent)

Self-Validating Experimental Protocols

To ensure Trustworthiness and reproducibility, every protocol must operate as a self-validating system.

Mandatory Self-Validation Checkpoint: Before executing any protocol, analyze the starting (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid via Chiral HPLC to establish the baseline enantiomeric excess (% ee). Post-reaction, analyze the crude mixture. A successful, optimized coupling is defined as a Δee of < 2%.

Protocol A: DIC / Oxyma Pure / TMP Coupling (For Primary/Unhindered Amines)

Causality: This protocol utilizes "zero pre-activation." By ensuring the amine is present before the coupling reagent is added, the transient O-acylisourea is immediately trapped by Oxyma and consumed by the amine, leaving no time for oxazolone formation[4].

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.0 equiv) directly to the stirring solution.

  • Neutralization: Add TMP (2,4,6-collidine) (1.0 equiv) to neutralize any amine salts. (Note: If the amine is a free base, reduce TMP to 0.1 equiv merely for catalytic stabilization).

  • Activation (Zero Pre-activation): Cool the reaction mixture to 0 °C using an ice bath. Add DIC (1.05 equiv) dropwise over 5 minutes.

  • Propagation: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2 hours.

  • Validation: Quench an aliquot with methanol, dry, and run LC-MS to confirm mass conversion, followed by Chiral HPLC to calculate Δee.

Protocol B: COMU / TMP Coupling (For Secondary/Hindered Amines)

Causality: COMU requires strictly one equivalent of base to initiate activation, drastically reducing the overall basicity of the reaction environment compared to HATU/HBTU protocols. This suppresses α-proton abstraction while delivering massive electrophilic drive[3][5].

  • Preparation: Dissolve the (S)-arylglycine derivative (1.0 equiv) and the sterically hindered amine (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Cooling: Cool the solution strictly to 0 °C. Temperature control is paramount for hindered couplings to suppress background epimerization.

  • Reagent Addition: Add COMU (1.0 equiv) as a solid. The solution will remain relatively unreactive.

  • Initiation: Add TMP (1.0 equiv) dropwise. The solution will undergo a distinct color change (often turning yellow/orange), indicating the formation of the active ester[5].

  • Propagation: Stir at 0 °C for 2 hours. Do not apply heat to force the reaction; if the reaction stalls, apply sonication rather than thermal energy to preserve the chiral center.

  • Validation: Perform standard aqueous workup (the byproducts of COMU are highly water-soluble) and validate via Chiral HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid so much more prone to racemization than standard aliphatic amino acids like Leucine? A1: The presence of the 4-methylphenyl group directly adjacent to the α-carbon provides deep resonance stabilization to the carbanion formed upon deprotonation. This drastically lowers the pKₐ of the α-proton. Under basic coupling conditions, this facilitates rapid enolization or oxazolone formation, leading to an equal mixture of (R) and (S) enantiomers[1][2].

Q2: Why must I avoid DIPEA (N,N-Diisopropylethylamine) when coupling this specific building block? A2: DIPEA is a relatively strong tertiary base (pKₐ ~10.5). In the presence of highly sensitive arylglycines, DIPEA acts as a catalyst for α-proton abstraction. Replacing DIPEA with a weaker, sterically hindered base like TMP (2,4,6-collidine, pKₐ ~7.4) provides sufficient basicity to drive the coupling while keeping the pH below the threshold required for rapid racemization[3][4].

Q3: Is pre-activation of the carboxylic acid recommended to speed up the reaction? A3: Absolutely not. Pre-activation (mixing the coupling reagent, base, and amino acid before adding the amine) maximizes the lifetime of the highly reactive intermediate in the absence of a nucleophile. This provides ample time for the intermediate to cyclize into the racemization-prone oxazolone. "Zero pre-activation" is mandatory for arylglycines[4].

References

  • Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Chiral Purity Analysis of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid by HPLC

As a critical building block in the synthesis of therapeutic peptides and active pharmaceutical ingredients (APIs), the enantiomeric purity of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid must be rigorously controlled...

Author: BenchChem Technical Support Team. Date: March 2026

As a critical building block in the synthesis of therapeutic peptides and active pharmaceutical ingredients (APIs), the enantiomeric purity of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid must be rigorously controlled. Even trace amounts of the (R)-enantiomer can lead to diastereomeric impurities in the final drug substance, fundamentally altering its pharmacological and toxicological profile[1].

This guide provides an authoritative, comparative analysis of High-Performance Liquid Chromatography (HPLC) methodologies for the chiral separation of this Boc-protected unnatural amino acid. By unpacking the mechanistic causality behind column selection and mobile phase optimization, this document serves as a self-validating blueprint for analytical scientists.

Mechanistic Grounding: The Physics of Chiral Recognition

Unlike unprotected amino acids, which can be separated using zwitterionic or crown ether-based Chiral Stationary Phases (CSPs), Boc-protected amino acids present unique steric and electronic challenges.

Crown ether columns (e.g., Crownpak CR-I) rely on the formation of an inclusion complex between the crown ether cavity and a protonated primary amine (-NH3+). Because the amine in our target analyte is masked by the bulky tert-butyloxycarbonyl (Boc) group, this primary recognition mechanism is entirely disabled, rendering crown ether columns ineffective[2].

Instead, successful chiral recognition of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid relies on a trifecta of interactions:

  • π-π Stacking: The 4-methylphenyl ring of the analyte acts as a π-electron donor, interacting with the aromatic rings of the CSP[1].

  • Hydrogen Bonding: The carbamate linkages of the Boc group and the free carboxylic acid act as powerful H-bond donors and acceptors.

  • Steric Inclusion: The bulky Boc group must fit into the chiral grooves of the stationary phase.

Mechanism cluster_analyte Analyte Features cluster_csp Polysaccharide CSP Features A Boc-Protecting Group (Steric Bulk & H-Bond Acceptor) D Carbamate Linkages (H-Bond Network) A->D Hydrogen Bonding F Helical Chiral Grooves (Steric Inclusion Cavity) A->F Steric Fit B 4-Methylphenyl Ring (π-π Stacking Donor) E Derivatized Phenyl Rings (π-π Stacking Acceptor) B->E π-π Interactions C Carboxylic Acid (Dipole & H-Bond Donor) C->D Dipole-Dipole

Diagram 1: Mechanistic pathways of chiral recognition between the Boc-amino acid and polysaccharide CSPs.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Choosing the correct CSP is the most critical variable in method development. Below is an objective comparison of the three primary CSP classes evaluated for Boc-protected unnatural amino acids.

A. Immobilized Polysaccharide-Based CSPs (The Gold Standard)

Columns such as Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)) demonstrate superior selectivity for Nα-Boc amino acids. The electron-withdrawing chloro groups on the CSP's phenyl rings create a strongly π-acidic environment, which interacts favorably with the π-basic 4-methylphenyl group of the analyte[1]. Furthermore, because the polymer is immobilized, it tolerates a wide range of organic modifiers, allowing for aggressive optimization.

B. Macrocyclic Glycopeptide CSPs

Columns like Chirobiotic T (Teicoplanin) are highly effective for t-BOC amino acids, particularly in reversed-phase modes[3]. The carboxylate group of the analyte interacts strongly with the chiral amino groups of the teicoplanin structure, offering an excellent alternative if normal-phase solvents must be avoided due to green chemistry initiatives[3].

C. Crown Ether CSPs

As established, columns like Crownpak CR-I fail to provide baseline resolution for Boc-protected amino acids due to the lack of a free primary amine[2].

Quantitative Performance Summary
CSP ClassExample ColumnElution ModeOptimized Mobile PhaseSelectivity (α)Resolution (Rs)
Immobilized Cellulose Chiralpak ICNormal PhaseHexane / IPA / TFA (80:20:0.1)2.127.7
Immobilized Amylose Chiralpak IANormal PhaseHexane / IPA / TFA (80:20:0.1)1.644.2
Macrocyclic Glycopeptide Chirobiotic TReversed PhaseH₂O / MeCN / TFA (60:40:0.1)1.853.8
Crown Ether Crownpak CR-IReversed PhasepH 2.0 HClO₄ / MeOHN/A< 1.0 (Co-elution)

Data synthesized from comparative selectivity studies on N-protected unnatural amino acids[1][2][3].

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol utilizes an immobilized cellulose CSP under normal-phase conditions.

Causality in Method Design: Why use 0.1% TFA?

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid contains a free carboxylic acid. If analyzed in a neutral mobile phase, the carboxylate will partially ionize, leading to secondary, non-enantioselective interactions with residual silanols on the silica support. This causes severe peak tailing and destroys chiral resolution. Adding 0.1% Trifluoroacetic acid (TFA) suppresses this ionization, ensuring the analyte remains in its neutral state, driving interactions strictly toward the chiral selector[4].

Workflow S1 1. Column Selection Prioritize Immobilized Polysaccharide (e.g., IC) or Macrocyclic Glycopeptide S2 2. Mobile Phase Formulation Hexane/IPA (Normal) or H2O/MeCN (Reversed) S1->S2 S3 3. Acidic Modifier Addition Add 0.1% TFA to suppress carboxylate ionization S2->S3 S4 4. Thermodynamic Tuning Optimize Temperature (15-25°C) & Flow Rate S3->S4 S5 5. System Suitability Testing Verify Rs > 2.0 using racemic standard S4->S5

Diagram 2: Step-by-step self-validating workflow for chiral HPLC method development.

Step-by-Step Execution

1. Chromatographic Conditions:

  • Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v). Mix thoroughly and degas.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C (Thermodynamic consistency is vital; temperature fluctuations alter the π-π stacking equilibrium).

  • Detection: UV at 220 nm (optimal for the aromatic ring and amide bond absorption).

  • Injection Volume: 10 µL.

2. Preparation of Self-Validating Solutions:

  • Blank: Mobile phase.

  • Resolution Solution (SST): Dissolve 1.0 mg of racemic 2-(Boc-amino)-2-(4-methylphenyl)acetic acid in 1.0 mL of mobile phase. Purpose: Proves the system's capability to resolve the (R) and (S) enantiomers.

  • Sample Solution: Dissolve 1.0 mg of the (S)-enantiomer batch in 1.0 mL of mobile phase.

  • Spiked Sensitivity Solution (LOQ): Spike the Sample Solution with 0.1% (w/w) of the (R)-enantiomer. Purpose: Validates that trace impurities can be detected and integrated accurately in the presence of the main peak.

3. Acceptance Criteria:

  • Blank: No interfering peaks at the retention times of the (R) or (S) enantiomers.

  • Resolution (Rs): The Rs between the (R) and (S) peaks in the Resolution Solution must be ≥ 2.0.

  • Signal-to-Noise (S/N): The S/N of the (R)-enantiomer in the Spiked Sensitivity Solution must be ≥ 10.

Troubleshooting & Operational Insights

  • Loss of Resolution Over Time: If Rs drops below 2.0, it often indicates a buildup of strongly retained impurities or a loss of the acidic modifier. Flush the column with 100% Isopropanol containing 0.1% TFA, then re-equilibrate.

  • Peak Tailing: If the tailing factor of the main peak exceeds 1.5, verify the concentration of TFA in the mobile phase. TFA is volatile; batches left on the instrument for >48 hours may lose acidity, causing the analyte to ionize.

  • Retention Time Drift: Polysaccharide columns are highly sensitive to temperature. Ensure the column oven is calibrated and stable. A 1°C shift can alter retention times by up to 0.5 minutes.

References

  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom

Sources

Comparative

Advantages of using (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in peptide synthesis

An in-depth guide for researchers, synthetic chemists, and drug development professionals evaluating non-canonical amino acids for peptidomimetic design. Executive Summary The transition from native peptides to therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, synthetic chemists, and drug development professionals evaluating non-canonical amino acids for peptidomimetic design.

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming two fundamental hurdles: rapid proteolytic degradation and lack of conformational rigidity. (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid —commonly known as Boc-L-p-tolylglycine or Boc-L-4-Me-Phg-OH —is a highly specialized, non-proteinogenic amino acid building block designed to address these exact challenges [3].

By replacing the flexible alpha-benzyl group of natural phenylalanine with a rigid alpha-aryl system featuring a para-methyl substitution, this building block restricts backbone dihedral angles while enhancing hydrophobic target engagement. Furthermore, utilizing the Boc-protected variant (rather than Fmoc) is a deliberate, causality-driven choice to bypass the severe base-catalyzed epimerization that plagues phenylglycine derivatives during solid-phase peptide synthesis (SPPS) [2].

Mechanistic Advantages: The "Why" Behind the Molecule

Conformational Rigidity via Alpha-Aryl Linkage

Unlike natural L-Phenylalanine (Phe), which contains a methylene spacer (


) allowing free rotation of the aromatic ring, L-p-tolylglycine attaches the aromatic ring directly to the alpha-carbon. This massive steric bulk severely restricts the 

and

dihedral angles of the peptide backbone. This restriction forces the peptide into predefined bioactive conformations (such as

-turns), reducing the entropic penalty upon receptor binding and significantly increasing target affinity.
Enhanced Proteolytic Stability

Endogenous proteases have evolved to recognize and cleave bonds adjacent to natural L-amino acids. The incorporation of unnatural alpha-aryl amino acids renders the peptide unrecognizable to standard proteolytic enzymes (e.g., trypsin, chymotrypsin, and human serum proteases), extending the in vivo half-life from minutes to hours or days [3, 4].

Hydrophobic and Electronic Tuning

The addition of the para-methyl group (


) to the phenyl ring serves a dual purpose:
  • Lipophilicity: It increases the overall LogP of the peptide, enhancing membrane permeability.

  • Receptor Anchoring: The methyl group provides a specific hydrophobic "anchor" that can tightly pack into deep, lipophilic pockets of G-protein coupled receptors (GPCRs) or protein-protein interaction (PPI) interfaces, often yielding superior selectivity compared to unsubstituted phenylglycine.

Mechanism Compound (S)-2-(Boc-amino)-2- (4-methylphenyl)acetic acid Struct1 Alpha-Aryl Linkage Compound->Struct1 Struct2 Para-Methyl Group Compound->Struct2 Struct3 Boc Protection Compound->Struct3 Effect1 Backbone Restriction Struct1->Effect1 Effect2 Enhanced Hydrophobicity Struct2->Effect2 Effect3 Acid-Labile Cleavage Struct3->Effect3 Outcome1 Target Affinity & Selectivity Effect1->Outcome1 Outcome2 Proteolytic Stability Effect1->Outcome2 Effect2->Outcome1 Outcome3 Zero Base-Catalyzed Epimerization Effect3->Outcome3

Caption: Logical relationship between the structural features of Boc-L-p-tolylglycine and its advantages.

Objective Comparison: p-Tolylglycine vs. Alternatives

To objectively evaluate the utility of Boc-L-p-tolylglycine, it must be compared against both natural and unnatural alternatives. The data below synthesizes structural freedom, metabolic stability, and synthetic risk [2, 3].

MetricL-Phenylalanine (Phe)L-Phenylglycine (Phg)L-p-Tolylglycine (4-Me-Phg)
Side Chain Structure Alpha-benzyl (Rotatable)Alpha-phenyl (Rigid)Alpha-(4-methylphenyl) (Rigid + Bulky)
Backbone Freedom High (

/

flexible)
Low (Restricted)Very Low (Highly restricted)
Relative Serum Half-Life Baseline (1x)High (>10x)Very High (>15x)
Epimerization Risk (SPPS) LowVery HighVery High (Mitigated by Boc strategy)
Primary Application Standard peptide synthesisGeneral peptidomimeticsHigh-affinity receptor targeting

The Synthetic Imperative: Why Boc over Fmoc?

Phenylglycine derivatives are notoriously difficult to synthesize without losing stereochemical integrity. The alpha-proton of phenylglycine is highly acidic because the resulting carbanion is resonance-stabilized by the adjacent aromatic ring [2].

In standard Fmoc-SPPS , the resin is repeatedly exposed to 20% piperidine (a strong base) for 10-20 minutes per cycle to remove the Fmoc group. This prolonged basic environment causes severe epimerization (racemization) of the phenylglycine stereocenter, ruining the enantiomeric purity of the final drug candidate [2].

The Solution: Utilizing Boc-L-p-tolylglycine in a Boc-SPPS workflow. Boc deprotection relies on Trifluoroacetic Acid (TFA)—an acidic environment that completely prevents carbanion formation. Base is only introduced momentarily during the coupling step, and when combined with in situ neutralization, epimerization is suppressed to near-zero levels [1].

Experimental Protocol: Boc-SPPS with In Situ Neutralization

To ensure a self-validating and high-yield incorporation of Boc-L-p-tolylglycine, researchers should utilize the in situ neutralization protocol pioneered by Stephen Kent[1]. This method eliminates the discrete neutralization step, minimizing the time the deprotected amine spends in a basic, unacylated state, thereby preventing both aggregation and racemization.

Materials Required:

  • Boc-L-p-tolylglycine (4 equivalents)

  • HATU (3.9 equivalents)

  • DIEA (Diisopropylethylamine)

  • 100% Trifluoroacetic Acid (TFA)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • TFA Deprotection: Treat the peptide-resin with 100% TFA for 2 x 1 minute to remove the N-terminal Boc group from the previous residue. Causality: Fast, neat TFA prevents premature side-chain cleavage while ensuring complete Boc removal without base exposure.

  • Rapid Flow Wash: Wash the resin with a continuous flow of DMF for exactly 30 seconds. Do not add base to neutralize the resulting TFA salt.

  • Pre-Activation: In a separate vial, dissolve Boc-L-p-tolylglycine (4 eq) and HATU (3.9 eq) in a minimal volume of DMF.

  • In Situ Neutralization & Coupling: Add DIEA (8 eq) to the pre-activation vial, immediately swirl for 30 seconds, and add the entire mixture to the unneutralized peptide-resin. React for 10 minutes. Causality: The DIEA neutralizes the resin-bound TFA salt simultaneously with the arrival of the highly reactive HATU-ester. The amine is acylated the millisecond it is freed, leaving zero time for base-catalyzed epimerization.

  • Validation (Quantitative Ninhydrin Test): Take a small resin aliquot and perform a Kaiser test. A clear/yellow result confirms >99.5% coupling efficiency. If blue, repeat step 4.

BocSPPS Start Peptide-Resin (TFA Salt) Wash DMF Flow Wash (30 seconds) Start->Wash Couple In Situ Neutralization & Coupling (10 min) Wash->Couple Activate Pre-activation of Boc-L-p-Tolylglycine (HATU/DIEA) Activate->Couple Add activated monomer Validate Kaiser Test Validation Couple->Validate End Elongated Peptide (Preserved Stereocenter) Validate->End Negative (Success)

Caption: Workflow of Boc-SPPS with in situ neutralization to prevent epimerization of L-p-tolylglycine.

Conclusion

For drug development professionals engineering next-generation peptidomimetics, (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid offers an unparalleled combination of backbone restriction and hydrophobic targeting. By pairing this specific non-canonical amino acid with a rigorous Boc-SPPS in situ neutralization protocol, researchers can bypass the severe epimerization limitations of Fmoc chemistry, yielding highly stable, enantiomerically pure therapeutics.

References

  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. "In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences." Int J Pept Protein Res. (1992). Available at:[Link]

  • "Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions." ResearchGate. Available at:[Link]

  • "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." MDPI. Available at:[Link]

  • "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics." Frontiers in Microbiology. Available at:[Link]

Validation

Alternative chiral building blocks to (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Title: Navigating Chiral Building Blocks: Strategic Alternatives to (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in Peptide and Small Molecule Synthesis As a Senior Application Scientist in early-stage drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating Chiral Building Blocks: Strategic Alternatives to (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in Peptide and Small Molecule Synthesis

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter project bottlenecks stemming from the selection of chiral building blocks. (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid —commonly known as Boc-L-4-methylphenylglycine—is a highly valuable unnatural amino acid. It provides a conformationally constrained, hydrophobic para-methylphenyl pharmacophore that is excellent for probing deep, lipophilic binding pockets.

However, this specific building block carries two significant liabilities:

  • The Boc Protecting Group: It necessitates harsh, highly toxic hydrofluoric acid (HF) or trifluoroacetic acid (TFA) for global cleavage, which is often incompatible with sensitive functional groups in modern drug design.

  • Severe Racemization Risk: Because it is a phenylglycine derivative, the

    
    -proton is highly acidic. During carboxyl activation, standard bases easily abstract this proton, creating a resonance-stabilized enolate that leads to rapid epimerization[1].
    

To optimize synthetic workflows without compromising target binding affinity, we must evaluate structural and strategic alternatives. This guide objectively compares three primary alternatives, explaining the mechanistic causality behind their selection and providing validated experimental protocols for their integration.

Mechanistic Context: The Phenylglycine Liability

Before selecting an alternative, it is critical to understand why phenylglycine derivatives fail under standard coupling conditions. Unlike proteinogenic amino acids (like phenylalanine) which possess a


-methylene spacer, phenylglycines have the aromatic ring directly attached to the 

-carbon.

When a base like N,N-Diisopropylethylamine (DIPEA) is introduced during activation, it can easily abstract the


-proton. The resulting carbanion is strongly stabilized by the mesomeric effect (+M) of the adjacent aromatic ring[1]. Reprotonation of this planar intermediate occurs indiscriminately from either face, yielding a racemic mixture of diastereomers that are notoriously difficult to separate via preparative HPLC.

G A L-Enantiomer (Active Species) B Base (e.g., DIPEA) Proton Abstraction A->B Activation C Planar Enolate Intermediate (Resonance Stabilized) B->C -H+ C->A +H+ (Top face) D D-Enantiomer (Epimerized Impurity) C->D +H+ (Bottom face)

Caption: Mechanism of base-catalyzed racemization of phenylglycine derivatives via enolate formation.

Comparative Analysis of Alternatives

Depending on whether your priority is synthetic ease, structural rigidity, or maintaining the exact aromatic pharmacophore, three distinct alternatives emerge.

Alternative A: (S)-2-(Fmoc-amino)-2-(4-methylphenyl)acetic acid
  • The Strategy: Shift from Boc-SPPS to Fmoc-SPPS.

  • The Rationale: If the exact spatial arrangement of the para-methylphenyl group is non-negotiable for target engagement, you must retain the phenylglycine core. Switching to the Fmoc-protected variant allows for milder solid-phase peptide synthesis (SPPS) conditions. However, because the racemization liability remains, standard HATU/DIPEA coupling will fail. You must utilize specialized coupling conditions (COMU/TMP) to suppress enolate formation[2].

Alternative B: Boc-L-4-methylphenylalanine (Boc-L-4-MePhe-OH)
  • The Strategy: Homologation via a

    
    -methylene spacer.
    
  • The Rationale: By adding a single -CH2- group between the

    
    -carbon and the aromatic ring, this building block transitions from a phenylglycine to a phenylalanine derivative[3]. This completely abolishes the resonance stabilization of the 
    
    
    
    -carbanion, reducing the racemization rate to baseline levels. It retains the para-methylphenyl moiety for hydrophobic interactions but introduces slightly more side-chain flexibility.
Alternative C: Boc-L-tert-leucine (Boc-Tle-OH)
  • The Strategy: Aliphatic steric substitution.

  • The Rationale: Often, phenylglycine is chosen simply to force the peptide backbone into a specific conformation via extreme steric bulk. If the aromatic

    
     stacking is not required for binding, Boc-L-tert-leucine is the superior choice[4]. The massive tert-butyl group provides immense steric hindrance, locking the backbone conformation while being completely immune to racemization and highly resistant to proteolytic degradation in vivo.
    

Quantitative Performance Comparison

Building BlockStructural ClassificationRacemization RiskRelative Steric BulkPrimary Advantage
Boc-L-4-MePhg-OH (Baseline)Constrained AromaticCritical HighExact pharmacophore match
Fmoc-L-4-MePhg-OH Constrained AromaticCritical HighEnables mild Fmoc-SPPS
Boc-L-4-MePhe-OH Flexible AromaticLowMediumEliminates epimerization[3]
Boc-L-tert-leucine Constrained AliphaticNoneVery HighMaximum metabolic stability[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify that racemization has been suppressed.

Protocol 1: Epimerization-Free Coupling of Phenylglycine Derivatives (Alternative A)

Causality: Standard bases like DIPEA (pKa ~10.5) are strong enough to deprotonate the activated phenylglycine. We substitute DIPEA with 2,4,6-trimethylpyridine (TMP). TMP is weaker (pKa ~7.4) and highly sterically hindered, preventing it from accessing the


-proton. We pair this with COMU, a third-generation uronium salt that drives the coupling reaction faster than the competing racemization pathway[2].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of amine-functionalized resin in N,N-Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-L-4-methylphenylglycine and 0.3 mmol (3 eq) of COMU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.6 mmol (6 eq) of TMP to the activation vial. Crucial: Do not use DIPEA or NMM.

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for exactly 60 minutes.

  • Washing: Drain the reactor and wash the resin with DMF (5 x 3 mL) and Dichloromethane (DCM) (5 x 3 mL).

  • Validation (Cleavage & LC-MS): Cleave a 5 mg micro-aliquot of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the crude filtrate via Chiral LC-MS. You should observe >95% diastereomeric excess (d.e.). If a twin peak of identical mass appears, epimerization has occurred.

Protocol 2: Standard Coupling for Homologated/Aliphatic Alternatives (Alternatives B & C)

Causality: Because Boc-L-4-MePhe-OH and Boc-L-tert-leucine lack the benzylic


-proton, they do not require specialized weak bases. Standard, highly efficient HATU/DIPEA chemistry can be utilized to maximize yield.

Step-by-Step Methodology:

  • Activation: Dissolve 0.3 mmol (3 eq) of Boc-L-4-methylphenylalanine[3] OR Boc-L-tert-leucine[4] and 0.285 mmol (2.85 eq) of HATU in 2 mL of DMF.

  • Base Addition: Add 0.6 mmol (6 eq) of DIPEA. The solution will turn pale yellow, indicating active ester formation.

  • Coupling: Add to the resin and agitate for 45 minutes at room temperature.

  • Validation (Kaiser Test): Perform a standard Kaiser ninhydrin test. A clear/yellow solution indicates >99% coupling efficiency. A blue resin indicates incomplete coupling due to the steric bulk of the tert-butyl group (if using Tle); in this case, perform a second coupling cycle before proceeding.

G Start Select Chiral Building Block Decision Is it a Phenylglycine Derivative? Start->Decision Path1 Yes: High Racemization Risk Decision->Path1 Path2 No: Aliphatic or Phenylalanine Derivative Decision->Path2 Action1 Use COMU / TMP Avoid DIPEA/Piperidine Path1->Action1 Action2 Use Standard HATU / DIPEA Path2->Action2 End Proceed to Cleavage / Analysis Action1->End Action2->End

Caption: Decision tree for selecting coupling conditions based on building block structure.

Conclusion

Clinging to (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid can introduce severe synthetic bottlenecks due to Boc-cleavage incompatibility and high epimerization rates. By understanding the structural mechanisms at play, researchers can intelligently substitute this molecule. Use Fmoc-L-4-MePhg-OH with COMU/TMP when the exact spatial geometry is required[2], Boc-L-4-MePhe-OH when the aromatic ring is needed but flexibility is tolerated[3], and Boc-L-tert-leucine when pure steric constraint is the ultimate goal[4].

References

1.[2] Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Available at: 2.[1] RSC Publishing. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Available at: 3.[4] CymitQuimica. CAS 62965-35-9: boc-L-tert-leucine. Available at: 4.[3] Parkway Scientific. 80102-26-7|Boc-L-4-Methylphenylalanine. Available at:

Sources

Comparative

Comparing coupling efficiency of different activating agents for (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Comparative Guide: Activating Agents for the Coupling of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid Executive Summary & The Mechanistic Challenge (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (also known as Boc-L-...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Activating Agents for the Coupling of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid

Executive Summary & The Mechanistic Challenge

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (also known as Boc-L-4-methylphenylglycine) is a highly valuable, non-natural chiral building block used in the synthesis of peptidomimetics, broad-spectrum anticonvulsants, and advanced therapeutics[1]. However, incorporating this residue via amide bond formation presents a severe synthetic challenge: epimerization (racemization) of the


-chiral center .

Unlike standard aliphatic amino acids, arylglycine derivatives possess an


-proton that is highly acidic. This acidity is driven by the adjacent 4-methylphenyl ring, which provides resonance stabilization to the resulting carbanion[2][3]. When the carboxylic acid is activated for coupling, the presence of a base (necessary for the reaction) can easily abstract this proton, leading to the formation of an achiral oxazolone intermediate or direct enolization[3]. Consequently, standard coupling protocols often yield unacceptable levels of the undesired D-epimer.

This guide objectively evaluates modern coupling agents to determine the optimal conditions for maximizing coupling efficiency while strictly preserving the stereochemical integrity of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid.

MechanisticPathway A Boc-L-4-Me-Phg-OH (Chiral Starting Material) B O-Acyl Active Ester (Highly Reactive) A->B Activating Agent (e.g., HATU, DIC) C Oxazolone Intermediate (Achiral/Planar) B->C Base (e.g., DIPEA) (Slow Pathway) D Desired L-Amide (Retention of Configuration) B->D Amine Nucleophile (Fast Pathway) C->D Amine E Undesired D-Amide (Inversion/Racemization) C->E Amine

Fig 1: Base-catalyzed oxazolone formation leading to racemization of arylglycine derivatives.

Comparative Analysis of Activating Agents

To establish a robust synthesis, we must balance the electrophilicity of the activated ester against the basicity of the reaction environment. Below is a critical comparison of four distinct activation strategies.

A. HATU / DIPEA (The Baseline)

HATU is a gold-standard uronium coupling agent known for near-instantaneous amide bond formation. However, when applied to (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, the combination of the highly reactive active ester and the strong, unhindered base N,N-diisopropylethylamine (DIPEA, pKa ~10.5) drives rapid oxazolone formation[4][5].

  • Verdict: Not recommended. While yields exceed 95%, epimerization routinely ranges from 15% to 30%[3].

B. COMU / TMP (The Modern Uronium)

COMU is a third-generation, morpholino-based uronium reagent. Its key advantage lies in its compatibility with weaker, sterically hindered bases like 2,4,6-trimethylpyridine (TMP, sym-collidine, pKa ~7.4)[4][6]. The steric bulk of TMP prevents it from easily accessing the ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


-proton of the activated 4-methylphenylglycine, effectively shutting down the racemization pathway while maintaining high coupling kinetics.
  • Verdict: Highly Recommended. Delivers >90% yield with <2% epimerization[4][5].

C. DEPBT (The Organophosphorus Specialist)

3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is an organophosphorus reagent specifically celebrated in natural product synthesis for its remarkable resistance to racemization, particularly with arylglycines[7][8]. DEPBT forms an intermediate that is highly resistant to oxazolone cyclization.

  • Verdict: Best for strict chiral purity. It yields virtually undetectable levels of epimerization (<1%), though it requires longer reaction times (12–24 hours)[5][7].

D. DIC / OxymaPure (The Carbodiimide Alternative)

Diisopropylcarbodiimide (DIC) paired with the oxime additive OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) offers a highly reactive, non-basic coupling environment[9][10]. Because this system does not strictly require a tertiary amine base, base-catalyzed proton abstraction is bypassed entirely[3].

  • Verdict: Excellent alternative. Provides >95% yield with <3% epimerization, scalable and highly atom-efficient[9][11].

Quantitative Performance Summary

The following table synthesizes expected performance metrics when coupling (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid with a standard primary amine, based on established arylglycine behavior[3][4][5][7][9].

Activating AgentBaseAdditiveSolventTypical Yield (%)Epimerization (%)Application Suitability
HATU DIPEA (2.0 eq)NoneDMF> 95%15.0 - 30.0%Routine non-chiral couplings
COMU TMP (2.0 eq)NoneDMF> 92%< 2.0%High-throughput, low racemization
DEPBT TMP (2.0 eq)NoneTHF80 - 85%< 1.0% Complex, highly sensitive targets
DIC NoneOxymaPureDMF> 95%< 3.0%Scale-up and solid-phase synthesis

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They incorporate specific checkpoints to verify both chemical conversion and stereochemical retention.

Protocol 1: High-Speed, Low-Racemization Coupling (COMU / TMP)

This protocol is optimal for routine library synthesis where time is a factor.

  • Dissolution: In an oven-dried flask under inert atmosphere, dissolve 1.0 mmol of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid and 1.1 mmol of the target amine in 10 mL of anhydrous DMF.

  • Base Addition: Add 2.0 mmol of 2,4,6-trimethylpyridine (TMP). Causality: TMP is utilized instead of DIPEA because its steric hindrance prevents

    
    -proton abstraction[5].
    
  • Activation: Cool the reaction mixture to 0 °C in an ice bath. Add 1.0 mmol of COMU in one portion. Causality: Cooling suppresses the thermal energy required to traverse the activation barrier of oxazolone formation during the exothermic activation step.

  • Coupling: Stir at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.

  • Validation Checkpoint 1 (Conversion): Perform TLC or LC-MS. The disappearance of the free amine indicates complete conversion.

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with 10% aqueous citric acid (2x), saturated NaHCO

    
     (2x), and brine. Dry over MgSO
    
    
    
    and concentrate in vacuo.
  • Validation Checkpoint 2 (Stereochemistry): Analyze the crude residue via Chiral HPLC (e.g., Chiralpak IC column, Hexane/IPA gradient) against a racemic standard to confirm the L-epimer ratio is >98%[5].

Protocol 2: Ultra-High Chiral Fidelity Coupling (DEPBT)

This protocol is optimal for late-stage functionalization where chiral integrity is paramount.

  • Dissolution: Dissolve 1.0 mmol of the Boc-amino acid and 1.1 mmol of the amine in 10 mL of anhydrous THF. Causality: THF is the preferred solvent for DEPBT to maximize solubility and reaction kinetics[7].

  • Activation: Add 1.5 mmol of DEPBT to the stirring solution at room temperature.

  • Base Addition: Add 2.0 mmol of TMP.

  • Coupling: Stir the reaction continuously at room temperature for 18–24 hours. Causality: DEPBT active esters are highly stable and less electrophilic than uroniums, necessitating extended reaction times to achieve high yields[8].

  • Workup & Validation: Follow the identical aqueous workup and Chiral HPLC validation described in Protocol 1.

ProtocolWorkflow S1 1. Dissolution Boc-L-4-Me-Phg-OH + Amine in DMF/THF S2 2. Base Addition Add TMP (Collidine) Cool to 0°C S1->S2 S3 3. Activation Add COMU or DEPBT Stir 5-10 min S2->S3 S4 4. Coupling Warm to RT Stir 1.5 to 24 hours S3->S4 S5 5. Workup Wash & Extract Chiral HPLC Analysis S4->S5

Fig 2: Optimized step-by-step workflow for the epimerization-free coupling of arylglycines.

Conclusion

For the coupling of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, traditional reagents like HATU/DIPEA must be strictly avoided due to severe racemization liabilities. COMU/TMP represents the best balance of rapid reaction kinetics and stereochemical preservation for general use. For highly sensitive or complex substrates where even trace epimerization is unacceptable, DEPBT remains the premier choice, provided the workflow can accommodate longer reaction times.

References

1.[4] Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from: 2.[1] MDPI. New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved from: 3. Luxembourg Bio Technologies. DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. Retrieved from: 4. Aapptec Peptides. COMU; CAS 1075198-30-9. Retrieved from: _ 5.[12] Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Retrieved from: 6.[9] Luxembourg Bio Technologies. Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Retrieved from: 7.[11] American Peptide Society. Ready-Made Amino Acids - Research. Retrieved from: 8.[2] NIH PMC. Epimerisation in Peptide Synthesis. Retrieved from: 9.[10] ResearchGate. (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Retrieved from: 10.[5] Benchchem. Technical Support Center: Prevention of Racemization in Peptide Synthesis. Retrieved from: 11.[3] Benchchem. Minimizing racemization during activation. Retrieved from: 12.[8] ResearchGate. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Retrieved from:

Sources

Validation

Enantiomeric excess determination of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid derivatives

Enantiomeric Excess Determination of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid: A Comparative Guide Executive Summary (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (also known as Boc-L-4-methylphenylglycine) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Enantiomeric Excess Determination of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid: A Comparative Guide

Executive Summary

(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (also known as Boc-L-4-methylphenylglycine) is a critical unnatural amino acid building block utilized in the synthesis of advanced peptidomimetics and small-molecule therapeutics. Accurately determining its enantiomeric excess (ee) is paramount, as stereochemical impurities can drastically alter pharmacological efficacy and safety profiles. This guide objectively compares the three leading analytical modalities for ee determination: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Proton Nuclear Magnetic Resonance (1H NMR) with Chiral Solvating Agents (CSAs).

The Mechanistic Challenge: Stereocenter Microenvironment

The structural topology of Boc-4-methylphenylglycine presents unique challenges and opportunities for chiral recognition. The molecule features three critical interaction sites:

  • Hydrogen Bond Donor/Acceptor: The carbamate (Boc) NH and C=O groups.

  • Ionizable Moiety: The free carboxylic acid (pKa ~2.5).

  • Steric/π-System: The bulky, electron-rich 4-methylphenyl ring.

Because of the free carboxylic acid, analytical methods must suppress ionization to prevent peak tailing and loss of resolution. Furthermore, for N-protected phenylglycine derivatives, competing chiral recognition mechanisms often occur depending on the spatial arrangement of the bulky aryl group, making the choice of stationary phase or solvating agent highly specific[1].

Comparative Analysis of Analytical Modalities

3.1. Chiral HPLC (Polysaccharide CSPs): The Industry Standard Polysaccharide-based Chiral Stationary Phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate), are the gold standard for Boc-protected amino acids, accounting for over 90% of successful ee estimations[2]. The chiral recognition is driven by hydrogen bonding between the analyte's Boc group and the CSP's carbamate linkages, while the 4-methylphenyl group inserts into the chiral helical grooves of the polymer. Causality Insight: The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is non-negotiable. Without TFA, the carboxylic acid partially ionizes, leading to multiple retention states, catastrophic peak broadening, and the total collapse of chiral resolution.

3.2. Chiral SFC: The High-Throughput Alternative Supercritical Fluid Chromatography (SFC) utilizes supercritical CO2 as the primary mobile phase, supplemented with a polar modifier (e.g., Methanol + 0.1% TFA). Because supercritical CO2 has a significantly lower viscosity and higher diffusivity than liquid hexanes, SFC allows for flow rates up to 3-5 times faster than HPLC without sacrificing theoretical plates. This makes SFC the preferred choice for high-throughput screening of racemates and rapid verification of enantiomeric purity[3].

3.3. 1H NMR with Chiral Solvating Agents (CSAs): The Orthogonal Approach When chromatographic methods fail or when orthogonal verification is required, 1H NMR using CSAs offers a direct structural window into the enantiomeric composition. By adding a chiral base like Quinine to the NMR tube, a transient diastereomeric ion-pair complex is formed with the carboxylic acid. This complexation induces differential chemical shifts (Δδ) between the (R) and (S) enantiomers, allowing for direct integration of the split signals to calculate the ee[4].

Quantitative Performance Comparison

Analytical ModalityPrimary Recognition MechanismTypical Resolution (Rs)Analysis TimeLimit of Quantitation (LOQ)Cost & Throughput
Chiral HPLC (Normal Phase) H-bonding, π-π, Steric inclusion2.0 - 4.515 - 30 min< 0.1% minor enantiomerModerate Cost / Low Throughput
Chiral SFC H-bonding, Dipole-dipole1.8 - 3.53 - 8 min~ 0.2 - 0.5%High Equipment Cost / High Throughput
1H NMR + CSA (Quinine) Diastereomeric ion-pairingBaseline split (Δδ ~ 0.05 ppm)5 - 10 min~ 1.0 - 2.0%Low Consumable Cost / Moderate Throughput

Self-Validating Experimental Protocols

Protocol A: Chiral HPLC Determination Objective: Quantify the ee of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid with high precision.

  • Column Selection: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix n-Hexane, Isopropanol (IPA), and TFA in an 80:20:0.1 (v/v/v) ratio. Degas via sonication for 10 minutes. Note: The TFA ensures the analyte remains fully protonated, preventing secondary interactions with residual silanols.

  • System Parameters: Flow rate at 1.0 mL/min; Column temperature at 25 °C; UV detection at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL.

  • Self-Validation (System Suitability): Inject a racemic standard of Boc-4-methylphenylglycine first. The system is validated only if the resolution (Rs) between the (R) and (S) peaks is ≥ 1.5, and the tailing factor for both peaks is ≤ 1.5. If Rs < 1.5, decrease the IPA concentration to 15% to increase retention and stereoselective interaction time.

Protocol B: 1H NMR Determination using Quinine Objective: Rapid orthogonal verification of ee without a chiral column.

  • Sample Preparation: Weigh 10 µmol of the analyte and 12 µmol of Quinine (free base). Note: A slight molar excess of the CSA ensures complete complexation of the analyte.

  • Solvent: Dissolve the mixture in 0.6 mL of CDCl3 (100% atom D, containing 0.03% TMS).

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire a 1H NMR spectrum at 298 K using a 400 MHz or 600 MHz spectrometer (minimum 64 scans for adequate signal-to-noise ratio).

  • Data Processing & Self-Validation: Apply a 0.3 Hz exponential line broadening and phase the spectrum carefully. Locate the α-proton signal (typically around 5.1–5.4 ppm). The system is validated if this signal is cleanly split into two distinct doublets (one for each diastereomeric complex). Calculate ee using the integration formula: ee (%) = |(IS - IR)| / (IS + IR) × 100[4].

Analytical Decision Workflow

G A Analyte: (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid B Chromatographic Methods (High Precision & Sensitivity) A->B C Spectroscopic Methods (Rapid Orthogonal Verification) A->C D Chiral HPLC Polysaccharide CSPs (e.g., Amylose-tris) B->D E Chiral SFC Supercritical CO2 + MeOH (High Throughput) B->E F 1H NMR Spectroscopy + Chiral Solvating Agent (e.g., Quinine) C->F G H-Bonding & Steric Fit Rs > 2.0 D->G H Rapid Mass Transfer Run Time < 5 min E->H I Diastereomeric Complexation Δδ Separation F->I

Analytical decision matrix for determining the ee of Boc-protected phenylglycine derivatives.

References

  • Zhao, H., Li, J., & Wu, F. "Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine." Scientific Research Publishing.
  • "Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates." PMC.
  • "Direct High-Performance Liquid Chromatographic Enantioseparation of β-Methyl-Substituted Unusual Amino Acids on a Quinine-Derived Chiral Anion-Exchange Stationary Phase." R Discovery.
  • Brzezicki, A., & Garbacz, P. "Chapter 5: A Brief Overview of the Chiral Agents." Royal Society of Chemistry Books.

Sources

Comparative

Validation and Comparative Analysis of Peptide Sequences Containing (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid

Executive Summary The incorporation of non-proteinogenic amino acids like (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid —commonly referred to as Boc-L-4-methylphenylglycine or Boc-Phg(4-Me)-OH—is a sophisticated strate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-proteinogenic amino acids like (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid —commonly referred to as Boc-L-4-methylphenylglycine or Boc-Phg(4-Me)-OH—is a sophisticated strategy in drug development used to restrict peptide backbone conformation and enhance resistance to proteolytic degradation. However, synthesizing and validating peptides with this specific building block introduces two severe chemical challenges: extreme steric hindrance during the coupling phase and a high propensity for base-catalyzed epimerization [1].

This technical guide provides an objective comparative analysis of synthesis strategies and establishes a self-validating protocol for researchers working with sterically hindered phenylglycine derivatives.

Mechanistic Insights: The Epimerization Dilemma

To successfully validate a peptide containing Boc-Phg(4-Me)-OH, one must first understand the causality behind its instability during standard Solid-Phase Peptide Synthesis (SPPS).

The Root Cause of Epimerization: Unlike standard aliphatic amino acids, phenylglycine derivatives possess an


-proton that is significantly more acidic. This increased acidity is driven by the electron-withdrawing nature and resonance stabilization provided by the adjacent 4-methylphenyl aromatic ring[2].

Base-Catalyzed Enolization: When the growing peptide chain is exposed to basic conditions, the acidic


-proton is easily abstracted. This abstraction forces the chiral center into a planar enolate intermediate. Subsequent reprotonation from the solvent matrix is non-selective, yielding a mixture of the desired L-epimer and the undesired D-epimer (racemization)[1].

Epimerization L_Epimer L-Phg(4-Me) Peptide Acidic α-proton Enolate Planar Enolate Loss of Stereocenter L_Epimer->Enolate Base extracts H+ Base {Base Addition | e.g., DIEA or Piperidine} Base->Enolate Enolate->L_Epimer Reversible D_Epimer D-Phg(4-Me) Peptide Undesired Diastereomer Enolate->D_Epimer Non-selective reprotonation Reprotonation {Reprotonation | H+ from solvent} Reprotonation->D_Epimer

Base-catalyzed epimerization mechanism of phenylglycine derivatives during SPPS.

The Boc Advantage: This mechanistic reality highlights why are vastly superior to Fmoc-protected equivalents for this specific residue[]. Fmoc chemistry requires iterative deprotection cycles using 20% piperidine (a strong secondary amine), which continuously drives the racemization of already-incorporated Phg residues[4]. In contrast, Boc-SPPS utilizes Trifluoroacetic Acid (TFA) for deprotection, completely bypassing repetitive strong-base exposure and preserving the stereocenter[].

Comparative Analysis: Reagents and Strategies

The bulky 4-methylphenyl group physically impedes the approach of the incoming amine, demanding highly efficient coupling reagents. However, highly reactive conditions often require strong bases, creating a paradox where pushing the coupling reaction to completion simultaneously drives epimerization.

Table 1: Comparison of SPPS Strategies for Phg(4-Me) Incorporation
Strategy / ReagentBase UsedCoupling EfficiencyEpimerization RiskVerdict
Fmoc-SPPS (Standard) Piperidine (Deprotection)ModerateCritical (>15%) Not recommended without specialized optimization.
Boc-SPPS (Standard) DIEA (Neutralization)HighLow (<2%)Preferred. Avoids repetitive base exposure.
Table 2: Quantitative Epimerization Rates by Coupling Reagent

To isolate the best coupling environment, we must compare the pKa of the bases used during the activation step. Data indicates that replacing standard DIPEA with weaker bases or utilizing base-free environments drastically improves stereofidelity[4].

Coupling SystemBase AddedBase pKaEpimerization (%)Causality / Mechanism
HATU DIPEA10.15.0 - 15.0%High basicity promotes rapid enolization of activated Phg.
HATU TMP7.4< 1.0%TMP provides steric shielding and lower basicity[4].
DEPBT TMP7.4< 0.5%Slower, highly controlled activation minimizes enolate formation.
DIC / Oxyma Pure NoneN/A< 0.2% Optimal. Maintains a slightly acidic/neutral microenvironment[5].

Experimental Workflows: Self-Validating Protocols

The following protocol establishes a self-validating system for the incorporation of Boc-Phg(4-Me)-OH using a Boc-SPPS strategy optimized with DIC/Oxyma Pure.

SPPS_Workflow Start Peptide-Resin (Boc-Protected) Deprotect 1. Deprotection (50% TFA in DCM) Start->Deprotect Wash1 2. Wash (DCM / DMF) Deprotect->Wash1 Neutralize 3. Neutralization (5% DIEA in DMF) Wash1->Neutralize Critical: Minimize time Wash2 4. Wash (DMF) Neutralize->Wash2 Couple 5. Coupling Boc-Phg(4-Me)-OH (DIC / Oxyma Pure) Wash2->Couple Steric hindrance requires high reactivity Wash3 6. Wash (DMF / DCM) Couple->Wash3 Wash3->Deprotect Next Cycle Cleave 7. Global Cleavage (Anhydrous HF or TFMSA) Wash3->Cleave

Workflow of Boc-SPPS optimized for sterically hindered, epimerization-prone amino acids.

Protocol A: Optimized Coupling of Boc-Phg(4-Me)-OH

Rationale: We utilize DIC/Oxyma Pure because it avoids the use of tertiary amines during the activation step, thereby neutralizing the primary driver of epimerization[5].

  • Resin Preparation & Deprotection: Treat the Boc-protected peptide-resin with 50% TFA in Dichloromethane (DCM) for 1 x 5 min, then 1 x 20 min. Wash thoroughly with DCM and DMF.

  • In-Situ Neutralization (Critical Step): Wash the resin with 5% N,N-Diisopropylethylamine (DIEA) in DMF for exactly 2 x 1 min.

    • Causality: Prolonged exposure to DIEA will racemize previously incorporated susceptible residues. Immediate washing with DMF is required to remove residual base prior to coupling.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Boc-Phg(4-Me)-OH and 3.0 equivalents of Oxyma Pure in minimal DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

    • Self-Validation Step: Perform a Kaiser (ninhydrin) test. If positive (blue), do not use a stronger base to re-couple; instead, repeat the DIC/Oxyma coupling for an additional 2 hours, or apply (e.g., 75°C for 5 minutes) to overcome the steric bulk[6].

  • Cleavage: Cleave the final peptide from the resin using anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).

Protocol B: Analytical Validation & Epimer Quantification

Because epimers (diastereomers) have identical molecular weights, Mass Spectrometry (LC-MS) alone cannot differentiate them. Chromatographic separation is mandatory to validate the stereochemical integrity of the sequence.

  • Sample Preparation: Dissolve the crude cleaved peptide in 10% Acetonitrile (ACN) / 90% Water containing 0.1% TFA.

  • HPLC Method: Utilize a high-resolution C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in ACN.

    • Gradient: Employ a highly shallow gradient of 0.5% B per minute across the expected elution window.

  • Validation Logic: The D-epimer of a Phg-containing peptide typically elutes slightly after the L-epimer on a reversed-phase C18 column due to altered hydrophobic surface area exposure. Quantify the Area Under the Curve (AUC) for both peaks to calculate the precise epimerization percentage.

References

  • Title: Epimerisation in Peptide Synthesis - PMC - NIH Source: nih.gov URL: [Link]

  • Title: Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products Source: rsc.org URL: [Link]

  • Title: Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis Source: acs.org URL: [Link]

  • Title: Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: cem.com URL: [Link]

Sources

Validation

The Strategic Selection of Chiral Building Blocks: A Cost-Benefit Analysis of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid in Large-Scale Synthesis

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable pharmaceutical product is fraught with critical decisions. Among the most pivotal is the selection of chi...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule to a viable pharmaceutical product is fraught with critical decisions. Among the most pivotal is the selection of chiral building blocks for large-scale synthesis. These enantiomerically pure compounds are fundamental to the stereospecificity, and thus the efficacy and safety, of many modern drugs. This guide provides an in-depth cost-benefit analysis of a key unnatural amino acid, (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, comparing its utility and economic viability against common alternatives in industrial production.

Unnatural amino acids (UAAs) are crucial components in the development of novel therapeutics, offering unique structural motifs that can enhance pharmacological properties.[][2] (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid, a derivative of p-tolylglycine, serves as a valuable intermediate in the synthesis of complex molecules, particularly where specific stereochemistry is paramount for biological activity. The tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates controlled reactions in multi-step syntheses.[3] However, its application in large-scale manufacturing necessitates a thorough evaluation of its synthetic efficiency and cost-effectiveness compared to other available strategies.

Synthetic Routes to (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid: A Comparative Overview

The industrial production of (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid can be approached through several synthetic strategies, each with its own set of advantages and drawbacks. The most common methods involve the asymmetric synthesis or resolution of the corresponding racemic amino acid.

A prevalent method for producing α-arylglycines is the Asymmetric Strecker Synthesis . This three-component reaction utilizes an aryl aldehyde (in this case, 4-methylbenzaldehyde), a cyanide source (like sodium cyanide), and a chiral amine auxiliary to produce an α-aminonitrile with high diastereoselectivity.[4][5][6][7] Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired enantiopure amino acid.[4][5][6][7] The amino acid is then protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O).

An alternative to asymmetric synthesis is the classical resolution of a racemic mixture of 2-amino-2-(4-methylphenyl)acetic acid. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. While conceptually straightforward, this method can be less efficient, with a theoretical maximum yield of 50% for the desired enantiomer, and often requires significant process optimization to achieve high enantiomeric excess.

More advanced methods, such as chemoenzymatic processes , are also gaining traction. These approaches combine chemical synthesis steps with enzymatic reactions to achieve high enantioselectivity under milder conditions.[8][9] For instance, a nitrilase enzyme can be used for the enantioselective hydrolysis of a racemic α-aminonitrile, offering a potentially more sustainable and efficient route.[8]

Cost-Benefit Analysis: (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic Acid vs. Alternatives

The decision to use (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in a large-scale synthesis campaign hinges on a detailed cost-benefit analysis that extends beyond the price of the starting materials. Key factors to consider include process efficiency, waste generation, and the cost and availability of alternative building blocks or synthetic strategies.

Key Considerations in Process Selection:
  • Raw Material Costs: The price of starting materials such as 4-methylbenzaldehyde, cyanide sources, chiral auxiliaries, and Boc₂O are significant contributors to the overall cost. While some raw materials for the Strecker synthesis are relatively inexpensive, the cost of the chiral auxiliary can be a major factor.

  • Process Complexity and Yield: The number of synthetic steps, reaction times, and overall yield directly impact the cost of production. A multi-step synthesis with low yields can quickly become economically unviable on a large scale.

  • Enantiomeric Purity: Achieving high enantiomeric excess is critical for pharmaceutical applications. The chosen synthetic route must consistently deliver the desired stereoisomer with high purity to avoid costly and difficult purification steps.

  • Protecting Group Strategy: The choice of the Boc protecting group itself has cost implications. While Boc-protected amino acids can be cost-effective, the deprotection step requires strong acids, which may not be suitable for sensitive molecules.[10] Alternative protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) offer milder deprotection conditions but often come with a higher price tag for the protected amino acid.[10][]

  • Waste Management: Large-scale chemical synthesis can generate significant amounts of waste. Processes that utilize hazardous reagents or produce large volumes of solvent waste will incur higher disposal costs and have a greater environmental impact.

The following table provides a comparative overview of different synthetic strategies for producing chiral α-arylglycines, highlighting the key performance indicators relevant to a cost-benefit analysis.

Synthetic Strategy Key Advantages Key Disadvantages Typical Yield Typical Enantiomeric Excess Relative Cost
Asymmetric Strecker Synthesis High diastereoselectivity, potential for high enantiomeric purity.[4][5][6][7]Use of toxic cyanide, cost of chiral auxiliary.Good to Excellent>95%Moderate to High
Classical Resolution Conceptually simple, well-established technology.Theoretical max yield of 50%, can be labor-intensive.Low to ModerateVariable, requires optimizationModerate
Chemoenzymatic Synthesis High enantioselectivity, milder reaction conditions, more sustainable.[8][9]Enzyme cost and stability can be a factor, process development can be complex.Good to Excellent>99%Moderate to High
Alternative Protecting Groups (e.g., Fmoc) Milder deprotection conditions, suitable for sensitive molecules.[10][]Higher cost of Fmoc-protected amino acids.N/AN/AHigh

Experimental Protocols

Representative Protocol for Asymmetric Strecker Synthesis of (S)-α-Arylglycines

This protocol is a generalized representation based on established literature and should be adapted and optimized for specific substrates and scales.[4][5][6][7]

  • Imine Formation and Cyanide Addition: To a solution of the chiral amine auxiliary (e.g., (S)-1-(4-methoxyphenyl)ethylamine) in a suitable solvent (e.g., methanol), add the aryl aldehyde (e.g., 4-methylbenzaldehyde). Stir the mixture at room temperature to form the corresponding imine. In a separate flask, prepare a solution of sodium cyanide in water. Cool the imine solution in an ice bath and slowly add the sodium cyanide solution.

  • Diastereoselective Crystallization: Allow the reaction mixture to stir at low temperature. The desired (S,S)-α-aminonitrile diastereomer will often crystallize from the solution.

  • Isolation and Purification: Collect the crystalline product by filtration and wash with a cold solvent to remove impurities. The diastereomeric purity can be assessed by NMR spectroscopy.

  • Hydrolysis and Auxiliary Removal: Heat the diastereomerically pure α-aminonitrile in aqueous hydrochloric acid. This will hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • Boc Protection: After neutralization, the resulting amino acid is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent system (e.g., dioxane/water) to afford (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid.

  • Purification: The final product is purified by crystallization or chromatography.

Visualizing the Decision-Making Process

The selection of a synthetic route for a chiral building block is a multi-faceted decision. The following diagram illustrates a simplified workflow for this process.

Chiral Building Block Synthesis Decision Workflow start Define Target Molecule & Scale lit_review Literature & Patent Review start->lit_review route_scouting Identify Potential Synthetic Routes lit_review->route_scouting asymmetric_syn Asymmetric Synthesis route_scouting->asymmetric_syn resolution Classical Resolution route_scouting->resolution chemoenzymatic Chemoenzymatic Route route_scouting->chemoenzymatic cost_analysis Cost of Goods Analysis asymmetric_syn->cost_analysis resolution->cost_analysis chemoenzymatic->cost_analysis process_dev Process Development & Optimization cost_analysis->process_dev safety_assessment Safety & Environmental Assessment process_dev->safety_assessment final_selection Select Optimal Route safety_assessment->final_selection

Caption: Decision workflow for selecting a synthetic route.

Conclusion

The cost-benefit analysis of using (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in large-scale synthesis reveals a complex interplay between raw material costs, process efficiency, and the desired level of enantiomeric purity. While the Asymmetric Strecker synthesis offers a direct route to high enantiopurity, the associated costs of the chiral auxiliary and the use of cyanide must be carefully managed.[4][5][6][7] Classical resolution, though seemingly simpler, often suffers from lower yields and may require extensive optimization. Emerging chemoenzymatic methods present a promising, more sustainable alternative, though initial development costs can be higher.[8][9]

Ultimately, the optimal choice depends on the specific requirements of the overall drug synthesis, the available budget, and the scale of production. For drug development professionals, a thorough understanding of these competing factors is essential for making informed decisions that balance economic viability with the stringent quality and safety standards of the pharmaceutical industry. The continued development of more efficient and cost-effective methods for producing unnatural amino acids will undoubtedly play a crucial role in the future of drug discovery and manufacturing.[12][13]

References

  • The Journal of Organic Chemistry. Asymmetric Strecker Synthesis of α-Arylglycines. 2011 May 31. Available from: [Link]

  • PubMed. Asymmetric Strecker synthesis of α-arylglycines. 2011 Aug 5. Available from: [Link]

  • The Journal of Organic Chemistry. Asymmetric Strecker Synthesis of α-Arylglycines. 2011 May 31. Available from: [Link]

  • University of Bath's research portal. Asymmetric Strecker Synthesis of alpha-Arylglycines. 2011 Aug 5. Available from: [Link]

  • Fierce Pharma. New method boosts production of non-natural amino acids for peptide assembly. 2026 Feb 20. Available from: [Link]

  • Frontiers in Catalysis. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Available from: [Link]

  • The Journal of Organic Chemistry. Development of a Process for a Chiral Aminochroman Antidepressant: A Case Story. 2000 Aug 26. Available from: [Link]

  • PMC. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Available from: [Link]

  • PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. 2024 Jun 25. Available from: [Link]

  • MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. 2013 Oct 2. Available from: [Link]

  • Yasmin Trading. Amino Acid Manufacturing Process: Industrial and Biotech Approaches. 2025 Aug 10. Available from: [Link]

  • PubMed. Unnatural amino acids: production and biotechnological potential. 2019 Apr 8. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Asymmetric Synthesis of α-Alkyl-α-phenylglycine Derivatives. Available from: [Link]

  • Macmillan Group - Princeton University. Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. 2021 Jul 27. Available from: [Link]

  • ChemRxiv. Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. 2022 Mar 3. Available from: [Link]

  • SciSpace. (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. Available from: [Link]

  • Polypeptide. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. 2025 Aug 13. Available from: [Link]

  • PMC. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Available from: [Link]

  • ResearchGate. ChemInform Abstract: The Large-Scale Synthesis of Unnatural Amino Acids. Available from: [Link]

  • PMC. Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. 2025 Dec 30. Available from: [Link]

  • PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. 2001 Apr 19. Available from: [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available from: [Link]

  • PMC. Special Issue: Development of Asymmetric Synthesis. 2020 Mar 11. Available from: [Link]

  • Pharmaguideline. Asymmetric Synthesis: Partial and Absolute. Available from: [Link]

  • Federation of American Scientists. Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge. 2023 May 15. Available from: [Link]

  • Acta Pharmaceutica. Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. 2025 Aug 9. Available from: [Link]

  • PubChem. 2-amino-2-(4-methylphenyl)acetic Acid. Available from: [Link]

  • Molecules. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. 2019 Dec 10. Available from: [Link]

  • PMC. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Available from: [Link]

  • Biocompare. Amino Acids. Available from: [Link]

Sources

Comparative

Spectroscopic Comparison Guide: (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid vs. Its (R)-Enantiomer

As a Senior Application Scientist in drug development, one of the most persistent challenges in peptide synthesis is preserving the stereochemical integrity of non-natural amino acids. (S)-2-(Boc-amino)-2-(4-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, one of the most persistent challenges in peptide synthesis is preserving the stereochemical integrity of non-natural amino acids. (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid (also known as Boc-L-4-methylphenylglycine) and its (R)-enantiomer are highly valued chiral building blocks. However, arylglycine derivatives are notoriously prone to racemization during amide coupling. The high acidity of the benzylic


-proton, combined with the resonance stabilization of the resulting enolate by the adjacent aromatic ring, means that standard coupling conditions can easily erode enantiomeric purity.

To ensure the efficacy and safety of peptide-based therapeutics, distinguishing the (S)-product from its (R)-alternative is not merely a quality control step—it is a fundamental requirement. Because enantiomers exhibit identical physical properties in achiral environments, we must rely on chiroptical spectroscopy and chiral resonance methods to differentiate them.

This guide objectively compares the spectroscopic profiles of the (S) and (R) enantiomers and provides self-validating experimental protocols for determining enantiomeric excess (ee).

Quantitative Data Summary

The following table summarizes the comparative spectroscopic and physical properties of the two enantiomers. Because standard


H-NMR and FT-IR cannot distinguish enantiomers without chiral auxiliaries, we rely on specific rotation and chiral-environment techniques.
Property / Method(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid(R)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
CAS Number 1228550-24-0344551-33-3
Specific Rotation


(c=1, EtOH) *

(c=1, EtOH) *
ECD Cotton Effect (220 nm) Positive maximum (

)
Negative minimum (

)

H-NMR (with (+)-CSA)
Downfield shift of

-proton
Upfield shift of

-proton
VCD Signature (Amide I) Positive-to-negative derivative shapeNegative-to-positive derivative shape

*Note: Specific rotation values are extrapolated from the highly analogous 1 and2 cores, which exhibit strong rotations due to the rigid steric bulk of the


-aryl group.
Analytical Workflows and Methodologies

To accurately measure enantiomeric excess, scientists typically deploy a multi-tiered analytical workflow.

Workflow cluster_0 Chiroptical Methods cluster_1 Resonance Methods Sample Sample: Boc-4-methylphenylglycine Polarimetry Polarimetry (Specific Rotation) Sample->Polarimetry ECD Electronic CD (Cotton Effect) Sample->ECD ChiralNMR 1H-NMR with CSA (Diastereomeric Shift) Sample->ChiralNMR Decision Enantiomeric Excess (ee) Determination Polarimetry->Decision ECD->Decision ChiralNMR->Decision

Workflow for determining the enantiomeric excess of Boc-4-methylphenylglycine.

Methodology A:

H-NMR with Chiral Solvating Agents (CSAs)

While derivatization with Mosher's acid is a classic approach for assigning stereochemistry, it requires cleaving the Boc group first. A non-destructive, highly efficient alternative utilizes Chiral Solvating Agents (CSAs) or 3. When a CSA (such as a quinine derivative or a chiral lanthanide shift reagent like Eu(hfc)


) is added to the NMR tube, it forms transient, non-covalent diastereomeric complexes with the (S) and (R) enantiomers. Because these complexes are diastereomeric, their magnetic environments differ, causing the highly deshielded 

-proton of the arylglycine to split into two distinct signals.

CSAMechanism Racemate Racemic Mixture (S)-Enantiomer + (R)-Enantiomer ComplexS Diastereomeric Complex 1 (S)-Enantiomer • CSA Racemate->ComplexS Non-covalent interaction ComplexR Diastereomeric Complex 2 (R)-Enantiomer • CSA Racemate->ComplexR Non-covalent interaction CSA Chiral Solvating Agent e.g., (+)-Quinine derivative CSA->ComplexS CSA->ComplexR NMR 1H-NMR Spectrum Distinct Chemical Shifts (Δδ) ComplexS->NMR ComplexR->NMR

Mechanism of diastereomeric complex formation using a Chiral Solvating Agent (CSA).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of the Boc-amino acid sample in 0.6 mL of CDCl

    
    .
    
  • CSA Addition: Add 1.2 to 2.0 equivalents of the chosen CSA (e.g., (+)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • Acquisition: Acquire a high-resolution

    
    H-NMR spectrum (minimum 400 MHz, preferably 600 MHz) at 298 K. Focus the spectral window on the benzylic 
    
    
    
    -proton region (
    
    
    5.0 - 5.5 ppm).
  • Integration: Integrate the split peaks. The ratio of the integrals directly yields the enantiomeric ratio (er), from which the ee is calculated.

  • System Validation (Critical): Prior to analyzing the pure (S)-product, you must run a racemic (S/R) mixture with the exact same CSA concentration. This validates the system by proving that the baseline chemical shift difference (

    
    ) is large enough to achieve baseline resolution between the two peaks. Without this racemic baseline, a single peak in the pure sample cannot be definitively attributed to 100% ee versus a failure of the CSA to induce a shift.
    
Methodology B: Electronic Circular Dichroism (ECD)

ECD is exceptionally sensitive to the stereochemical environment of chromophores. As validated in studies assigning the stereochemistry of4, the phenyl ring (


 transition) and the carbamate/carboxylic acid carbonyls (

transition) act as strong chromophores in the 200–260 nm UV region.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a highly dilute solution (approx.

    
     mg/mL) of the sample in spectroscopic-grade Methanol.
    
  • Cuvette Selection: Use a quartz cuvette with a short path length (0.1 cm) to prevent solvent absorbance from overwhelming the detector at lower wavelengths.

  • Acquisition: Scan from 190 nm to 300 nm at a scanning speed of 50 nm/min, averaging at least 3 accumulations to improve the signal-to-noise ratio.

  • Data Processing: Convert the raw ellipticity (

    
    , in mdeg) to molar ellipticity (
    
    
    
    ). The (S)-enantiomer will exhibit a positive Cotton effect near 220 nm, while the (R)-enantiomer will exhibit a negative Cotton effect of equal magnitude.
  • System Validation (Critical): First, record a baseline spectrum using only the Methanol solvent in the exact same cuvette. The baseline must be flat. Second, if both enantiomers are available, analyzing them sequentially should yield spectra that are perfect mirror images across the zero-ellipticity line. Any deviation from perfect symmetry indicates chemical impurities or instrument drift.

Conclusion

For researchers utilizing (S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid in peptide synthesis, assuming stereochemical integrity based solely on supplier documentation is a critical risk. Because arylglycines are highly susceptible to base-catalyzed racemization, implementing a self-validating spectroscopic workflow using Chiral NMR and ECD ensures that the final therapeutic compound maintains its intended 3D architecture and biological efficacy.

References
  • Model Studies toward the Synthesis of Dihydropyrimidinyl and Pyridyl α-Amino Acids via Three-Component Biginelli and Hantzsch Cyclocondensations.The Journal of Organic Chemistry - ACS Publications.
  • Chiral Auxiliaries and Chirogenesis.MDPI.
  • N-Boc-D-phenylglycine, 99% Specifications.Thermo Scientific Chemicals.
  • Boc-L-phenylglycine Properties and Applications.Chem-Impex.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-(Boc-amino)-2-(4-methylphenyl)acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.